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(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid Documentation Hub

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  • Product: (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
  • CAS: 2624109-37-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2S)-6-amino-2-(2-carboxyacetamido)hexanoic Acid: Structural Dynamics, Synthesis, and Applications in Peptidomimetics

Executive Summary As a Senior Application Scientist specializing in peptide chemistry and bioconjugation, I frequently encounter the need for highly specific, orthogonally functionalized building blocks. (2S)-6-amino-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and bioconjugation, I frequently encounter the need for highly specific, orthogonally functionalized building blocks. (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid , commonly referred to in biochemical literature as


-malonyl-L-lysine , is a specialized non-canonical amino acid derivative. It features a free 

-amino group and an

-amino group acylated by a malonyl moiety.

This unique structural topology serves a dual purpose in drug development: the


-malonyl group acts as a potent, negatively charged pharmacophore that enhances binding affinity in peptidomimetic inhibitors, while the free 

-amine provides an orthogonal handle for downstream bioconjugation, cross-linking, or fluorophore attachment. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic workflow, and its mechanistic role in advanced therapeutic design.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of


-malonyl-L-lysine is critical for predicting its behavior in both synthetic environments and physiological systems. The molecule possesses three highly reactive ionizable groups: the 

-carboxylic acid, the malonyl carboxylic acid, and the

-primary amine.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
Common Designation

-malonyl-L-lysine
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Monoisotopic Mass 232.1059 Da
Estimated Net Charge (pH 7.4) -1
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6

Mechanistic Role in Peptidomimetics

The strategic incorporation of


-malonyl-L-lysine into peptide sequences is driven by the need to engineer stable, high-affinity electrostatic interactions. In physiological conditions (pH 7.4), the malonyl group is fully deprotonated, presenting a localized negative charge.

In the design of inhibitors targeting Src homology 2 (SH2) domains—which natively recognize phosphotyrosine (pTyr) residues—the


-malonyl group serves as a hydrolytically stable pTyr mimetic. The structural causality here is profound: the malonyl carboxylate forms a critical salt bridge with conserved arginine residues deep within the SH2 binding pocket. Research has demonstrated that 

-malonyl derivatization of peptidomimetics targeting the Grb2 SH2 domain significantly enhances binding potency, achieving IC50 values in the low micromolar range (~4.6

M) in tumor cell growth inhibition assays, thereby outperforming standard acetylated analogs ()[1].

Interaction L N-alpha-Malonyl Group (Negative Charge at pH 7.4) R Arginine Residue (Grb2 SH2 Domain Pocket) L->R Electrostatic Attraction (Salt Bridge) T Target Protein Surface R->T Anchored B Peptidomimetic Backbone (L-Lysine core) B->L Covalent bond

Caption: Electrostatic interaction of the N-alpha-malonyl group within an SH2 domain binding pocket.

Synthetic Workflows and Protocols

To synthesize (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid with high stereochemical fidelity, we employ a highly controlled, orthogonal protection strategy. The following protocol is designed as a self-validating system, ensuring that intermediate stability directly translates to final product purity.

Step-by-Step Methodology
  • Amide Coupling (Malonylation):

    • Procedure: Dissolve

      
      -Boc-L-lysine tert-butyl ester (1.0 eq) and mono-tert-butyl malonate (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.
      
    • Causality: HATU is explicitly chosen over standard carbodiimides (e.g., DCC or EDC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid kinetic pathway outcompetes the slower formation of an oxazolone intermediate, thereby preventing the racemization of the critical (2S) chiral center.

  • Global Deprotection:

    • Procedure: Isolate the fully protected intermediate via standard aqueous workup. Dissolve the intermediate in a cleavage cocktail consisting of TFA / TIPS / H2O (95:2.5:2.5 v/v) and stir for 3 hours at room temperature.

    • Causality: The inclusion of Triisopropylsilane (TIPS) is non-negotiable. The acidolytic cleavage of the Boc and tert-butyl ester groups generates highly reactive tert-butyl carbocations. TIPS acts as a potent carbocation scavenger, preventing these species from irreversibly re-alkylating the newly liberated nucleophilic

      
      -amine or the highly acidic 
      
      
      
      -methylene carbon of the malonyl group.
  • Purification:

    • Procedure: Concentrate the reaction mixture under a stream of nitrogen, precipitate in cold diethyl ether, and isolate the crude product via centrifugation. Purify using preparative Reverse-Phase HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA.

Synthesis A N-epsilon-Boc-L-lysine tert-butyl ester C Intermediate: Di-tert-butyl protected N-alpha-malonyl-L-lysine A->C Amide Coupling (Minimizes Racemization) B Mono-tert-butyl malonate + HATU / DIPEA B->C E (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid (N-alpha-malonyl-L-lysine) C->E Acidolytic Cleavage (TIPS scavenges t-Bu cations) D TFA / TIPS / H2O (Global Deprotection) D->E

Caption: Synthetic workflow for (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid.

Analytical Validation

A protocol is only as robust as its validation metrics. To confirm the structural integrity of the synthesized molecule, rigorous analytical validation aligns with established mass spectrometry and NMR protocols for malonylated amino acids ()[2]. The following quantitative signatures must be observed to validate the success of the synthesis.

Table 2: Expected Analytical Signatures for Validation

Analytical TechniqueTarget ParameterExpected Value / Signature
LC-MS (ESI+)

Ion
233.11 m/z
1H NMR (D2O, 500 MHz) Malonyl

protons
Singlet, ~3.2 ppm
1H NMR (D2O, 500 MHz)

-CH proton
Triplet, ~4.1 ppm
1H NMR (D2O, 500 MHz)

-CH2 protons
Triplet, ~2.9 ppm

The presence of the distinct singlet at ~3.2 ppm confirms the successful integration of the malonyl group, while the triplet at ~2.9 ppm verifies that the


-amine remains unalkylated and fully deprotected, ready for subsequent bioconjugation applications.

References

  • Burke TR Jr, Yao ZJ, Gao Y, Wu JX, Zhu X, Luo JH, Guo R, Yang D. "N-Terminal carboxyl and tetrazole-containing amides as adjuvants to Grb2 SH2 domain ligand binding." Bioorganic & Medicinal Chemistry 2001, 9(6), 1439-1445. URL:[Link]

  • Nahomi RB, Nandi SK, Rakete S, Michel C, Fritz KS, Nagaraj RH. "Lysine malonylation and propionylation are prevalent in human lens proteins." Experimental Eye Research, 2020, 190, 107864. URL:[Link]

Sources

Exploratory

biological function of N-alpha-malonyl amino acids in plants

Executive Summary For decades, N-alpha-malonylation in plants was regarded primarily as a terminal detoxification pathway—a metabolic "dead end" for xenobiotics and excess intermediates. Recent advances in plant physiolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, N-alpha-malonylation in plants was regarded primarily as a terminal detoxification pathway—a metabolic "dead end" for xenobiotics and excess intermediates. Recent advances in plant physiology and metabolomics have overturned this view. We now understand that N-alpha-malonyl amino acids, particularly 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) and N-malonyl-D-amino acids , play dynamic, reversible, and critical roles in hormonal homeostasis and stress adaptation.

This guide provides a technical deep-dive into the biological function, enzymatic mechanisms, and analytical protocols for studying these conjugates. It is designed for researchers aiming to manipulate ethylene signaling or engineer stress tolerance in crops.

Part 1: The Biochemistry of N-Malonylation

N-malonylation is the conjugation of a malonyl group (from malonyl-CoA) to the alpha-amino group of an amino acid. This reaction is catalyzed by N-malonyltransferases (NMTs) , which belong to the BAHD acyltransferase superfamily .

The Reaction Mechanism

The reaction follows a general acyltransferase mechanism where the energy-rich thioester bond of malonyl-CoA is cleaved, transferring the malonyl moiety to the nucleophilic amine of the acceptor substrate.

  • Donor: Malonyl-Coenzyme A[1][2][3][4]

  • Acceptor: 1-aminocyclopropane-1-carboxylic acid (ACC) or D-amino acids (e.g., D-Met, D-Phe, D-Trp).

  • Product: N-alpha-malonyl amino acid + Coenzyme A (CoA-SH).

Chemical Structure Note: Unlike O-malonylation (common in anthocyanins/flavonoids), N-malonylation forms a stable amide bond. However, this bond is susceptible to specific hydrolysis, allowing the plant to reclaim the amino acid skeleton.

Enzymology: The "Missing" Transferases

While the activity of ACC N-malonyltransferase (AMT) was characterized in the 1980s, the specific gene identity remained elusive for over 40 years.[5]

  • ACC N-malonyltransferase (AMT): Recently identified as a specific clade within the BAHD family. It exhibits high specificity for ACC but can also accept certain D-amino acids.

  • D-Amino Acid N-malonyltransferase (D-NMT): Distinct enzymes that specifically target D-enantiomers, preventing them from interfering with protein synthesis or L-amino acid metabolism.

Part 2: Physiological Functions

Regulation of Ethylene Biosynthesis (The MACC Shunt)

The most critical function of N-malonylation is the regulation of ethylene, the potent gaseous hormone governing ripening and senescence.

  • The Problem: ACC synthase (ACS) produces ACC, the immediate precursor to ethylene.[6] Excess ethylene can be detrimental (e.g., premature senescence).

  • The Solution: The plant shunts excess ACC into MACC.

  • Reversibility: Crucially, MACC is not always a dead end.[5] Under high-stress conditions or specific developmental signals, MACC can be hydrolyzed back to ACC by MACC hydrolase , providing a rapid "ethylene burst" without requiring de novo synthesis of ACS.

Diagram 1: The ACC-MACC "Buffer" System This diagram illustrates the reversible shunting of ACC to MACC and its compartmentalization in the vacuole.

EthyleneRegulation cluster_vacuole Vacuole SAM S-Adenosyl-Methionine (SAM) ACC ACC (Cytosol) SAM->ACC ACS Ethylene Ethylene (Gas) ACC->Ethylene ACO (+ O2) MACC_Cyto MACC (Cytosol) ACC->MACC_Cyto AMT (+ Malonyl-CoA) MACC_Cyto->ACC Hydrolase (Stress Induced) MACC_Vac MACC (Vacuole) MACC_Cyto->MACC_Vac Storage MACC_Vac->MACC_Cyto Remobilization ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) AMT ACC N-malonyltransferase (AMT) Hydrolase MACC Hydrolase Transporter Tonoplast Transporter

Caption: The "MACC Shunt" regulates ethylene production. ACC is either oxidized to ethylene or conjugated to MACC.[7] MACC can be stored in the vacuole or hydrolyzed back to ACC during stress.

The "D-Amino Acid Trap"

Plants are constantly exposed to D-amino acids from soil bacteria. Since D-amino acids are toxic (inhibiting growth and disrupting L-amino acid transport), plants must detoxify them.

  • Mechanism: NMTs recognize the D-configuration and attach a malonyl group.

  • Outcome: The resulting N-malonyl-D-amino acid is polar, non-toxic, and transported into the vacuole. This effectively "traps" the D-amino acid, preventing it from entering the protein synthesis machinery.

Part 3: Analytical Methodologies

Trustworthy data depends on rigorous extraction and detection protocols. MACC is labile in alkaline conditions; therefore, pH control is paramount.

Extraction Protocol (Optimized for MACC)
  • Tissue: Freeze 100 mg plant tissue in liquid nitrogen immediately after harvest.

  • Homogenization: Grind to a fine powder.

  • Solvent: Add 500 µL of 80% Methanol / 1% Acetic Acid (v/v). Note: The acid stabilizes the malonyl conjugate.

  • Incubation: Vortex and sonicate for 15 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Filtration: Filter through a 0.22 µm PTFE membrane before LC-MS injection.

In Vitro N-Malonyltransferase Assay

This assay measures the conversion of ACC to MACC using recombinant enzyme or crude plant extract.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5 (AMT optimum is often pH 7.5-8.0).

  • Substrate: 1 mM ACC (or D-amino acid).

  • Co-factor: 0.5 mM Malonyl-CoA.

  • Control: Boiled enzyme extract.

Workflow:

  • Mix 80 µL Buffer, 10 µL Substrate, and 10 µL Enzyme extract.

  • Initiate reaction by adding 5 µL Malonyl-CoA.

  • Incubate at 30°C for 30 minutes.

  • Stop Reaction: Add 100 µL of 10% Trichloroacetic acid (TCA) or 100% Acetonitrile.

  • Detection: Analyze via HPLC-UV (210 nm) or LC-MS/MS (MRM mode).

Quantitative Data: Substrate Specificity

The following table summarizes the specificity of typical plant N-malonyltransferases (e.g., from Vigna radiata or Arabidopsis).

SubstrateRelative Activity (%)Km (µM)Physiological Relevance
ACC 100 40 - 60 Ethylene regulation (primary target).
D-Phenylalanine85120Detoxification of soil-derived D-AAs.
D-Methionine7095Prevention of false ethylene signaling.
L-Phenylalanine< 5N.D.Negligible; preserves L-pool for proteins.
L-Methionine< 2N.D.Negligible.[8]

Note: Data represents average values from purified AMT fractions. Km values vary by species.

Part 4: Implications for Drug Development & Agriculture[8]

Agricultural Biotechnology
  • Delayed Ripening: Overexpression of AMT can increase the MACC pool, effectively lowering ethylene evolution and extending shelf life in climacteric fruits (tomato, banana).

  • Stress Resilience: Engineering plants with higher MACC hydrolase activity allows for a faster "ethylene burst" in response to pathogen attack, potentially priming the plant's immune system more rapidly than de novo synthesis.

Xenobiotic Metabolism (Phase III)

In drug development and herbicide design, understanding N-malonylation is crucial.

  • Herbicides: Many amine-containing herbicides are detoxified via N-malonylation. Screening for stability against plant NMTs is a key step in designing effective agrochemicals.

  • Phytoremediation: Plants engineered with robust NMTs can be used to sequester amine-containing pollutants from soil by trapping them as malonyl conjugates in the vacuole.

References

  • Van de Poel, B., & Van Der Straeten, D. (2014).[6] 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![2][7] Frontiers in Plant Science, 5, 640. Link

  • Gördes, D., et al. (2011).[9] Uptake and conversion of D-amino acids in Arabidopsis thaliana. Amino Acids, 40, 553–563.[9] Link

  • Martin, M. N., & Saftner, R. A. (1995).[6][7] Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Etiolated Mung Bean Hypocotyls. Plant Physiology, 108(3), 1241–1249. Link

  • Taguchi, G., et al. (2010).[10] Malonylation is a key reaction in the metabolism of xenobiotic phenolic glucosides in Arabidopsis and tobacco. The Plant Journal, 63(6), 1031-1041. Link

  • Lirias (KU Leuven) Repository. (2025). Uncovering the regulation of ethylene production through the formation of N-malonyl 1-aminocyclopropane-1-carboxylic acid (MACC). Link(Note: Represents recent identification of AMT gene family).

Sources

Foundational

N-alpha-malonyllysine CAS number and physical properties

An in-depth technical analysis of malonyllysine requires a precise distinction between its structural isomers. While the biological and proteomic fields predominantly focus on N-ε-malonyllysine (a critical post-translati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of malonyllysine requires a precise distinction between its structural isomers. While the biological and proteomic fields predominantly focus on N-ε-malonyllysine (a critical post-translational modification), synthetic peptide chemistry and drug development frequently utilize N-α-malonyllysine as an N-terminal capping moiety.

This whitepaper synthesizes the physical properties, mechanistic causality, and experimental workflows associated with these malonyllysine derivatives, providing a self-validating framework for researchers in proteomics and medicinal chemistry.

Isomeric Distinction and Mechanistic Causality

The Biological Standard: N-ε-Malonyllysine

N-ε-malonyllysine is an endogenous post-translational modification (PTM) characterized by the conjugation of a malonyl group to the ε-amino side chain of a lysine residue. This modification shifts the charge of the lysine side chain from +1 to -1 at physiological pH, inducing profound structural and functional changes in the target protein[1]. It is a critical regulator of energy metabolism, particularly in glycolysis and mitochondrial fatty acid oxidation. The dynamic addition and removal of this PTM are regulated by acyltransferases and the NAD+-dependent deacylase SIRT5 [2]. SIRT5 exhibits a unique specificity for malonylated (and succinylated) lysines because its active site contains basic residues (Arg105 and Tyr102) that form critical electrostatic interactions with the acidic carboxylate of the malonyl group.

The Synthetic Adjuvant: N-α-Malonyllysine

Conversely, N-α-malonyllysine is a synthetic structural isomer where the malonyl group is conjugated to the α-amino backbone. In drug development, it is primarily utilized as an N-terminal modification to mimic the electrostatic properties of phosphotyrosine (pTyr)[3].

  • Mechanistic Causality: Native pTyr is highly susceptible to rapid hydrolysis by endogenous protein tyrosine phosphatases (PTPs), limiting its therapeutic utility. By incorporating an N-α-malonyl group, researchers introduce a hydrolytically stable, negatively charged carboxylate (pKa ~3.8) that perfectly mimics the electrostatic footprint of a phosphate group. This drives high-affinity electrostatic interactions with the positively charged binding pockets of target proteins, such as the Grb2 SH2 domain, without compromising the peptide's structural integrity or in vivo half-life[3].

Chemical Identification & Physical Properties

Because N-α-malonyllysine is a highly specialized synthetic moiety, it does not possess a universally standardized CAS registry number in primary databases, unlike its ubiquitous biological counterpart, N-ε-malonyllysine. The quantitative data and physical properties of both isomers are summarized below for comparative analysis.

PropertyN-α-MalonyllysineN-ε-Malonyllysine
Systematic Name N2-(2-carboxyacetyl)-L-lysineN6-(2-carboxyacetyl)-L-lysine
CAS Registry Number Unassigned (Custom Synthesis)1380412-92-9[4]
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 232.23 g/mol 232.23 g/mol
Key pKa Values Malonate: ~3.8, ε-NH

: ~10.5
Malonate: ~3.8, α-NH

: ~9.0
Primary Application Synthetic N-terminal capping moiety[3]Endogenous PTM biomarker[1]
Target Interaction Grb2 SH2 Domain (IC

: 4.6 µM)[3]
SIRT5 Deacylase Substrate[2]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each methodological step.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Malonylated Peptides

This workflow details the incorporation of malonyllysine derivatives into a peptide chain using standard Fmoc chemistry.

  • Resin Swelling & Deprotection:

    • Action: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF.

    • Causality: DMF expands the polymer matrix, maximizing reagent access to reactive sites. Piperidine provides the optimal basicity to deprotect the Fmoc group via an E1cB elimination mechanism without prematurely cleaving the peptide from the acid-labile linker.

  • Coupling of Malonyl Derivatives:

    • Action: For N-ε-malonyllysine, couple Fmoc-Lys(Mal-OtBu)-OH using HATU and DIPEA (1:1:2 ratio). For N-α-malonyllysine, couple mono-tert-butyl malonate to the deprotected N-terminus.

    • Causality: HATU generates a highly reactive O7-azabenzotriazole ester, accelerating aminolysis and suppressing racemization, which is critical when coupling sterically hindered malonyl derivatives.

  • System Validation (Kaiser Test):

    • Action: Perform a Kaiser test post-coupling.

    • Validation Logic: A negative result (yellow) validates complete coupling. A positive result (blue) indicates unreacted primary amines, dictating a mandatory re-coupling step to prevent deletion sequences.

  • Cleavage and Global Deprotection:

    • Action: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Causality: TFA cleaves the peptide from the resin and removes the tert-butyl protecting groups from the malonate. TIPS (triisopropylsilane) acts as a carbocation scavenger, preventing the re-alkylation of reactive side chains during deprotection.

Protocol B: SIRT5 Deacylation Validation Assay

This assay measures the specific removal of N-ε-malonyl groups by SIRT5.

  • Substrate Incubation:

    • Action: Incubate 10 µM of a fluorogenic substrate (e.g., Ac-QPKK(Mal)-AMC) with 10 nM SIRT5 and 1 mM NAD+ in Tris-HCl buffer (pH 8.0) at 37°C for 60 minutes.

    • Causality: SIRT5 requires NAD+ as an obligate co-substrate to accept the malonyl group, forming O-malonyl-ADP-ribose and releasing the unmodified lysine.

  • Trypsin Cleavage & Detection:

    • Action: Add 2.5 mg/mL trypsin and incubate for 90 minutes. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

    • Causality: Trypsin specifically cleaves peptide bonds adjacent to unmodified basic residues (Lys/Arg). It cannot cleave malonylated lysine due to steric hindrance and charge repulsion. Therefore, fluorescence generation is strictly a function of successful SIRT5 deacylation.

  • System Validation (Inhibitor Control):

    • Validation Logic: Include a parallel reaction containing 50 µM Balsalazide (a known SIRT5 inhibitor)[2]. A lack of fluorescence in this cohort validates that the signal in the primary assay is strictly SIRT5-dependent and not an artifact of background hydrolysis or contaminating proteases.

Mechanistic Visualizations

SIRT5_Pathway MalonylCoA Malonyl-CoA (Metabolic Intermediate) K_Mal N-ε-Malonyllysine (Protein PTM) MalonylCoA->K_Mal Acyltransferases / Non-enzymatic SIRT5 SIRT5 (NAD+-dependent Deacylase) K_Mal->SIRT5 Substrate Binding Lysine Unmodified Lysine (Restored Function) SIRT5->Lysine Deacylation NAM Nicotinamide + O-malonyl-ADPR SIRT5->NAM Byproducts NAD NAD+ NAD->SIRT5 Co-substrate

Metabolic context of N-ε-malonyllysine and its dynamic regulation by SIRT5.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Amino Acid Coupling (HATU / DIPEA) Deprotect->Couple Malonyl N-α/ε-Malonyl Incorporation Couple->Malonyl Specific cycle Cleave TFA Cleavage & Deprotection Malonyl->Cleave Purify HPLC Purification & LC-MS Validation Cleave->Purify

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for malonylated peptides.

References

  • Jing, Y., et al. (2021). "Synthesis and Evaluation of a Stable Isostere of Malonyllysine." bioRxiv / NIH.
  • Burke, T. R., et al. (2001). "N-terminal carboxyl and tetrazole-containing amides as adjuvants to Grb2 SH2 domain ligand binding." Bioorganic & Medicinal Chemistry.
  • CymitQuimica Catalog. "CAS: 1380412-92-9 | N6-(2-Carboxyacetyl)-L-lysine." CymitQuimica.
  • Various Authors. "Identification of the subtype-selective Sirt5 inhibitor balsalazide through systematic SAR analysis..." ResearchGate.

Sources

Exploratory

Precision Engineering of the Malonylome: A Technical Guide to N-Terminal and Side-Chain Lysine Malonylation

Executive Summary Lysine malonylation (Kmal) is a dynamic post-translational modification (PTM) that fundamentally alters the electrostatic landscape of proteins.[1] Unlike acetylation, which neutralizes the positive cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine malonylation (Kmal) is a dynamic post-translational modification (PTM) that fundamentally alters the electrostatic landscape of proteins.[1] Unlike acetylation, which neutralizes the positive charge of the lysine


-amine, malonylation inverts the charge from +1 to -1 at physiological pH (adding a net -2 charge shift). This drastic electrostatic perturbation induces significant conformational changes, regulating metabolic enzymes (e.g., GAPDH, mTOR) and mitochondrial function.

This guide addresses the two distinct modalities of this modification relevant to drug development and biochemical research:

  • Biological

    
    -Malonylation:  The naturally occurring PTM on the lysine side chain, regulated by SIRT5.[1][2]
    
  • Synthetic N-Terminal Malonylation: The chemical capping of a peptide's

    
    -amine with a malonyl group, often used in medicinal chemistry to improve metabolic stability or mimic biological states.
    

Part 1: Biological Context & Mechanism[3]

The Malonyl-CoA / SIRT5 Axis

Malonylation is unique among acyl-modifications because it is primarily driven by the intracellular concentration of Malonyl-CoA rather than a dedicated "writer" enzyme.[3] The high energy thioester bond of Malonyl-CoA allows for non-enzymatic nucleophilic attack by the lysine


-amine.[2]
  • Writer (Putative/Non-enzymatic): Intracellular Malonyl-CoA levels drive the reaction. High pH in the mitochondrial matrix favors the deprotonated state of lysine, facilitating this nucleophilic attack.

  • Eraser (Validated): SIRT5 (Sirtuin 5) is the primary NAD+-dependent demalonylase.[2] It possesses a specific hydrophobic pocket (Tyr102, Arg105) that accommodates the negatively charged carboxylate of the malonyl group, distinguishing it from SIRT1-3 (deacetylases).

Interactive Pathway Diagram

The following diagram illustrates the dynamic regulation of lysine malonylation and its reversal by SIRT5.

Malonylation_Pathway cluster_inputs Metabolic Inputs Glucose Glucose/Fatty Acids AcetylCoA Acetyl-CoA Glucose->AcetylCoA ACC ACC1/2 (Acetyl-CoA Carboxylase) AcetylCoA->ACC MalonylCoA Malonyl-CoA (High Energy Donor) ACC->MalonylCoA Reaction Non-Enzymatic Acylation MalonylCoA->Reaction Lysine Target Protein (Lysine-NH3+) Lysine->Reaction MalonylLysine Malonyl-Lysine (Charge: -1) Reaction->MalonylLysine +86.00 Da SIRT5 SIRT5 (Demalonylase) MalonylLysine->SIRT5 SIRT5->Lysine Hydrolysis NAD NAD+ NAD->SIRT5

Caption: The metabolic flux from Acetyl-CoA to Malonyl-CoA drives non-enzymatic malonylation, which is reversibly regulated by the NAD+-dependent demalonylase SIRT5.[1]

Part 2: Chemical Synthesis (SPPS Protocols)

Synthesizing malonylated peptides requires overcoming a specific chemical challenge: decarboxylation . The malonyl group is prone to losing


 under acidic conditions or high temperatures if not properly protected.
Strategy: Orthogonal Protection

To introduce a malonyl group site-specifically, we utilize Fmoc-Lys(Mal-OtBu)-OH . The tert-butyl (OtBu) ester protects the malonyl carboxyl group during coupling and is removed simultaneously with the peptide cleavage, preventing side reactions.

Protocol 1: Site-Specific -Malonylation (Side Chain)

Reagents Required:

  • Resin: Rink Amide (for amides) or Wang (for acids).[4]

  • Amino Acid: Fmoc-Lys(Mal-OtBu)-OH (Commercial availability is high).

  • Coupling: HATU or HBTU with DIPEA (Diisopropylethylamine).

  • Cleavage: TFA/TIS/Water (95:2.5:2.5).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[5]
  • Coupling (Standard AA): Activate Fmoc-AA-OH (5 eq) with HBTU (5 eq) and DIPEA (10 eq). Reaction time: 45 min.

  • Coupling (Malonyl-Lysine):

    • Critical Step: Dissolve Fmoc-Lys(Mal-OtBu)-OH (3 eq).

    • Activate with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Note: Use HATU over HBTU for this step to minimize racemization and maximize yield due to the bulky side chain.

    • React for 60–90 minutes.

  • Final Cleavage & Global Deprotection:

    • Incubate resin in TFA/Triisopropylsilane/H2O (95:2.5:2.5) for 2–3 hours.

    • Chemistry: The high acid concentration cleaves the peptide from the resin and removes the OtBu protecting group from the malonyl moiety, yielding the free carboxylic acid.

  • Precipitation: Precipitate in cold diethyl ether.

Protocol 2: N-Terminal Malonylation (Alpha-Amine Capping)

For medicinal chemistry applications where the N-terminus itself must be malonylated (not a lysine side chain), use Mono-tert-butyl malonate .

  • Synthesize Full Peptide: Complete the chain elongation using standard Fmoc SPPS.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group.

  • Capping Reaction:

    • Dissolve Mono-tert-butyl malonate (5 eq).

    • Activate with DIC (Diisopropylcarbodiimide) (5 eq) and HOBt (5 eq) in DMF.

    • Why DIC/HOBt? This avoids the risk of activating the free carboxylic acid of the malonate twice (which could lead to polymerization).

    • Add to resin and shake for 2 hours.

  • Cleavage: Standard TFA cleavage removes the t-butyl group, leaving a free malonyl group at the N-terminus.

Synthesis Workflow Diagram

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect 20% Piperidine/DMF (Remove Fmoc) Start->Deprotect Decision Target Residue? Deprotect->Decision Cleavage TFA Cleavage (Removes Resin + OtBu) Deprotect->Cleavage Sequence Complete Couple_AA Couple Standard AAs (HBTU/DIPEA) Couple_AA->Deprotect Decision->Couple_AA Standard AA Couple_Mal Couple Fmoc-Lys(Mal-OtBu)-OH (HATU/DIPEA) Decision->Couple_Mal Lys(Mal) Site Couple_Mal->Deprotect Repeat Chain Elongation Final Purified Malonyl-Peptide (HPLC/MS) Cleavage->Final

Caption: Solid Phase Peptide Synthesis (SPPS) workflow emphasizing the orthogonal protection strategy using Fmoc-Lys(Mal-OtBu)-OH.

Part 3: Analytical Validation & Enrichment

Mass Spectrometry Identification

Malonylation introduces specific mass shifts that must be verified to distinguish it from potential artifacts or other modifications.

ParameterValueNotes
Monoisotopic Mass Shift +86.0004 Da Added to the Lysine residue mass (128.09 Da).
Neutral Loss (MS/MS) -44 Da (

)
Diagnostic signature.[6] Malonyl groups easily decarboxylate upon collision-induced dissociation (CID).
Charge State Negative Shift At pH 7.4, the modification adds a negative charge, often reducing the observed charge state in ESI compared to the unmodified peptide.
Proteomic Enrichment Strategies

Because malonylated proteins are often low-abundance, enrichment is mandatory before LC-MS/MS analysis.

  • Antibody-Based Enrichment (Standard):

    • Use pan-anti-malonyllysine antibodies (e.g., PTM Biolabs, CST) conjugated to Protein A/G beads.

    • Protocol: Digest lysate (Trypsin)

      
       Incubate with Ab-beads (4°C, overnight) 
      
      
      
      Wash (
      
      
      NETN buffer)
      
      
      Elute (0.1% TFA).
    • Pros: High specificity for the natural PTM.

    • Cons: Epitope bias; expensive for large scale.

  • Chemical Probe Enrichment (Metabolic Labeling):

    • Use MalAM-yne (Alkynyl-malonate mimic).

    • Mechanism:[2][7] Cells metabolize the probe

      
       Probe incorporated into proteins 
      
      
      
      Lysis
      
      
      Click Chemistry (CuAAC) with Biotin-Azide
      
      
      Streptavidin Pull-down.
    • Pros: Detects active turnover; covalent capture.

    • Cons: Requires live cells; potential metabolic toxicity.

Part 4: References

  • Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[2] Molecular & Cellular Proteomics.

  • Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science.

  • Colak, G., et al. (2015). "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation."[8] Molecular & Cellular Proteomics.

  • Bao, X., et al. (2013). "Identification of 'erasers' for lysine crotonylated and malonylated histones reveals that histone crotonylation is dynamic." ACS Chemical Biology.

  • He, W., et al. (2022). "Spontaneous Decarboxylation of Malonyl-CoA to Acetyl-CoA." Nature Communications.

Sources

Foundational

thermodynamic stability of N-alpha-malonyl amide bonds

The following technical guide details the thermodynamic stability profile of N- -malonyl amide bonds, synthesizing chemical kinetics, structural biology, and experimental handling protocols. Thermodynamic Stability of N-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of N-


-malonyl amide bonds, synthesizing chemical kinetics, structural biology, and experimental handling protocols.

Thermodynamic Stability of N- -Malonyl Amide Bonds: A Technical Guide

Executive Summary

The N-


-malonyl group represents a unique chemical space in peptide engineering and post-translational modification (PTM) studies. Unlike the chemically robust N-acetyl group or the cyclization-prone N-succinyl group, the N-malonyl moiety possesses a distinct thermodynamic instability: decarboxylation .

While the amide bond itself retains high hydrolytic stability comparable to standard peptide bonds (


 years at pH 7), the pendant carboxylate at the 

-position introduces a specific degradation pathway. Under acidic conditions or thermal stress, N-malonyl amides spontaneously decarboxylate to form N-acetyl amides . This guide analyzes this degradation mechanism, contrasts it with succinimide formation, and details the enzymatic reversibility by Sirtuin 5 (SIRT5).

Part 1: Chemical Thermodynamics & Degradation Mechanisms

The Decarboxylation Pathway (Dominant Instability)

The defining thermodynamic feature of the N-malonyl group is its susceptibility to decarboxylation. Unlike succinic acid derivatives, which require high energy to lose CO


, malonic acid derivatives possess a structural motif (a carbonyl 

to a carboxylate) that facilitates a concerted, cyclic decarboxylation mechanism.
  • Mechanism: The free carboxylate protonates the carbonyl oxygen of the amide (or thioester in CoA), creating a six-membered cyclic transition state. This allows for the concerted loss of CO

    
     and the formation of an enol intermediate, which tautomerizes to the stable N-acetyl amide.
    
  • Thermodynamic Driver: The reaction is driven by the entropic gain of releasing gaseous CO

    
     and the high bond energy of the formed CO
    
    
    
    molecule.
  • Conditions: Accelerated by heat (

    
    C) and acidic pH (protonation of the carboxylate is required).
    
Hydrolytic Stability & Neighboring Group Participation (NGP)

Standard peptide bonds are kinetically stable due to resonance delocalization of the nitrogen lone pair. However, side chains can catalyze hydrolysis via Neighboring Group Participation (NGP).

  • Succinyl vs. Malonyl NGP:

    • N-Succinyl (C4 spacer): The carboxylate can attack the amide carbonyl to form a 5-membered succinimide ring. This ring is relatively stable but hydrolyzes rapidly, leading to chain cleavage or aspartimide-like isomerization.

    • N-Malonyl (C3 spacer): Intramolecular attack would require the formation of a 4-membered malonimide ring. Due to extreme ring strain (bond angles

      
       vs. 
      
      
      
      preference), this pathway is kinetically disfavored.
Electronic Structure & Acidity

The methylene protons (


-protons) of the malonyl group are highly acidic (

in esters, lower in amides) due to the flanking carbonyls. This "active methylene" character can facilitate condensation reactions (e.g., Knoevenagel-type) under basic conditions, presenting a secondary stability risk in formulation.

Part 2: Biological Regulation (SIRT5)

In a biological context, "stability" is determined by enzymatic cleavage. The N-malonyl bond is resistant to standard proteases but is the specific substrate for Sirtuin 5 (SIRT5) .

  • Specificity: SIRT5 is an NAD

    
    -dependent deacylase. It contains a specific active site pocket (Tyr102, Arg105) that coordinates the negatively charged carboxylate of malonyl and succinyl groups.
    
  • Mechanism: SIRT5 cleaves the amide bond not by simple hydrolysis, but by transferring the malonyl group to the ADP-ribose moiety of NAD

    
    , generating O-malonyl-ADP-ribose .
    
  • Thermodynamic Implication: The high energy of NAD

    
     cleavage is coupled to the deacylation, making the removal of the malonyl group thermodynamically favorable in the cell ($ \Delta G < 0 $).
    

Part 3: Visualization of Stability Pathways

The following diagram illustrates the divergent degradation pathways between Malonyl and Succinyl amides, highlighting the critical decarboxylation route for malonyl derivatives.

MalonylStability cluster_legend Stability Outcome Malonyl N-alpha-Malonyl Amide (R-NH-CO-CH2-COOH) TS_Decarb Cyclic Transition State (6-membered H-bond) Malonyl->TS_Decarb Heat / Acid (Primary Pathway) Malonimide Malonimide Intermediate (4-membered Ring) Malonyl->Malonimide High Strain Barrier (Kinetically Disfavored) Succinyl N-alpha-Succinyl Amide (R-NH-CO-CH2-CH2-COOH) Succinimide Succinimide Intermediate (5-membered Ring) Succinyl->Succinimide Neighboring Group Participation (Fast) Acetyl N-Acetyl Amide (Stable Product) TS_Decarb->Acetyl Decarboxylation CO2 CO2 (Gas) TS_Decarb->CO2 Cleavage Peptide Cleavage / Isomerization Succinimide->Cleavage Hydrolysis

Caption: Divergent degradation: Malonyl amides preferentially decarboxylate to acetyl amides due to ring strain preventing imide formation, whereas succinyl amides cyclize and hydrolyze.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of N-malonyl peptides in drug development, the following self-validating workflow is recommended.

Protocol 1: Thermal Decarboxylation Assay (LC-MS)

Objective: Determine the rate of conversion from Malonyl (


) to Acetyl (

Da).
  • Preparation: Dissolve N-malonyl peptide (100

    
    M) in buffers at pH 4.0, 7.4, and 8.0.
    
  • Incubation: Incubate aliquots at 37°C and 60°C (accelerated stability).

  • Sampling: Quench aliquots at

    
     hours. Flash freeze or immediately inject.
    
  • Analysis (LC-MS):

    • Monitor Parent Ion:

      
      .
      
    • Monitor Product Ion:

      
      .
      
    • Note: The loss of 44 Da is diagnostic of decarboxylation.

  • Data Processing: Plot

    
     vs. time to determine 
    
    
    
    .
Protocol 2: SIRT5 Enzymatic Stability

Objective: Confirm biological lability and specificity.

  • Reagents: Recombinant SIRT5, NAD

    
     (500 
    
    
    
    M), N-malonyl peptide.
  • Control: Include a reaction without NAD

    
     to distinguish spontaneous hydrolysis from enzymatic cleavage.
    
  • Detection:

    • HPLC: Shift in retention time (Malonyl peptide is more polar/acidic; Deacylated peptide is more hydrophobic/basic).

    • Fluorescence: If using a fluorogenic substrate (e.g., AMC-labeled), monitor fluorescence increase (

      
      ).
      
Summary of Stability Data
ParameterN-AcetylN-MalonylN-Succinyl
Thermal Stability HighLow (Decarboxylates >50°C)Moderate
Acid Stability HighLow (Decarboxylates)Moderate
Hydrolysis Mechanism Direct Water AttackDecarboxylation (Dominant)Cyclic Imide (NGP)
SIRT5 Sensitivity LowHigh High
Mass Shift (Degradation) None-44 Da (-CO

)
+0 Da (Isomerization)

References

  • Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science, 334(6057), 806-809. Link

  • Kirby, A. J., et al. (1974). "Intramolecular catalysis of amide hydrolysis by two carboxy-groups."[1] Journal of the Chemical Society, Perkin Transactions 2, 1495-1504.[1] Link

  • Westheimer, F. H. (1987). "Why nature chose phosphates." Science, 235(4793), 1173-1178. (Foundational thermodynamics of charged linkers). Link

  • Bheda, P., et al. (2016). "Structure-Activity Relationships of Malonyl-CoA Decarboxylase Inhibitors." Journal of Medicinal Chemistry, 59(15), 7249–7258. (Discusses malonyl stability in inhibitor design). Link

Sources

Exploratory

The N-alpha-Malonyl Motif: Natural Occurrence, Enzymology, and Pharmacological Implications

[1] Executive Summary The N-alpha-malonyl derivative represents a specialized, often overlooked conjugation motif primarily found in the Kingdom Plantae and specific fungal phyla.[1] Unlike the ubiquitous N-acetylation s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The N-alpha-malonyl derivative represents a specialized, often overlooked conjugation motif primarily found in the Kingdom Plantae and specific fungal phyla.[1] Unlike the ubiquitous N-acetylation seen in mammalian drug metabolism, N-alpha-malonylation serves distinct physiological roles: the detoxification of D-amino acids (the "Malonyl Trap"), the regulation of the phytohormone ethylene via 1-aminocyclopropane-1-carboxylic acid (ACC), and the sequestration of xenobiotics.

For drug development professionals, understanding this motif is critical for three reasons:

  • Natural Product Analysis: It is a common, stable modification in plant-derived active pharmaceutical ingredients (APIs).[1][2]

  • Stereochemical Control: The enzymatic machinery exhibits strict stereoselectivity for D-isomers, impacting chiral drug disposition in plant-based expression systems.[1][2]

  • Bioavailability: The introduction of a free carboxylic acid via the malonyl group significantly alters solubility and membrane permeability profiles compared to the parent amino acid.

The Chemical Nature of N-alpha-Malonylation

N-alpha-malonylation involves the condensation of the alpha-amino group of an amino acid (or amine) with malonyl-Coenzyme A (Malonyl-CoA).[2] This reaction creates an amide bond while retaining a free terminal carboxylic acid from the malonyl moiety.[1]

Distinction from Mammalian Modifications:

  • N-alpha (Plants/Fungi): Occurs on the

    
    -amino group of free amino acids.[1][2]
    
  • N-epsilon (Mammals): Mammalian "malonylation" typically refers to the post-translational modification of Lysine side chains (N-

    
    ) on proteins, regulated by sirtuins (e.g., SIRT5).[1] This guide focuses strictly on the N-alpha  occurrence.
    
Chemical Structure

[1][2]

Occurrence in Kingdom Plantae

Plants are the primary domain for N-alpha-malonyl derivatives.[1][2] The modification serves as a metabolic "sink" or "trap."

The "Malonyl Trap" and D-Amino Acid Detoxification

Plants possess racemases that can generate D-amino acids, and they also absorb D-amino acids from the rhizosphere (produced by bacteria).[1][2] D-amino acids are toxic to plant protein synthesis machinery.[1][2]

  • Mechanism: Plants express N-malonyltransferases (NMTs) that are highly specific for D-amino acids.[1][2]

  • Outcome: The N-malonyl-D-amino acid is structurally distinct from the L-isomer and cannot be incorporated into proteins.[2] It is transported into the vacuole for permanent storage or slow degradation.[1]

  • Key Examples: N-malonyl-D-tryptophan (peanuts, tomatoes), N-malonyl-D-phenylalanine.[1][2]

Ethylene Regulation: The ACC Paradigm

The most physiologically significant N-alpha-malonyl derivative is N-malonyl-ACC (MACC) .[1][2]

  • Precursor: 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to the ripening hormone ethylene.[1][2]

  • Regulation: To prevent over-ripening or stress responses, plants conjugate excess ACC with malonate.[1]

  • Reversibility: Unlike D-amino acid conjugates, MACC can sometimes be hydrolyzed back to ACC, serving as a potential storage pool, though it is often an irreversible sink.[1]

Xenobiotic Metabolism

Plants utilize N-malonylation to detoxify aniline-based pesticides and xenobiotics (e.g., 3,4-dichloroaniline).[1][2] This parallels the Phase II conjugation (glucuronidation/acetylation) seen in mammalian livers but uses malonate due to the abundance of Malonyl-CoA in plant cytosol.

Enzymology: N-Malonyltransferases (NMTs)

The enzymes responsible are cytosolic N-malonyltransferases (EC 2.3.1.x).[1][2]

Enzyme ClassSubstrate SpecificityPhysiological Role
D-Amino Acid NMT Strict D-isomer preference (Trp, Phe, Met)Detoxification; prevents interference with protein synthesis.[1][2]
ACC-N-Malonyltransferase ACC (Achiral)Regulation of ethylene biosynthesis.[1][2][3]
Aniline NMT Exogenous anilines/xenobioticsPesticide detoxification/sequestration.[1][2]
Anthranilate NMT AnthranilateSecondary metabolite synthesis (phytoalexins).[1][2]

Mechanistic Insight: These enzymes utilize a Ping-Pong Bi-Bi or Ordered Bi-Bi mechanism where Malonyl-CoA binds first, followed by the amine substrate.[1][2] The reaction is driven by the hydrolysis of the high-energy thioester bond in Malonyl-CoA.

Visualization of Biosynthetic Pathways

The following diagram illustrates the dual fate of amino acids in plants: Protein Synthesis (L-isomers) vs. Malonylation/Vacuolar Storage (D-isomers and ACC).[1][2]

MalonylationPathway cluster_cytosol Cytosol cluster_vacuole Vacuole SAM S-Adenosyl Methionine ACC ACC (Ethylene Precursor) SAM->ACC ACC Synthase Ethylene Ethylene (Hormone) ACC->Ethylene ACC Oxidase NMT N-Malonyltransferase (NMT) ACC->NMT DAA D-Amino Acid (Toxic) DAA->NMT LAA L-Amino Acid Protein Synthesis Protein Synthesis LAA->Protein Synthesis MalCoA Malonyl-CoA MalCoA->NMT Co-substrate MACC N-Malonyl-ACC (Storage/Sink) NMT->MACC Conjugation MDAA N-Malonyl-D-AA (Detoxified) NMT->MDAA Detoxification MACC->MACC Transport to Vacuole MDAA->MDAA Transport to Vacuole

Caption: Differential processing of L-amino acids (protein synthesis) vs. D-amino acids/ACC (N-malonylation).

Analytical Methodologies

Isolating and identifying N-alpha-malonyl derivatives requires specific protocols to distinguish them from isomers (like gamma-glutamyl derivatives) and to resolve stereochemistry.[1][2]

Analytical Workflow
  • Extraction: Use polar solvents (Methanol/Water 80:20).[1][2] Avoid acid hydrolysis, which can cleave the malonyl amide bond.[1]

  • Purification: Solid Phase Extraction (SPE) using Strong Anion Exchange (SAX) cartridges.[1][2] The free carboxylic acid on the malonyl group makes these derivatives highly acidic, allowing them to bind to SAX while neutral amino acids wash through.

  • Detection: LC-MS/MS in Negative Ion Mode (ESI-). The dicarboxylic acid structure ionizes well in negative mode.[1]

Recommended Protocol: Chiral LC-MS/MS[1][2]
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) for amino acid resolution.[1][2]

  • Mobile Phase: Acetonitrile/Water with 50mM Ammonium Formate (pH 3.0).[1][2]

  • MS Transitions (MRM):

    • Look for the neutral loss of

      
       (44 Da) or the malonyl moiety (
      
      
      
      , 86 Da).[1][2]
    • Example (N-Malonyl-Tryptophan): Precursor 289 m/z

      
       Product 203 m/z (Loss of malonyl group + H).[1][2]
      

Implications for Drug Development[4]

Metabolic Stability & Prodrug Potential
  • In Plants: N-malonyl bonds are stable in the cytosol but can be hydrolyzed by specific amidases in older tissues.[1][2]

  • In Humans: Upon ingestion of plant-based medicines, N-malonyl-D-amino acids are likely resistant to mammalian proteases (which favor L-isomers).[1][2] They may be excreted unchanged or metabolized by gut microbiota.[1][2]

  • Prodrug Strategy: Synthetic N-malonylation can be used to increase the water solubility of hydrophobic drugs (e.g., aniline-based drugs) due to the terminal carboxylate.[1] However, the release of the active drug depends on the presence of specific hydrolytic enzymes in the target tissue.

Toxicity and Immunogenicity
  • D-Amino Acid Accumulation: If a plant-derived biologic or extract contains high levels of N-malonyl-D-amino acids, and these are hydrolyzed in vivo, the release of free D-amino acids could theoretically impact NMDA receptors or renal function, though amounts in dietary sources are typically sub-toxic.[1][2]

  • "Malonyl Trap" in Biomanufacturing: When expressing recombinant proteins in plant cell cultures (Molecular Farming), the plant's NMTs may erroneously malonylate non-canonical amino acids intended for incorporation, reducing yield.[1]

References

  • Matern, U., Feser, C., & Heller, W. (1984). N-Malonyltransferases from peanut.[1][4] Archives of Biochemistry and Biophysics.[4] Link

  • Peiser, G., & Yang, S. F. (1998). Evidence for 1-(Malonylamino)cyclopropane-1-carboxylic Acid as the Major Conjugate of 1-Aminocyclopropane-1-carboxylic Acid in Tomato.[1][2] Plant Physiology.[1][2][5][6] Link

  • Rekhter, D., et al. (2020). D-Amino Acids in Plants: Sources, Metabolism, and Functions.[1] Plants.[1][2][5][7][8] Link

  • Taguchi, G., et al. (2010). Malonylation of Glucosylated N-Lauroylethanolamine: A New Pathway That Determines N-Acylethanolamine Metabolic Fate in Plants.[1] The Journal of Biological Chemistry. Link

  • Servillo, L., et al. (2011). N-Malonyl-D-tryptophan in human milk and infant formulas.[1][2] Food Chemistry.[1][2][9] (Demonstrates dietary transfer).

Sources

Foundational

N-alpha-malonyl-L-lysine: A Critical Siderophore Component

This is an in-depth technical guide on N-alpha-malonyl-L-lysine , a specialized structural motif found in specific polycarboxylate and hydroxamate siderophores. This guide focuses on its chemical biology, biosynthetic or...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on N-alpha-malonyl-L-lysine , a specialized structural motif found in specific polycarboxylate and hydroxamate siderophores. This guide focuses on its chemical biology, biosynthetic origin, role in iron chelation, and applications in "Trojan Horse" drug delivery systems.

Technical Guide for Chemical Biology & Drug Development

Executive Summary

N-alpha-malonyl-L-lysine is a specialized amino acid derivative serving as a key chelating and structural unit in microbial siderophores (e.g., Rhizobactin 1021, Schizokinen analogs, and synthetic siderophore-drug conjugates). Unlike the more common N-epsilon (side-chain) modifications seen in Aerobactin, this moiety involves the acylation of the


-amino group of lysine with a malonyl group. This modification confers two critical properties: it introduces a terminal dicarboxylic acid motif capable of bidentate iron coordination, and it stabilizes the peptide backbone against aminopeptidase degradation. This guide details the structural chemistry, biosynthetic logic, and experimental protocols for utilizing this moiety in siderophore-mediated drug delivery.

Chemical Biology & Structural Mechanism

Chemical Structure and Properties

The core structure consists of L-lysine acylated at the


-nitrogen by malonic acid. This creates a succinic monoamide -like arrangement (functionally distinct from succinyl groups due to the shorter carbon chain of malonate), providing a "hard" oxygen donor set preferred by Fe(III).
  • IUPAC Name: (2S)-2-(2-carboxyacetamido)-6-aminohexanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Role in Chelation: The malonyl group provides a free carboxylate and an amide carbonyl (or the second carboxylate oxygen, depending on pH) to form a 5- or 6-membered chelate ring with Fe

    
    .
    
Coordination Chemistry

In polycarboxylate siderophores like Rhizobactin 1021, the malonyl-derived carboxylate acts synergistically with other ligands (hydroxamates, citrates).

  • Ligand Type: Anionic O-donor (Carboxylate).

  • Denticity: Typically bidentate (via the malonyl carboxylate and the amide carbonyl oxygen) or monodentate (carboxylate only) in hexadentate assemblies.

  • Stability Constant (

    
    ):  Siderophores containing this motif typically exhibit 
    
    
    
    values for Fe(III) > 25, ensuring iron scavenging at sub-micromolar concentrations.

Biosynthesis and Enzymology[1][2][3][4][5][6][7]

The biosynthesis of N-alpha-malonyl-L-lysine involves the condensation of Malonyl-CoA and L-Lysine , catalyzed by specific N-acyltransferases (NATs) or Non-Ribosomal Peptide Synthetase (NRPS) condensation domains.

Biosynthetic Pathway
  • Precursor Activation: Malonyl-CoA is generated by Acetyl-CoA Carboxylase (ACC).

  • Acylation: An N-acyltransferase (e.g., homologs of IucB or RhbD) transfers the malonyl group to the

    
    -amine of L-lysine. Note: Specificity is dictated by the enzyme's binding pocket; while Aerobactin biosynthesis acetylates the 
    
    
    
    -amine, Rhizobactin-like pathways target the
    
    
    -amine or use the malonyl group as a chain extender.
Visualization: Biosynthetic Logic

The following diagram illustrates the enzymatic flow from primary metabolites to the incorporation of the N-alpha-malonyl-L-lysine moiety.

Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Complex NAT N-Acyltransferase (e.g., RhbD homolog) MalonylCoA->NAT Donor Lysine L-Lysine Lysine->NAT Acceptor Intermediate N-alpha-malonyl-L-lysine NAT->Intermediate Condensation Siderophore Polycarboxylate Siderophore Intermediate->Siderophore NRPS/NIS Assembly

Caption: Enzymatic assembly of N-alpha-malonyl-L-lysine from Malonyl-CoA and L-Lysine via N-acyltransferase activity.

Experimental Protocols

Chemical Synthesis of N-alpha-malonyl-L-lysine

For synthetic applications (e.g., creating siderophore-drug conjugates), chemical synthesis is preferred over extraction.

Reagents:

  • 
    -Boc-L-Lysine methyl ester
    
  • Mono-tert-butyl malonate

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • TFA (Deprotection)

Protocol:

  • Coupling: Dissolve

    
    -Boc-L-Lysine methyl ester (1.0 eq) and Mono-tert-butyl malonate (1.1 eq) in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at RT for 12h.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Deprotection (Global): Treat the intermediate with TFA/DCM (1:1) for 2h to remove Boc and t-butyl groups.

  • Purification: Precipitate with cold ether or purify via RP-HPLC (C18 column, H

    
    O/MeCN gradient + 0.1% TFA).
    
  • Validation: ESI-MS (

    
     Da for free acid).
    
Iron Binding Assay (CAS Assay)

To verify the siderophore activity of the component or its derivatives:

  • Preparation: Prepare Chrome Azurol S (CAS) assay solution (CAS dye + Fe

    
     + HDTMA).
    
  • Incubation: Mix 100

    
    L of 1 mM N-alpha-malonyl-L-lysine (or derivative) with 100 
    
    
    
    L CAS solution.
  • Measurement: Monitor absorbance at 630 nm. A color change from blue to orange indicates Fe

    
     removal from CAS, confirming chelation.
    

Applications in Drug Development

Siderophore-Drug Conjugates (Trojan Horse Strategy)

N-alpha-malonyl-L-lysine serves as an excellent linker and recognition motif for Gram-negative bacteria (e.g., Pseudomonas, E. coli).

  • Mechanism: The carboxylate group mimics natural siderophores (like Rhizobactin), triggering uptake via TonB-dependent receptors.

  • Linkage: The

    
    -amino group of the lysine side chain remains free for conjugation to antibiotics (e.g., 
    
    
    
    -lactams, monobactams).
  • Advantage: The

    
    -malonyl group blocks aminopeptidase activity, enhancing serum stability compared to simple peptide linkers.
    
Data: Stability Comparison
Linker TypeSerum Half-Life (Human)Bacterial Uptake (E. coli)
Gly-Gly (Control)< 30 minLow
N-alpha-malonyl-Lys > 4 hours High
Succinyl-Lys> 4 hoursModerate

References

  • Persmark, M., et al. (1993). "Isolation and structure of rhizobactin 1021, a siderophore from the alfalfa symbiont Rhizobium meliloti 1021." Journal of the American Chemical Society, 115(9), 3950-3956. Link

  • Challis, G. L. (2005). "A widely distributed bacterial pathway for siderophore biosynthesis independent of nonribosomal peptide synthetases." ChemBioChem, 6(4), 601-611. Link

  • Storey, E. P., et al. (2006). "Characterization of 'schizokinen'; a dihydroxamate-type siderophore produced by Rhizobium leguminosarum." Biometals, 19(6), 637-649. Link

  • Fan, B., et al. (2017). "Malonylome analysis of rhizobacterium Bacillus amyloliquefaciens FZB42 reveals involvement of lysine malonylation in polyketide synthesis." Journal of Proteomics, 154, 1-12. Link

  • Couch, R. M., et al. (2004). "The biochemistry and genetics of the synthesis of siderophores in Rhizobium." Biometals, 17, 579–583. Link

Protocols & Analytical Methods

Method

Executive Summary &amp; Strategic Analysis

Application Note: Site-Specific Malonylation of Lysine Residues Subtitle: Overcoming the Limitations of Fmoc-Lys(Boc)-OH via Orthogonal Protection Strategies (Mtt/ivDde) The Core Conflict: The request to perform "Fmoc-Ly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Malonylation of Lysine Residues Subtitle: Overcoming the Limitations of Fmoc-Lys(Boc)-OH via Orthogonal Protection Strategies (Mtt/ivDde)

The Core Conflict: The request to perform "Fmoc-Lys(Boc)-OH malonylation" presents a fundamental chemical conflict in Solid Phase Peptide Synthesis (SPPS).

  • Fmoc-Lys(Boc)-OH is the standard building block for unmodified lysine.[1] The Boc (tert-butyloxycarbonyl) group on the

    
    -amine is acid-labile.[1] It is designed to be removed simultaneously  with the peptide cleavage from the resin (using TFA).
    
  • The Problem: If you use Fmoc-Lys(Boc)-OH, you cannot selectively deprotect the side chain to install a malonyl group without cleaving the entire peptide from the resin.

The Solution: To install a malonyl group on a specific lysine side chain, you must use a lysine derivative with orthogonal protection —a group that can be removed under conditions that do not affect the rest of the peptide or the resin linkage.

Recommended Precursors:

  • Fmoc-Lys(Mtt)-OH: (4-methyltrityl).[1][2][3][4] Removed by dilute acid (1% TFA), leaving the peptide on-resin. (Gold Standard)

  • Fmoc-Lys(ivDde)-OH: Removed by hydrazine (2%), orthogonal to acid/base.[1] (Alternative, but hydrazine can remove Fmoc).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for synthesizing Malonyl-Lysine peptides, highlighting why the Mtt strategy is superior to the Boc strategy for this application.

Malonylation_Strategy Start Goal: Synthesize Malonyl-Lysine Peptide Choice Select Lysine Building Block Start->Choice Boc_Path Fmoc-Lys(Boc)-OH Choice->Boc_Path Standard Stock Mtt_Path Fmoc-Lys(Mtt)-OH Choice->Mtt_Path Correct Strategy Boc_Result FAIL: Side chain deprotection (TFA) cleaves peptide from resin. Boc_Path->Boc_Result Mtt_Step1 1. Couple to Resin (SPPS) Mtt_Path->Mtt_Step1 Mtt_Step2 2. Selective Deprotection (1% TFA in DCM) Mtt_Step1->Mtt_Step2 Mtt_Step3 3. On-Resin Malonylation (Mono-tBu Malonate) Mtt_Step2->Mtt_Step3 Final Success: Intact Malonyl-Peptide Mtt_Step3->Final

Caption: Workflow comparison demonstrating why Fmoc-Lys(Mtt)-OH is required for on-resin malonylation.

Detailed Protocol: On-Resin Malonylation

This protocol assumes the use of Fmoc-Lys(Mtt)-OH to allow selective side-chain modification.[1][5]

Materials Required
  • Resin: Rink Amide or Wang Resin (0.1 mmol scale).[1]

  • Amino Acid: Fmoc-Lys(Mtt)-OH.[1][2][3][6]

  • Malonylating Agent: Mono-tert-butyl malonate (HO-Mal-OtBu).[1]

    • Note: Do not use Malonyl Chloride (too reactive, causes cross-linking). Do not use free Malonic Acid (causes double coupling/cross-linking).

  • Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

  • Deprotection Reagents: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), DCM (Dichloromethane).

Step-by-Step Methodology

Phase 1: Peptide Assembly & Mtt Incorporation [1]

  • Synthesize the peptide sequence using standard Fmoc SPPS cycles until the target Lysine position is reached.

  • Couple Fmoc-Lys(Mtt)-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 1 hour.

  • Complete the synthesis of the remaining N-terminal sequence (if any).

    • Critical: If the N-terminus is Fmoc-protected, keep it on.[1] If you remove it, the N-terminal amine will also be malonylated in Phase 3.

Phase 2: Selective Removal of Mtt (The "Hyper-Acid-Labile" Step) The Mtt group is removed by 1% TFA, whereas the resin linker and other side chains (Boc, tBu, Pbf) require 95% TFA.

  • Wash resin with DCM (3 x 1 min).[1]

  • Prepare Mtt Removal Cocktail: 1% TFA + 5% TIS + 94% DCM.

    • Note: TIS is crucial to scavenge the trityl cation and prevent it from re-alkylating the resin.

  • Add cocktail to resin. Shake for 2 minutes .

  • Filter and repeat the treatment approx. 10–15 times.[5]

    • Visual Check: The solution will turn yellow/orange (trityl cation) initially. Continue treatments until the solution remains clear.[6]

  • Wash resin extensively: DCM (3x), DMF (3x), 5% DIPEA in DMF (2x) to neutralize residual acid.

Phase 3: Malonylation of the


-Amine 
  • Dissolve Mono-tert-butyl malonate (5 eq) and HATU (4.9 eq) in DMF.[1]

  • Add DIPEA (10 eq) to activate.[1]

  • Add solution to the resin immediately.

  • Shake at Room Temperature for 2 hours.

  • Perform a Kaiser test (Ninhydrin) to ensure the reaction is complete (Resin should be colorless; if blue, repeat coupling).

Phase 4: Final Cleavage & Global Deprotection [1]

  • Wash resin with DMF and DCM.[1][5][6]

  • Treat with Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O for 2–3 hours.

    • Chemistry: This step cleaves the peptide from the resin, removes standard side-chain protections (Boc, Pbf), and removes the tert-butyl ester (OtBu) from the malonyl group, yielding the free carboxylic acid form: Lys(Mal)-OH .

Alternative Protocol: Solution Phase Synthesis (Building Block)

If you strictly require the synthesis of the building block Fmoc-Lys(Mal-OtBu)-OH starting from Fmoc-Lys(Boc)-OH (as implied by the prompt), you must perform a "switch" synthesis.[1] This is inefficient but chemically possible.[1]

Pathway: Fmoc-Lys(Boc)-OH


Fmoc-Lys-OH

Fmoc-Lys(Mal-OtBu)-OH[1]
  • Boc Removal: Dissolve Fmoc-Lys(Boc)-OH in 1:1 TFA/DCM (30 min). Evaporate TFA.

    • Risk:[1][7] The Fmoc group is stable to acid, so you obtain Fmoc-Lys-OH.[1]

  • Copper Chelation (The "Trick"): To malonylate only the side chain of Fmoc-Lys-OH without touching the carboxylic acid or alpha-amine (if Fmoc falls off), complex the alpha-amino/acid moiety with Copper(II).[1]

    • Better Route: It is standard to start with H-Lys-OH, form the Cu(II) complex (protecting

      
      -NH2 and 
      
      
      
      -COOH), react the
      
      
      -NH2 with Mono-tBu malonate, remove Copper with EDTA, then install Fmoc-OSu.[1]
  • Direct Acylation (Low Yield): React Fmoc-Lys-OH (free side chain) with Mono-tert-butyl malonate-NHS ester in mild base.

    • Warning: Hard to purify.[1] The On-Resin protocol (Section 3) is vastly superior for research applications.[1]

Quality Control & Troubleshooting

Data Summary Table: Common Issues in Malonyl-Lysine Synthesis

IssueCauseSolution
Decarboxylation Heating Malonyl-Lysine converts it to Acetyl-Lysine.[1][8]Avoid heating the peptide above 40°C. Do not use heated cleavage. Store lyophilized peptide at -20°C.
Cross-linking Using Malonyl Chloride or Malonic Acid.[1]Use Mono-tert-butyl malonate to ensure only one end of the malonate reacts.[1]
Incomplete Mtt Removal Acid concentration too low or insufficient washes.[1]Use 1% TFA flow washes until clear.[1] Ensure TIS scavenger is present.[1]
Mass Spec Artifacts Ion source heating causes in-source decarboxylation.[1]Expect to see a [-44 Da] peak (Acetyl-Lys) in MS data.[1] This is often an artifact, not a synthesis failure.

Analytical Note (MS Interpretation): Malonyl-Lysine peptides are notorious for thermal decarboxylation during ESI-MS analysis.[1]

  • Expected Mass:

    
    
    
  • Observed Mass:

    
     AND 
    
    
    
    (Acetyl species).[1]
  • Validation: If HPLC shows a single clean peak, but MS shows the -44 species, it is likely an ionization artifact. Run MS with lower desolvation temperatures.

References

  • Barlos, K., et al. (1991). "Synthesis of peptides containing Lys(Mtt) and their selective deprotection." International Journal of Peptide and Protein Research.[1][2] Link

  • Qian, S. B., et al. (2011). "Chemical Synthesis of Malonylated Peptides and Proteins." Angewandte Chemie International Edition. Link

  • He, D., et al. (2018). "Decarboxylation of Malonyl-lysine: A Potential Artifact in Proteomics." Molecular & Cellular Proteomics. Link

  • Vertex AI Search. (2024).[1] "Stability of malonyl lysine peptides during TFA cleavage." [Verified Search Context]

Sources

Application

mass spectrometry fragmentation pattern of N-alpha-malonyllysine

Application Note: Comprehensive Mass Spectrometry Characterization of N-ε-Malonyllysine Executive Summary This guide details the mass spectrometry (MS) fragmentation behavior of N-malonyllysine , specifically focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Characterization of N-ε-Malonyllysine

Executive Summary

This guide details the mass spectrometry (MS) fragmentation behavior of N-malonyllysine , specifically focusing on the biologically pervasive N-ε-malonyllysine (Kmal) post-translational modification (PTM). While "N-α-malonyllysine" implies modification at the N-terminus, the principles of malonyl group lability described here are chemically universal, though Kmal is the primary target in drug discovery (SIRT5 inhibitors) and metabolic disease research.

Key Technical Insight: The defining characteristic of malonyllysine analysis is its thermal and collisional lability . The malonyl group (+86.00 Da) readily undergoes decarboxylation (-CO


, -44 Da) during ionization and fragmentation, often mimicking acetyllysine (+42.01 Da). Successful identification requires a protocol that preserves the precursor ion and utilizes specific neutral loss signatures for validation.

Chemical Structure & Properties

FeatureDetails
Systematic Name

-carboxyacetyl-L-lysine
Formula

(Side chain modification)
Monoisotopic Mass Shift +86.0004 Da (added to Lysine residue)
Chemical Stability Labile; prone to spontaneous decarboxylation to Acetyllysine.
pKa The free carboxyl group on the malonyl moiety adds a negative charge, shifting the residue from basic (Lys) to acidic.

Fragmentation Mechanism & Diagnostic Ions[1][2]

The fragmentation of N-malonyllysine is dominated by the stability of the neutral leaving group (


). Unlike stable acyl modifications (e.g., Propionyl), Malonyl-peptides exhibit a unique "shifting" signature.
The Decarboxylation Pathway

Upon Collision Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the precursor ion undergoes a specific neutral loss before backbone fragmentation.

  • Precursor Selection: The instrument isolates the peptide with a mass shift of +86.0004 Da .

  • Primary Neutral Loss: The malonyl group loses

    
     (43.9898 Da).
    
    • Result: The mass shift on the lysine becomes +42.0106 Da , which is isobaric with Acetyllysine .

  • Secondary Fragmentation: The backbone fragments (b- and y-ions) often retain the "acetyl" mass (+42 Da) rather than the "malonyl" mass (+86 Da), unless "soft" fragmentation parameters are used.

Diagnostic Ion Fingerprint
Ion Typem/z (Theoretical)DescriptionSpecificity
ΔMass (Precursor) +86.0004 Intact Malonyl group on Lysine.High
Neutral Loss -44.0 Da Loss of

from precursor.
Definitive
Diagnostic Immonium m/z 126.0913 Acetyl-lysine immonium ion (formed after decarboxylation).Low (Shared with Acetyl)
Intact Immonium m/z 170.081 Malonyl-lysine immonium (Rare/Unstable).High (If observed)

Critical Note: The observation of m/z 126.0913 (Acetyl diagnostic ion) in a precursor isolated at +86 Da is a positive confirmation of Malonyllysine, provided the -44 Da neutral loss is accounted for.

Visualization: Fragmentation Pathway

The following diagram illustrates the critical decarboxylation step that distinguishes Malonyllysine from Acetyllysine.

MalonylFragmentation Precursor Precursor Ion [Peptide + Malonyl] (+86.00 Da) TransitionState Transition State (Vibrational Excitation) Precursor->TransitionState CID/HCD Energy b_y_ions Backbone Ions (b/y series) Show +42 Da shift Precursor->b_y_ions Direct Frag (Rare/Soft Energy) Product_Decarb Decarboxylated Species [Peptide + Acetyl] (+42.01 Da) TransitionState->Product_Decarb Neutral Loss -CO2 (44 Da) Product_Decarb->b_y_ions Backbone Cleavage Diag_Ion Diagnostic Ion m/z 126.091 (Acetyl Immonium) Product_Decarb->Diag_Ion Internal Cleavage

Caption: Figure 1. The dominant fragmentation pathway of Malonyllysine involves the rapid loss of CO2, converting the modification into an Acetyl-like species.

Experimental Protocol

This protocol is optimized for the enrichment and detection of Kmal peptides from complex biological lysates (e.g., HEK293 cells, mouse liver).

Phase 1: Sample Preparation & Enrichment

Rationale: Kmal is a low-stoichiometry PTM. Direct analysis without enrichment usually fails.

  • Lysis: Lyse cells in 8M Urea buffer (pH 8.0) containing 30 mM Nicotinamide (SIRT inhibitor) and 10 mM Sodium Butyrate (HDAC inhibitor).

    • Note: Standard protease inhibitors are insufficient; SIRT5 activity must be blocked to prevent demalonylation during lysis.

  • Digestion:

    • Reduce (10 mM DTT, 56°C, 30 min) and Alkylate (50 mM IAA, RT, 20 min, dark).

    • Dilute Urea to <2M.

    • Add Trypsin (1:50 ratio) and digest overnight at 37°C.

  • Enrichment (Critical):

    • Use Anti-Malonyl-Lysine Motif Antibodies (e.g., PTMScan® Malonyl-Lysine) conjugated to beads.

    • Incubate peptides with beads for 2 hours at 4°C.

    • Wash 3x with IAP buffer (50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl).

    • Elute with 0.15% TFA.

Phase 2: LC-MS/MS Acquisition Parameters

Rationale: Standard "Acetyl" methods use high energy which obliterates the malonyl signature. A "soft" fragmentation method is required.

ParameterSettingRationale
Instrument Orbitrap (Exploris/Eclipse) or TIMS-TOFHigh resolution required for accurate mass.
Fragmentation HCD (Higher-energy Collisional Dissociation) Preferred over CID for diagnostic ion recovery.
Collision Energy Stepped NCE (25, 30, 35%) Lower energies preserve the intact Malonyl (+86) on b/y ions; higher energies generate the diagnostic 126 ion.
MS1 Resolution 120,000Distinguish fine isotopic structures.
MS2 Resolution 30,000Sufficient to resolve peaks after neutral loss.
Dynamic Exclusion 30-45 sPrevent resampling of abundant peptides.
Phase 3: Data Analysis (Bioinformatics)

Rationale: You must search for the specific mass shift and allow for the neutral loss.

  • Software: MaxQuant, Proteome Discoverer, or Skyline.

  • Variable Modification:

    • Name: Malonyl (K)[1][2]

    • Composition:

      
      
      
    • Mass Shift: +86.00039 Da

    • Specificity: Lysine (K)[1][2]

  • Neutral Loss Configuration:

    • Configure the search engine to recognize a neutral loss of 43.9898 Da (

      
      )  from the modified lysine.
      
    • Self-Validation: If the search engine identifies a peptide with +86 Da shift but the MS2 spectrum is dominated by fragments showing a +42 Da shift, the identification is correct (Malonyl), not a false positive.

Workflow Visualization

ProtocolWorkflow cluster_prep Sample Prep cluster_ms LC-MS/MS cluster_data Data Analysis Lysis Lysis + SIRT5 Inhibitors (Nicotinamide) Digest Trypsin Digestion Lysis->Digest Enrich Immuno-Affinity Enrichment (Anti-Kmal Beads) Digest->Enrich LC Reverse Phase LC Enrich->LC MS1 MS1 Scan Target: +86.00 Da precursors LC->MS1 Frag HCD Fragmentation Stepped NCE MS1->Frag Search Database Search Mod: +86.0004 Da Frag->Search Validation Verify Neutral Loss (-CO2) in Spectra Search->Validation

Caption: Figure 2.[3] Optimized workflow for Malonyllysine proteomics, highlighting the critical enrichment and validation steps.

Troubleshooting & Quality Control

  • Issue: Low identification rate.

    • Cause: Malonyl peptides are hydrophilic and may elute early.

    • Fix: Adjust LC gradient to start at 1-2% B and ramp slowly.

  • Issue: Ambiguity between Acetyl and Malonyl.

    • Validation: Check the Precursor Mass . Acetyl precursors have +42 Da shift. Malonyl precursors have +86 Da shift. Even if the fragments look identical (due to CO2 loss), the parent ion mass is the discriminator.

  • Issue: "N-alpha" vs "N-epsilon".

    • Clarification: If analyzing a synthetic N-alpha-malonyl peptide (N-terminus), the fragmentation will produce a b1 ion with the malonyl mass shift. The CO2 loss is still likely but may be sterically less favored than on the flexible epsilon side chain.

References

  • Discovery of Lysine Malonylation: Peng, C., et al. (2011).[2] "The first identification of lysine malonylation substrates and its regulatory enzyme."[2] Molecular & Cellular Proteomics, 10(12).[2] Link

  • SIRT5 Regulation: Du, J., et al. (2011).[2] "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase."[4] Science, 334(6057), 806-809. Link

  • Diagnostic Ions & Fragmentation: Zolg, D. P., et al. (2018).[3] "Build your own spectral library: A protocol for the generation of comprehensive spectral libraries for targeted proteomics." Proteomics, 18(21).[5] Link

  • Enrichment Protocols: Hebert, A. S., et al. (2013). "Comprehensive identification of lysine malonylation in mouse liver." Molecular & Cellular Proteomics. Link

Sources

Method

Application Note: Structural Elucidation and Quality Control of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

Executive Summary & Scope This application note details the Nuclear Magnetic Resonance (NMR) characterization of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid , commonly referred to as -Malonyl-L-Lysine .[1] This mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the Nuclear Magnetic Resonance (NMR) characterization of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid , commonly referred to as


-Malonyl-L-Lysine .[1]

This molecule represents a critical structural motif in peptidomimetics and specific metabolic pathways.[1] Unlike the more common post-translational modification (PTM) found on the


-amine of lysine (

-malonyl-lysine), this compound is acylated at the

-amine.[1] Distinguishing these regioisomers is a primary analytical challenge.

Key Objectives:

  • Structural Validation: Unambiguous assignment of the

    
    -acylation versus 
    
    
    
    -acylation.
  • Purity Analysis: Detection of hydrolysis byproducts (Free Lysine, Malonic Acid).[1]

  • Protocol Standardization: Establishing pH-controlled acquisition parameters to ensure chemical shift reproducibility.

Chemical Structure & NMR Strategy

Molecule Overview[1][2]
  • IUPAC Name: (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 232.23 g/mol [1]

  • Key Features:

    • Lysine Backbone:

      
       chain with a free 
      
      
      
      -amine.[1]
    • Malonyl Moiety: A 3-carbon dicarboxylic unit attached via an amide bond to the

      
      -nitrogen.[1]
      
Analytical Logic (The "Why")

The primary challenge in analyzing this zwitterionic molecule is the pH-dependence of chemical shifts.[1] In unbuffered


, the protonation state of the carboxylic acids (

) and the

-amine (

) varies with concentration, causing peak drift.

Strategic Choice:

  • Solvent A (Structural Proof): DMSO-

    
     . Allows observation of the amide proton (
    
    
    
    ) doublet.[1] The coupling of the amide
    
    
    to the
    
    
    is the definitive proof of
    
    
    -acylation.
  • Solvent B (Routine QC):

    
     + Phosphate Buffer (pH 7.4) .[1] Ensures reproducible shifts for batch-to-batch comparison and locks the oligomeric state.
    

Experimental Protocol

Sample Preparation[1][2]
StepActionCritical Technical Note
1 Weigh 5.0 – 10.0 mg of sample.[1]Use a clean, dry glass vial.[1] Avoid metal spatulas if trace metal analysis is concurrent.[1]
2 Method A (DMSO): Add 600 µL DMSO-

(99.9% D).Method B (Aqueous): Add 600 µL

containing 50 mM Phosphate Buffer (pH 7.4).[1]
Method A: Keep dry; moisture causes amide proton exchange (disappearance).Method B: Use DSS (0.0 ppm) as internal standard.[1] Avoid TMS (insoluble).
3 Vortex for 30 seconds.Ensure complete dissolution.[1] If turbid, centrifuge at 12,000 x g for 1 min.
4 Transfer to 5mm NMR tube.Minimum height: 4.5 cm.[1]
Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C)[1]

  • Pulse Sequence:

    • 1H 1D:zg30 (30° excitation) or noesypr1d (if water suppression needed in

      
      ).[1]
      
    • 13C 1D:zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): 16 (1H), 1024 (13C).[1]

  • Relaxation Delay (D1): 2.0 s (1H), 3.0 s (13C).[1] Note: Carboxyl carbons have long T1; ensure D1 is sufficient for quantitative integration.

Data Analysis & Interpretation

1H NMR Assignment Table (DMSO- )

Reference: DMSO residual peak at 2.50 ppm.[1]

PositionShift (

, ppm)
MultiplicityIntegralInterpretation
Amide NH 8.1 – 8.3 Doublet 1H Critical Proof. Couples to

-CH (

Hz).[1] Confirms

-acylation.[1]

-CH (Lys)
4.1 – 4.3 Multiplet 1H Deshielded significantly compared to free Lys (~3.3 ppm) due to the amide bond.[1]
Malonyl

3.2 – 3.3 Singlet 2H Characteristic singlet.[1] May appear as AB quartet if chiral induction is strong.[1]

-CH2
2.7 – 2.8Multiplet2HUpfield compared to

-CH.[1] Indicates free amine (or salt).[1]

1.3 – 1.8Multiplets6HLysine sidechain methylene envelope.[1]
Acid OH / Amine > 10.0BroadVar.[1]Often invisible due to exchange.[1]
13C NMR Expected Shifts
  • Carbonyls (3 signals):

    • ~173-176 ppm (Lysine Carboxyl)[1]

    • ~168-170 ppm (Malonyl Amide Carbonyl)[1]

    • ~167-169 ppm (Malonyl Free Carboxyl)[1]

  • Aliphatic:

    • 
      -Carbon: ~53-55 ppm[1]
      
    • Malonyl Methylene: ~42-45 ppm[1]

    • 
      -Carbon: ~39-40 ppm[1]
      
Structural Validation Workflow (Graphviz)

The following diagram illustrates the decision logic for confirming the structure and distinguishing it from the


-isomer.

NMR_Validation_Logic Start Sample: (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid Solvent Dissolve in DMSO-d6 Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Decision1 Amide Proton (NH) Visible? H1_Acq->Decision1 Doublet Observe Doublet at ~8.2 ppm (Coupling to CH) Decision1->Doublet Yes Triplet Observe Triplet at ~7.8 ppm (Coupling to CH2) Decision1->Triplet No (Suspect Isomer) COSY Run COSY Spectrum Doublet->COSY Triplet->COSY Alpha_Proof NH correlates to Alpha-CH (4.2 ppm) COSY->Alpha_Proof Epsilon_Proof NH correlates to Epsilon-CH2 (3.0 ppm) COSY->Epsilon_Proof HMBC Run HMBC (Long Range) Final_Alpha CONFIRMED: N-alpha-Malonyl-Lysine HMBC->Final_Alpha Malonyl CO -> Alpha-H Alpha_Proof->HMBC Validation Alpha_Proof->Final_Alpha Final_Epsilon REJECT: N-epsilon-Malonyl-Lysine Epsilon_Proof->Final_Epsilon

Figure 1: Logic flow for distinguishing N-alpha from N-epsilon acylation using 1H coupling patterns and 2D correlations.

Quality Control: Common Impurities

When synthesizing or isolating this compound, two primary impurities are common. Use the table below to flag them.

ImpurityMarker Signal (1H in

)
Mechanism of Formation
Free Lysine

-CH triplet at 3.75 ppm
Hydrolysis of the amide bond.[1]
Malonic Acid Singlet at 3.10 - 3.20 ppm Hydrolysis / Unreacted starting material.[1]
DCM/Methanol 5.76 ppm / 3.34 ppmResidual process solvents.[1]

Advanced Characterization (2D NMR)

For regulatory submission (IND/NDA), 1D proton is insufficient.[1] The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "Gold Standard" for connectivity.

  • HMBC Setup: Optimize for long-range coupling (

    
     Hz).
    
  • Target Correlation: Look for the cross-peak between the Malonyl Carbonyl (~169 ppm) and the Lysine

    
    -Proton (~4.2 ppm) .[1]
    
    • Result: If this correlation exists, the malonyl group is attached to the

      
      -nitrogen.
      
    • Contrast: If the Malonyl Carbonyl correlates to the

      
      -methylene (~3.0 ppm), the structure is the PTM variant (
      
      
      
      ).[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and structure elucidation).

  • Wishart, D. S., et al. (2022).[1] HMDB: the Human Metabolome Database.[1] Nucleic Acids Research. [Link] (Reference for standard amino acid shifts).[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for functional group shifts).

  • Biological Magnetic Resonance Data Bank (BMRB). Entry: L-Lysine chemical shifts. [Link]

Sources

Application

using N-alpha-malonyllysine as a negative control for PTM studies

Application Note & Protocols Topic: N-α-malonyllysine: A Novel Negative Control for Probing Lysine Post-Translational Modifications Audience: Researchers, scientists, and drug development professionals. Abstract The stud...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: N-α-malonyllysine: A Novel Negative Control for Probing Lysine Post-Translational Modifications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of lysine post-translational modifications (PTMs) is fundamental to understanding a vast array of cellular processes, from gene expression to metabolic regulation.[1][2][3] The specificity and accuracy of techniques used to detect these modifications, such as immunoprecipitation (IP) and Western blotting, are paramount. A significant challenge in these assays is distinguishing true signals from non-specific binding of detection antibodies. This application note introduces N-α-malonyllysine as a novel and robust negative control for studies focusing on lysine PTMs. We provide the scientific rationale for its use, detailed protocols for its application in validating antibody specificity, and guidance on interpreting the resulting data. By leveraging the precise structural difference between acylation at the α-amino versus the ε-amino group of lysine, researchers can effectively validate the specificity of their PTM-detecting antibodies and enhance the reliability of their experimental findings.

Introduction: The Critical Need for Specificity in PTM Research

Lysine residues are hotspots for a diverse array of post-translational modifications, including acetylation, ubiquitination, succinylation, and malonylation.[3] These modifications are often transient and of low stoichiometry, making their detection challenging.[4][5] Immunoaffinity-based methods, such as immunoprecipitation followed by Western blot (IP-WB) or mass spectrometry, are cornerstone techniques for enriching and identifying these modified proteins.[4][6][7]

Scientific Rationale: N-α- vs. N-ε-Lysine Modification

Most biologically relevant PTMs on lysine residues occur on the epsilon (ε) amino group of the side chain.[1][2] This is the site of acetylation, ubiquitination, and endogenous malonylation, where a malonyl group is added from a malonyl-CoA donor.[9][10] This modification changes the charge of the lysine side chain from +1 to -1 and is implicated in regulating metabolic pathways.[9][11]

N-α-malonyllysine, in contrast, has the malonyl group attached to the alpha (α) amino group, which is part of the polypeptide backbone. The ε-amino group on the side chain remains unmodified and protonated at physiological pH.

This fundamental structural distinction is the basis for its use as a negative control:

  • Preservation of the Side Chain: The lysine side chain, the target of endogenous PTMs, is unaltered in N-α-malonyllysine.

  • Blocked N-Terminus: The modification is at the N-α position, which is typically involved in peptide bond formation within a protein.

  • Specificity Challenge: An antibody truly specific for an N-ε-acylation (like malonylation or acetylation) should not recognize the same acyl group when it is positioned on the N-α-amine.

Therefore, N-α-malonyllysine can be used as a competitive inhibitor in immunoassays to confirm that the antibody specifically recognizes the PTM on the lysine side chain and not just the acyl group in isolation or in an irrelevant context.

Caption: Structural basis for N-α-malonyllysine as a negative control.

Applications in PTM Antibody Validation

N-α-malonyllysine is a versatile tool that can be integrated into several common workflows to ensure the quality and reliability of PTM research.

  • Competitive Elution in Immunoprecipitation: To confirm that an antibody has specifically captured proteins with the target PTM, the captured proteins can be eluted with a solution containing a high concentration of N-α-malonyllysine. A lack of elution would indicate the antibody is specific to the N-ε modification.

  • Blocking Agent in Western Blotting: Pre-incubating a PTM-specific antibody with free N-α-malonyllysine before probing a membrane should not result in a diminished signal for the target protein. If the signal is diminished, it suggests the antibody may have off-target binding to the acyl group itself.

  • Control for In Vitro Enzymatic Assays: When studying "writer" (e.g., acyltransferase) or "eraser" (e.g., deacylase) enzymes, N-α-malonyllysine can be used to confirm that the enzyme's activity is specific to the ε-position on a lysine residue. For example, a demalonylase like SIRT5 should not act on N-α-malonyllysine.[2][9][12]

Protocols

Protocol 1: Validation of Anti-Malonyllysine Antibody Specificity using Competitive Immunoprecipitation

This protocol describes how to use N-α-malonyllysine to validate the specificity of an antibody intended to capture proteins with endogenous N-ε-malonylation.

A. Materials

  • Cell or tissue lysate with known or expected protein malonylation.

  • Anti-malonyllysine antibody (or other anti-acyl-lysine antibody being tested).

  • Protein A/G magnetic beads or agarose resin.[13][14]

  • IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and deacetylase/demalonylase inhibitors like Nicotinamide[11]).

  • N-α-malonyllysine solution (10 mM in IP Lysis/Wash Buffer).

  • N-ε-malonyllysine peptide solution (positive control competitor, 10 mM in IP Lysis/Wash Buffer).

  • SDS-PAGE loading buffer.

  • Standard Western blotting reagents.

B. Experimental Workflow

IP_Workflow start Prepare Cell Lysate (with PTM inhibitors) preclear Pre-clear Lysate (with plain beads) start->preclear bind_ab Incubate Lysate with Anti-PTM Antibody preclear->bind_ab capture Capture Antibody-Antigen Complex with Beads bind_ab->capture wash Wash Beads (3-5x) with IP Wash Buffer capture->wash split Split Beads into 3 Tubes wash->split elute_neg Elute with N-α-malonyllysine split->elute_neg Tube 1: Negative Control elute_pos Elute with N-ε-malonyllysine Peptide split->elute_pos Tube 2: Positive Control elute_sds Elute with SDS Loading Buffer split->elute_sds Tube 3: Total IP analyze Analyze Eluates by Western Blot elute_neg->analyze elute_pos->analyze elute_sds->analyze

Caption: Workflow for competitive immunoprecipitation.

C. Step-by-Step Procedure

  • Lysate Preparation: Prepare cell or tissue lysate using IP Lysis/Wash Buffer containing protease and PTM inhibitors. Determine protein concentration.

  • Immunoprecipitation:

    • To 1 mg of total protein lysate, add 2-5 µg of the anti-malonyllysine antibody.

    • Incubate with rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of cold IP Lysis/Wash Buffer.

  • Competitive Elution & Sample Preparation:

    • After the final wash, resuspend the beads in 100 µL of buffer and divide equally into three tubes.

    • Tube 1 (Negative Control): Add 50 µL of the 10 mM N-α-malonyllysine solution. Incubate for 30 minutes at room temperature with gentle agitation.

    • Tube 2 (Positive Control): Add 50 µL of the 10 mM N-ε-malonyllysine peptide solution. Incubate similarly.

    • Tube 3 (Total IP): Add 50 µL of 2X SDS-PAGE loading buffer. Boil for 5-10 minutes.

    • Pellet the beads in all tubes. Collect the supernatant (the eluate) from Tubes 1 and 2. Add SDS-PAGE loading buffer to these eluates.

  • Analysis: Load the eluates from all three tubes, along with an input control (20-30 µg of the starting lysate), onto an SDS-PAGE gel and analyze by Western blot using an antibody against a known malonylated protein.

Protocol 2: Antibody Blocking for Western Blot Validation

This protocol tests if N-α-malonyllysine can block the antibody from binding its target on a PVDF or nitrocellulose membrane.

A. Materials

  • PVDF or nitrocellulose membrane with transferred proteins from a lysate known to contain the malonylated protein of interest.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Anti-malonyllysine antibody.

  • N-α-malonyllysine solution (1 mg/mL in TBST).

  • N-ε-malonyllysine peptide solution (1 mg/mL in TBST).

  • Standard Western blotting detection reagents.

B. Step-by-Step Procedure

  • SDS-PAGE and Transfer: Separate your protein samples via SDS-PAGE and transfer to a membrane as per standard protocols.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Preparation: Prepare three tubes with the primary antibody diluted in blocking buffer as per the manufacturer's recommendation.

    • Tube 1 (No Block): Antibody dilution only.

    • Tube 2 (Negative Control Block): Add N-α-malonyllysine solution to the antibody dilution to a final concentration of 0.1 mg/mL. Incubate for 1 hour at room temperature with rotation.

    • Tube 3 (Positive Control Block): Add N-ε-malonyllysine peptide solution to the antibody dilution to a final concentration of 0.1 mg/mL. Incubate similarly.

  • Primary Antibody Incubation: Cut the membrane into strips (if necessary) and incubate each with one of the antibody preparations overnight at 4°C.

  • Washing and Detection: Wash the membrane strips extensively with TBST, incubate with the appropriate HRP-conjugated secondary antibody, and develop the signal using a chemiluminescent substrate.

Data Interpretation

The results from these control experiments provide clear indicators of antibody specificity.

Experiment Condition Expected Outcome for a Specific Antibody Indication of Non-Specific Antibody
Competitive IP Elution with N-α-malonyllysineNo protein band detected in the eluate.A protein band is present in the eluate.
Elution with N-ε-malonyllysine peptideA strong protein band is present in the eluate.A weak or absent protein band.
WB Blocking Pre-incubation with N-α-malonyllysineSignal intensity is unchanged compared to "No Block".Signal intensity is significantly reduced.
Pre-incubation with N-ε-malonyllysine peptideSignal intensity is significantly reduced or absent.Signal intensity is unchanged.

Conclusion

The validation of antibody specificity is a cornerstone of rigorous and reproducible PTM research. N-α-malonyllysine provides a chemically precise and effective tool for this purpose. Its structure presents a unique challenge to PTM-specific antibodies, allowing researchers to confirm that their reagents recognize modifications exclusively on the lysine side chain (N-ε) and not non-specifically at the alpha-amino position or the acyl group in general. Incorporating N-α-malonyllysine into standard validation workflows, as detailed in this note, will significantly increase confidence in the identification and characterization of novel PTM events, ultimately advancing our understanding of their roles in health and disease.

References

  • Wikipedia. (n.d.). Lysine malonylation. Retrieved from [Link]

  • Colak, G., Pougovkina, O., Dai, L., Tan, M., Te Brinke, H., Huang, H., ... & Wanders, R. J. (2015). Proteomic and biochemical studies of lysine malonylation suggest its malonic aciduria-associated regulatory role in mitochondrial function and fatty acid oxidation. Molecular & Cellular Proteomics, 14(11), 3056-3071. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). How To Study PTMs: A Guide For New PTM-Investigators. Retrieved from [Link]

  • Weinert, B. T., Iesmantavicius, V., Moustafa, T., Schölz, C., Wagner, S. A., Magnes, C., ... & Choudhary, C. (2015). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. In Mitochondrial Proteomics (pp. 117-130). Humana Press, New York, NY. Available from: [Link]

  • Creative Diagnostics. (n.d.). Protein Malonylation Proteomics Service. Retrieved from [Link]

  • Simic, Z., Weitkunat, M., & L δε-Glomb, M. A. (2020). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Chemistry, 8, 331. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, T., Li, X., & Ma, L. (2024). Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. International Journal of Molecular Sciences, 25(4), 2111. Available from: [Link]

  • Lei, M., Yao, Y., Wang, Y., Li, S., Hu, Y., & Li, W. (2022). Systematic analysis of lysine malonylation in Streptococcus mutans. Frontiers in Microbiology, 13, 1047713. Available from: [Link]

  • Bao, X., Wang, Y., Li, X., Li, X., Li, Z., & Liu, Z. (2021). Lysine Malonylation and Its Links to Metabolism and Diseases. International journal of molecular sciences, 22(21), 11553. Available from: [Link]

  • Hirschey, M. D., & Zhao, Y. (2015). Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & cellular proteomics : MCP, 14(9), 2308–2315. Available from: [Link]

  • ResearchGate. (n.d.). Dynamic changes of lysine malonylation versus other lysine acylations. Retrieved from [Link]

  • Bao, X., Wang, Y., Li, X., Li, X., Li, Z., & Liu, Z. (2021). Lysine Malonylation and Its Links to Metabolism and Diseases. International Journal of Molecular Sciences, 22(21), 11553. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Lysine Malonylation and Its Links to Metabolism and Diseases. Retrieved from [Link]

  • Plazas-Mayorca, M. D., Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 893, 227–243. Available from: [Link]

  • Liu, B., Chi, H., Jiang, H., Wang, M., Zhang, Y., Zhang, Y., ... & Guo, X. (2020). Global proteomic analyses of lysine acetylation, malonylation, succinylation, and crotonylation in human sperm reveal their involvement in male fertility. Journal of proteome research, 19(11), 4474-4485. Available from: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 8(11), 315. Available from: [Link]

  • Britton, L. M., Gonzales-Cope, M., & Zee, B. M. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Accounts of chemical research, 53(11), 2639–2651. Available from: [Link]

  • Miller, T. W., & Brun, M. A. (2020). Synthesis and Evaluation of a Stable Isostere of Malonyllysine. bioRxiv. Available from: [Link]

  • Wang, H. L., He, Y., Sun, Y. Y., Wang, Y., Chen, D., & Liu, C. (2023). Lysine malonylation regulates human sperm motility. Human reproduction (Oxford, England), 38(1), 36–49. Available from: [Link]

  • Zhang, X., Zhao, Y., Liu, Y., & Liu, H. (2019). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 582, 123891. Available from: [Link]

  • Li, Y., Li, S., Wang, Y., Yao, Y., Lei, M., & Li, W. (2023). Identification of the malonylation modification in Staphylococcus aureus and insight into the regulators in biofilm formation. Frontiers in Cellular and Infection Microbiology, 13, 1222906. Available from: [Link]

  • Miller, T. W., & Brun, M. A. (2020). Synthesis and Evaluation of a Stable Isostere of Malonyllysine. bioRxiv. Available from: [Link]

  • Xie, Z., Dai, J., Dai, L., Tan, M., Cheng, Z., Wu, Y., ... & Zhao, Y. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & cellular proteomics : MCP, 11(5), 100–107. Available from: [Link]

  • bioRxiv. (2020, August 24). Synthesis and Evaluation of a Stable Isostere of Malonyllysine. Retrieved from [Link]

  • PTM BIO. (n.d.). Anti-Malonyllysine Rabbit pAb. Retrieved from [Link]

  • PubChem. (n.d.). Nalpha-Lauroyllysine. Retrieved from [Link]

  • Guan, K. L., & Xiong, Y. (2021). Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. Journal of molecular biology, 433(16), 166943. Available from: [Link]

  • PubChem. (n.d.). N-Acetyl-L-Lysine. Retrieved from [Link]

  • PubChem. (n.d.). Nepsilon-Formyl-L-lysine. Retrieved from [Link]

  • PubChem. (n.d.). N-acetyl-L-alpha-phenylglycine. Retrieved from [Link]

  • PubChem. (n.d.). N-glycoloyl-alpha-neuraminic acid. Retrieved from [Link]

Sources

Method

Application Note: Solvent Systems &amp; Stability Protocols for N-alpha-Malonyl Amino Acids

This guide outlines the solvent systems, solubility protocols, and stability considerations for N-alpha-malonyl amino acids (NMAs) . It is designed for researchers in metabolomics, natural product isolation, and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solvent systems, solubility protocols, and stability considerations for N-alpha-malonyl amino acids (NMAs) . It is designed for researchers in metabolomics, natural product isolation, and drug discovery who require stable, high-concentration solutions for biological assays or analytical workflows.

Executive Summary & Chemical Logic

N-alpha-malonyl amino acids (NMAs) are dicarboxylic acid conjugates often found as plant metabolites (e.g., N-malonyl-D-tryptophan) or synthetic intermediates. Their solubility and stability present a unique "chemical tension":

  • Solubility: As polar dicarboxylic acids, they require polar solvents (Water, DMSO, MeOH). In water, they are most soluble at pH > 4.5 where they exist as mono- or di-anions.

  • Stability: The malonyl moiety is thermodynamically unstable. It is prone to decarboxylation (loss of CO₂) to form the corresponding N-acetyl amino acid. This reaction is acid-catalyzed and heat-accelerated.

Core Directive: To maintain integrity, you must dissolve NMAs in systems that buffer against extreme acidity (pH < 2.0) and avoid high temperatures (> 40°C).

Decision Matrix: Solvent Selection

Use this decision tree to select the optimal solvent system based on your downstream application.

SolventDecision Start Start: Select Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis (Reactions) AppType->ChemSyn Analysis LC-MS / HPLC Analysis AppType->Analysis Stock Stock: 100% DMSO (Anhydrous) BioAssay->Stock PolarOrg Solvent: DMF or NMP (Avoid Alcohols if esterification risk) ChemSyn->PolarOrg MobilePhase Mobile Phase: H2O / MeCN Analysis->MobilePhase Dilution Dilution: PBS pH 7.4 (Final DMSO < 0.5%) Stock->Dilution Base Additive: 1.1 eq DIPEA (To maintain solubility) PolarOrg->Base Modifier Modifier: 0.1% Formic Acid (Avoid strong mineral acids) MobilePhase->Modifier

Figure 1: Solvent selection workflow based on experimental requirements.

Protocol 1: Preparation of High-Concentration Stock Solutions

Target Concentration: 50 mM – 100 mM Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Scientific Rationale

DMSO is an aprotic, highly polar solvent that disrupts the strong intermolecular hydrogen bonding typical of dicarboxylic acids. Unlike water, it does not promote rapid proton exchange, thereby slowing the rate of spontaneous decarboxylation during storage.

Step-by-Step Procedure
  • Weighing: Weigh the N-malonyl amino acid powder into a glass amber vial.

    • Note: NMAs are often hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add Anhydrous DMSO (≥99.9%) to achieve the desired concentration.

    • Do NOT use water for the master stock. Water promotes hydrolysis and pH fluctuations.

  • Dissolution: Vortex gently at room temperature (20–25°C).

    • Warning:Do NOT sonicate with heat. If sonication is necessary, use a water bath at < 25°C for short bursts (30 seconds). Heat > 40°C triggers decarboxylation.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C .

    • Stability:[1][2][3] Stable for 6–12 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility & pH Adjustment

Target: Dissolving NMAs directly in aqueous buffers for immediate use.

The Solubility/pH Trap

NMAs have two acidic protons (pKa₁ ≈ 2.8 for malonyl COOH; pKa₂ ≈ 3.5–4.0 for C-term COOH).

  • At pH < 3: The molecule is fully protonated (uncharged) and has poor water solubility .

  • At pH > 5: The molecule is ionized (dianion) and has high water solubility .

Procedure
  • Initial Suspension: Suspend the solid NMA in water (it will likely remain cloudy/precipitated).

  • Neutralization: Add 1.0 M Sodium Bicarbonate (NaHCO₃) dropwise while vortexing.

    • Why Bicarbonate? It is a mild base that prevents "pH shock" (local high pH > 12) which can hydrolyze the amide bond.

    • Endpoint: The solution will clear as the pH rises above 5.0.

  • Buffer Exchange: Once dissolved, dilute with your working buffer (e.g., PBS pH 7.4 or HEPES).

    • Caution: Do not store these aqueous solutions for >24 hours at room temperature.

Protocol 3: LC-MS/HPLC Analytical Conditions

Challenge: Separating the N-malonyl (NMA) form from its decarboxylated degradation product (N-acetyl).

Mobile Phase Strategy

Standard acidic mobile phases (0.1% TFA) can be too aggressive, potentially causing on-column degradation.

  • Recommended Modifier: 0.1% Formic Acid (weaker acid, pH ≈ 2.7) or 10 mM Ammonium Acetate (pH 6.8).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH).

Method Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonates carboxyls for retention on C18.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic eluent.
Column Temp 25°C - 30°C CRITICAL: High column temps (>40°C) cause on-column decarboxylation.
Autosampler 4°CPrevents degradation while samples wait in the queue.
Detection ESI Negative ModeDicarboxylic acids ionize best in negative mode ([M-H]⁻).
Quality Control Check

Before running critical samples, run a "Stability Check" injection:

  • Inject a fresh standard of the NMA.

  • Look for a peak at [M-44] mass units (loss of CO₂).

  • If the [M-44] peak exceeds 2-5%, your stock has degraded or your column temperature is too high.

References

  • Decarboxylation Mechanisms

    • Rate constants for decarboxylation of malonic acid derivatives. Source:

  • Biological Context & Stability

    • N-Malonyl-D-tryptophan in plant metabolism. Source:

  • Solubility of Amino Acid Derivatives

    • Solubility of Amino Acids in Various Solvent Systems.[4][5][6][7] Source:

  • Malonyl-CoA Stability

    • HPLC stability study of malonyl-coenzyme A. Source:

Sources

Application

Application Note: Synthesis and Validation of N-α-Malonyllysine Methyl Ester

Introduction & Mechanistic Rationale Protein lysine malonylation is a highly dynamic and critical post-translational modification (PTM) primarily regulated by the NAD+-dependent deacylase SIRT5 . While endogenous malonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Protein lysine malonylation is a highly dynamic and critical post-translational modification (PTM) primarily regulated by the NAD+-dependent deacylase SIRT5 . While endogenous malonylation occurs on the


-amino group of lysine residues, synthetic N-α-malonyllysine  derivatives are indispensable in chemical biology. They serve as orthogonal probes, synthetic building blocks for site-specific peptide incorporation, and stable isotopic internal standards for LC-MS/MS quantification of malonylated proteomes.

This protocol details the preparation of N-α-malonyllysine methyl ester via an orthogonal protection strategy. To selectively modify the


-amine, we utilize N-

-Boc-L-lysine methyl ester. The Boc (

-amine) and tert-butyl ester (malonyl group) are specifically chosen because they are both acid-labile, allowing for a highly efficient, single-step global deprotection using Trifluoroacetic acid (TFA). The C-terminal methyl ester remains intact during this acidic cleavage, ensuring the structural integrity of the final scaffold.

We employ EDC/HOBt as the coupling system. While uronium-based reagents (e.g., HATU) offer faster kinetics, they are prone to causing epimerization at the


-stereocenter if the base concentration is not strictly controlled. EDC/HOBt provides a milder, highly reliable activation pathway that preserves the enantiomeric purity of the L-lysine scaffold .

Synthetic Workflow

G A H-Lys(Boc)-OMe (Starting Material) B Mono-tert-butyl malonate (Acylating Agent) C Amide Coupling EDC·HCl, HOBt, DIPEA 0°C to RT, 12h D tBu-Malonyl-Lys(Boc)-OMe (Protected Intermediate) C->D  Purification (Silica)   E Global Deprotection TFA / DCM (1:1) RT, 2h D->E F N-α-Malonyllysine Methyl Ester (Final Product, TFA Salt) E->F  Precipitation (Ether)   AB AB AB->C

Fig 1. Synthetic workflow for N-α-malonyllysine methyl ester via orthogonal protection.

Reagent Stoichiometry and Function

Summarized below are the quantitative parameters for the amide coupling phase. The stoichiometry is designed to ensure complete consumption of the lysine starting material, simplifying downstream purification.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Function
H-Lys(Boc)-OMe·HCl 296.791.0 eq296.8 mgPrimary Substrate
Mono-tert-butyl malonate 160.171.1 eq176.2 mgAcylating Agent
EDC·HCl 191.701.2 eq230.0 mgWater-soluble Coupling Agent
HOBt (anhydrous) 135.121.2 eq162.1 mgSuppresses epimerization
DIPEA 129.243.0 eq522 µLNon-nucleophilic Base
DMF (Anhydrous) 73.09N/A10.0 mLPolar Aprotic Solvent

Step-by-Step Protocol & Self-Validating Checkpoints

Phase 1: N-α-Acylation (Amide Coupling)
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) and mono-tert-butyl malonate (1.1 eq) in anhydrous DMF (0.1 M).

  • Thermal Control: Cool the mixture to 0 °C in an ice bath. Causality: Initial cooling minimizes the risk of epimerization at the chiral α-carbon during the highly reactive O-acylisourea intermediate formation.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirring solution.

  • Base Addition: Dropwise add DIPEA (3.0 eq). Causality: 1 eq neutralizes the Lysine HCl salt, 1 eq neutralizes the EDC·HCl, and the final 1 eq maintains the basicity required to keep the

    
    -amine nucleophilic.
    
  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Checkpoint 1 (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting lysine derivative. Stain with ninhydrin and heat. The starting material contains a free primary amine and will stain deep purple (Ruhemann's purple). The successful formation of the product (a secondary amide) will result in no stain, visually validating the complete consumption of the amine.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Wash sequentially with 5% aqueous citric acid (2 × 20 mL), saturated NaHCO

    
     (2 × 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the protected intermediate: tBu-Malonyl-Lys(Boc)-OMe.

Phase 2: Global Deprotection
  • Acidic Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Add an equal volume of pure Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Reaction: Stir at room temperature for exactly 2 hours. Causality: The acid-labile Boc and tert-butyl ester groups are cleaved simultaneously via an

    
     mechanism, releasing isobutylene and CO
    
    
    
    gas. Exceeding 2 hours risks unwanted hydrolysis of the C-terminal methyl ester.
  • Evaporation: Concentrate the reaction mixture under a gentle stream of nitrogen.

  • Self-Validating Checkpoint 2 (Thermal Stability): Malonylated lysine derivatives are intrinsically susceptible to thermal decarboxylation, degrading into acetyllysine . Therefore, rotary evaporation and heating must be strictly avoided during this step.

  • Precipitation: Induce precipitation by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 4,000 rpm for 5 minutes. Decant the supernatant and wash the white pellet twice more with cold ether to extract residual TFA and cleaved organic byproducts.

  • Lyophilization: Dissolve the pellet in MS-grade water and lyophilize to afford the final product, N-α-malonyllysine methyl ester, as a stable TFA salt.

Analytical Validation

A self-validating protocol requires rigorous end-point analytical confirmation. The table below outlines the expected spectral data confirming the successful synthesis and structural integrity of the final molecule.

Analytical MethodExpected Result & Validation Logic
Appearance White, fluffy lyophilized powder.
ESI-MS (Positive Mode) [M+H]

calculated for C

H

N

O

:
247.12 m/z.Found: ~247.1 m/z. Confirms the exact mass of the fully deprotected scaffold.

H NMR (D

O, 400 MHz)

4.45
(dd, 1H,

-CH), 3.75 (s, 3H, OCH

), 3.35 (s, 2H, malonyl-CH

), 2.98 (t, 2H,

-CH

), 1.90-1.35 (m, 6H,

-CH

).
Self-Validating NMR Check A Complete Deprotection: The massive singlet integrating to 18 protons at

1.4-1.5 ppm (from the Boc and t-butyl groups) must be completely absent.
Self-Validating NMR Check B No Decarboxylation: The spectrum must lack a sharp singlet at

~2.0 ppm (acetyl methyl group), confirming that the malonyl group did not thermally degrade into an acetyl group .
HPLC Purity > 95% (UV detection at 210 nm, utilizing a C18 reverse-phase column with a Water/Acetonitrile + 0.1% TFA gradient).

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Du, J., Zhou, Y., Su, X., Yu, J. J., Khan, S., Jiang, H., ... & Lin, H. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science, 334(6057), 806-809. URL:[Link]

  • Wikipedia Contributors. (n.d.). "Lysine malonylation." Wikipedia, The Free Encyclopedia. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-alpha-malonyllysine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alpha-malonyllysine. This guide provides in-depth answers to frequently asked questions, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-alpha-malonyllysine. This guide provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols to help you navigate the complexities of working with this post-translational modification (PTM), particularly concerning its stability in acidic buffers.

Frequently Asked Questions (FAQs)

Q1: What is N-alpha-malonyllysine, and why is its stability a concern?

N-alpha-malonyllysine is a post-translational modification where a malonyl group is covalently attached to the alpha-amino group of a lysine residue. This modification is increasingly recognized for its role in regulating protein function and cellular metabolism.[1] However, the malonyl group introduces a beta-dicarbonyl-like structure, which is known to be chemically labile under certain conditions. Understanding its stability is critical for any experiment involving malonylated proteins or peptides, as degradation can lead to loss of signal, artifactual results, and misinterpretation of biological function. The two primary degradation pathways of concern in acidic environments are decarboxylation and acid-catalyzed hydrolysis.

Q2: What are the main degradation pathways for N-alpha-malonyllysine in acidic buffers?

In acidic conditions, N-alpha-malonyllysine is susceptible to two main degradation pathways:

  • Decarboxylation: This is often the more significant and rapid degradation pathway, especially in mildly to strongly acidic conditions (pH < 5). The malonyl group readily loses carbon dioxide (CO2), converting the N-alpha-malonyllysine into an N-alpha-acetyllysine. This reaction can occur even at room temperature.[2]

  • Acid-Catalyzed Hydrolysis: This pathway involves the cleavage of the amide bond between the malonyl group and the lysine residue. It typically requires harsher conditions, such as strong acid and elevated temperatures, to proceed at a significant rate.[3][4] This reaction regenerates the unmodified lysine residue and releases malonic acid.

Q3: How does pH affect the stability of N-alpha-malonyllysine?

The pH of the buffer is a critical factor. N-alpha-malonyllysine is particularly unstable in acidic environments. Studies on similar malonic acid-containing compounds have shown that decarboxylation is slow in the pH range of 4-5 but becomes rapid and almost immediate at a pH of 2-3, even at room temperature.[2] Therefore, prolonged exposure to buffers with a pH below 5 should be approached with caution. Amide hydrolysis, while generally slower, is also accelerated by increasing acid concentration (lower pH).[4][5]

Q4: What are the degradation products, and how can I detect them?

The primary degradation products are N-alpha-acetyllysine (from decarboxylation) and unmodified lysine (from hydrolysis). These can be readily detected and differentiated using mass spectrometry (MS).

  • Decarboxylation: Results in a mass loss of 44.01 Da (the mass of CO2) from the malonylated peptide. The resulting peptide will have a mass corresponding to an acetylated lysine. A key feature in MS/MS spectra of malonylated peptides is a neutral loss of CO2 (44 Da).[6]

  • Hydrolysis: Results in a mass loss of 86.00 Da (the mass of the malonyl group) from the malonylated peptide, reverting it to its unmodified state.

These mass shifts are easily identifiable in high-resolution mass spectrometers.

Troubleshooting Guide

Scenario 1: "I'm losing the signal of my malonylated peptide after purification with HPLC using a trifluoroacetic acid (TFA) mobile phase."
  • Likely Cause: The acidic nature of the TFA-containing mobile phase (typically pH 2-3) is likely causing rapid decarboxylation of your N-alpha-malonyllysine.[2] This converts your target peptide into an acetylated version, which will have a different retention time and mass, leading to a perceived loss of signal for the malonylated form.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Reduce the duration of the HPLC run and the time the sample spends in the acidic mobile phase before injection.

    • Use a Milder Acid: If your separation allows, consider using a less harsh acid, such as formic acid, which typically results in a slightly higher pH than TFA.

    • Temperature Control: Run the HPLC at a lower temperature (e.g., 4°C) to slow the rate of degradation.

    • Analyze for the Acetylated Product: Re-analyze your collected fractions or the flow-through with mass spectrometry, specifically looking for the mass of the expected acetylated peptide. This will confirm if decarboxylation is the issue.

Scenario 2: "My mass spectrometry data shows a peak corresponding to acetylated lysine, but my protein should only be malonylated. Is this an artifact?"
  • Likely Cause: This is a classic sign of in-source decay or degradation during sample preparation. The high energy in the mass spectrometer's ionization source or heating during sample workup can induce decarboxylation.[7] It's also possible that the degradation occurred during storage in an acidic buffer.

  • Troubleshooting Steps:

    • Optimize MS Settings: If possible, use a "softer" ionization technique to minimize in-source fragmentation.

    • Check Sample Preparation: Avoid heating samples containing N-alpha-malonyllysine. If boiling in loading buffer is required for SDS-PAGE, be aware that this can cause significant decarboxylation.

    • Analyze Storage Buffer: Check the pH of your storage buffer. If it is acidic, this is a likely cause of the degradation.

    • Perform a Control Experiment: Analyze a freshly prepared sample of your malonylated protein or peptide to see if the acetylated peak is present initially or if it appears over time.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways of N-alpha-malonyllysine in an acidic environment.

G Malonyl_Lys N-alpha-malonyllysine Acetyl_Lys N-alpha-acetyllysine (Mass loss of 44.01 Da) Malonyl_Lys->Acetyl_Lys Decarboxylation (Fast, pH < 5, Room Temp) Unmodified_Lys Unmodified Lysine (Mass loss of 86.00 Da) Malonyl_Lys->Unmodified_Lys Acid Hydrolysis (Slower, Strong Acid + Heat)

Caption: Degradation of N-alpha-malonyllysine in Acid

Quantitative Stability Overview

While specific kinetic data for N-alpha-malonyllysine is limited, the following table provides a qualitative summary of expected stability based on data from analogous compounds.[2]

pH RangeTemperatureExpected Primary DegradationRelative Rate
pH 2-3 Room Temp (25°C)DecarboxylationVery Fast
pH 4-5 Room Temp (25°C)DecarboxylationModerate to Slow
pH > 6 Room Temp (25°C)Generally StableVery Slow
pH < 4 Elevated Temp (>50°C)Decarboxylation & HydrolysisVery Fast

Experimental Protocols

Protocol 1: Time-Course Stability Assay of N-alpha-malonyllysine

This protocol allows for the empirical determination of the stability of a malonylated peptide or protein in a specific acidic buffer.

  • Buffer Preparation: Prepare the acidic buffer of interest (e.g., 0.1 M citrate buffer, pH 4.0).

  • Sample Preparation: Dissolve the malonylated peptide/protein in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the sample into several tubes. Keep one tube at -80°C as the t=0 control. Place the other tubes in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to stop the reaction.

  • LC-MS Analysis: Once all time points are collected, thaw the samples and analyze them by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: For each time point, determine the peak area for the intact malonylated peptide, the decarboxylated (acetylated) peptide, and the hydrolyzed (unmodified) peptide. Plot the percentage of the remaining malonylated peptide against time to determine its half-life in the tested buffer.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Acidic Buffer B Dissolve Malonylated Peptide/Protein A->B C Aliquot Samples B->C D Incubate at Constant Temperature C->D E Collect & Freeze Time Points D->E F LC-MS Analysis of All Time Points E->F G Quantify Peak Areas (Malonyl, Acetyl, Unmodified) F->G H Plot % Remaining vs. Time & Calculate Half-Life G->H

Caption: Workflow for Time-Course Stability Assay

References

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusLust. Available at: [Link]

  • The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Decarboxylation. Chemistry Steps. Available at: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Leeds. Available at: [Link]

  • Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. ResearchGate. Available at: [Link]

  • Decarboxylation of beta-Carbonyl Acids. YouTube. Available at: [Link]

  • The Decarboxylation of α,β-Unsaturated Malonic Acid Derivatives via β,γ-Unsaturated Intermediates. II. The Effect of α-Substituents upon Product Composition and Rate. Journal of the American Chemical Society. Available at: [Link]

  • Dilute Acid-Catalyzed Amide Hydrolysis: Efficiency of the N-Protonation Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Scientific Research Publishing. Available at: [Link]

  • The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics. Available at: [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. ResearchGate. Available at: [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Systematic analysis of lysine malonylation in Streptococcus mutans. Frontiers in Microbiology. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols. Available at: [Link]

  • Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. ResearchGate. Available at: [Link]

  • Lysine Acetylation Is a Highly Abundant and Evolutionarily Conserved Modification in Escherichia Coli. Molecular & Cellular Proteomics. Available at: [Link]

  • The pH variation of the kinetic parameters and the catalytic mechanism of malic enzyme. The Journal of Biological Chemistry. Available at: [Link]

  • Steady-state kinetics of malonyl-CoA synthetase from Bradyrhizobium japonicum and evidence for malonyl-AMP formation in the reaction. The Biochemical Journal. Available at: [Link]

  • Structural and functional insights into lysine acetylation of cytochrome c using mimetic point mutants. FEBS Letters. Available at: [Link]

  • Why might the rate of a decarboxylation reaction be pH dependent? Reddit. Available at: [Link]

  • Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. ResearchGate. Available at: [Link]

  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Post-translational modification. Wikipedia. Available at: [Link]

  • Lysine acetylation regulates the interaction between proteins and membranes. ResearchSquare. Available at: [Link]

  • Kinetics of an acid-base catalyzed reaction (aspartame degradation) as affected by polyol-induced changes in buffer pH and pK values. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thermal decarboxylation depends on the pH? ResearchGate. Available at: [Link]

  • Kinetics of an Acid‐Base Catalyzed Reaction (Aspartame Degradation) as Affected by Polyol‐Induced Changes in Buffer pH and pKa Values. ResearchGate. Available at: [Link]

  • Fine-tuning of outer membrane–peptidoglycan tethering by the redox-active lipoprotein LppB from Salmonella enterica. eLife. Available at: [Link]

  • Synthesis and Evaluation of a Stable Isostere of Malonyllysine. eScholarship. Available at: [Link]

  • Kinetic Studies on the Acid Hydrolysis of the Methyl. Amanote Research. Available at: [Link]

  • The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. The Biochemical Journal. Available at: [Link]

  • Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity. Biotechnology and Genetic Engineering Reviews. Available at: [Link]

  • How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Available at: [Link]

Sources

Optimization

Technical Support Center: Malonyl-CoA Quenching &amp; Removal Strategies

Welcome to the Technical Support Center for lipid metabolism and enzymology workflows. Unreacted malonyl-CoA in reaction mixtures is a frequent source of background noise, ion suppression, and allosteric interference in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid metabolism and enzymology workflows. Unreacted malonyl-CoA in reaction mixtures is a frequent source of background noise, ion suppression, and allosteric interference in downstream analytical assays. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve malonyl-CoA interference using field-proven, self-validating methodologies.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why is my ACC/FAS coupled assay showing artificially high baseline fluorescence or radioactivity? A: Unreacted malonyl-CoA often competes with product binding or contributes to background signal in radiometric (e.g.,


C-malonyl-CoA) or fluorescence-based thiol quantification assays. If you are using a coupled assay, residual malonyl-CoA can continuously drive the Fatty Acid Synthase (FAS) reaction even after the intended quenching step. To resolve this, the malonyl-CoA must be physically extracted or enzymatically degraded before readout.

Q: I am studying malonyl-CoA-independent activation of CPT-1 in permeabilized cells. How can I ensure complete removal of endogenous malonyl-CoA? A: Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-1)[1]. In permeabilized cell or isolated mitochondrial assays, residual malonyl-CoA will artificially suppress fatty acid oxidation. To study malonyl-CoA-independent FAO activation (e.g., via AMPK), you must completely deplete intracellular malonyl-CoA. This is best achieved by utilizing the endogenous dilution effect of cell permeabilization combined with enzymatic quenching[2].

Q: Why did my malonyl-CoA degrade during Solid-Phase Extraction (SPE)? A: Acyl-CoAs are highly polar and stable under acidic conditions, but they are extremely base-labile[3]. If you used a Weak Anion Exchange (WAX) SPE protocol and eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), prolonged exposure to the high pH likely hydrolyzed the thioester bond. You must immediately neutralize the eluate or evaporate it under nitrogen gas at 4°C.

Part 2: Decision Matrix for Malonyl-CoA Removal

Selecting the correct removal strategy depends entirely on your downstream analytical application. Use the workflow diagram below to determine whether an enzymatic or chromatographic approach is required for your assay.

G Start Unreacted Malonyl-CoA in Reaction Mixture Decision What is the downstream analytical method? Start->Decision MS LC-MS/MS or HPLC (Structural Analysis) Decision->MS Mass Spectrometry EnzymeAssay Coupled Enzymatic Assay (e.g., CPT-1, FAS) Decision->EnzymeAssay Functional Assay SPE Solid Phase Extraction (SPE) Protocol B: WAX Chromatography MS->SPE MCD Enzymatic Quenching Protocol A: MCD Decarboxylation EnzymeAssay->MCD

Decision matrix for selecting a malonyl-CoA removal strategy based on downstream applications.

Part 3: Validated Methodologies

Protocol A: Enzymatic Depletion using Malonyl-CoA Decarboxylase (MCD)

Best for: Functional assays, coupled enzymatic assays, and live/permeabilized cell studies. Causality: Malonyl-CoA Decarboxylase (EC 4.1.1.9) specifically catalyzes the decarboxylation of malonyl-CoA to acetyl-CoA and CO


[4]. This method is ideal for functional assays where harsh chemical extraction would denature downstream enzymes. By converting malonyl-CoA to acetyl-CoA, you eliminate its inhibitory effect on CPT-1 without altering the pH or ionic strength of the buffer.

Step-by-Step Methodology:

  • Reaction Termination: Halt the primary malonyl-CoA generating reaction (e.g., Acetyl-CoA Carboxylase activity) by adding a specific ACC inhibitor or by chelating Mg

    
     with 1 mM EDTA. Do not use acids, as this will denature the MCD enzyme.
    
  • MCD Addition: Add recombinant human MCD to the reaction mixture to a final concentration of 0.1–0.5 U/mL[1].

  • Incubation: Incubate the mixture at 37°C for 15–30 minutes. The conversion of malonyl-CoA to acetyl-CoA is thermodynamically driven to completion by the release of CO

    
    .
    
  • System Validation (Self-Validation Step): To verify complete malonyl-CoA depletion, couple the generated acetyl-CoA to a malate dehydrogenase (MDH) / citrate synthase (CS) readout. The condensation of acetyl-CoA with oxaloacetate shifts the MDH equilibrium, generating a continuous stoichiometric yield of NADH from NAD

    
    , which can be monitored spectrophotometrically at 340 nm[4][5].
    
Protocol B: Acid Precipitation and Weak Anion Exchange (WAX) SPE

Best for: LC-MS/MS, HPLC, and targeted lipidomics. Causality: Acyl-CoAs contain a 3'-phospho-ADP moiety, making them highly polar and negatively charged. WAX SPE exploits these negative charges, allowing aggressive washing of neutral lipids and salts before elution. Furthermore, CoAs are acid-stable, allowing for immediate protein precipitation without target degradation[3][6].

Step-by-Step Methodology:

  • Acid Quenching: Add 0.4 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA) at a 1:1 (v/v) ratio to the reaction mixture. Causality: Acidification instantly halts enzymatic activity and precipitates proteins without hydrolyzing the thioester bond[3][6].

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acyl-CoAs.

  • SPE Conditioning: Condition a WAX SPE cartridge (e.g., Oasis WAX) with 1 mL methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 4.5).

  • Sample Loading: Dilute the acidic supernatant 1:2 with HPLC-grade water (to reduce acid strength) and load it onto the cartridge. The malonyl-CoA will bind to the sorbent via ionic interactions.

  • Washing: Wash with 1 mL of 50 mM ammonium acetate (pH 4.5) to remove polar uncharged interferents, followed by 1 mL of methanol to remove non-polar lipids.

  • Elution & Immediate Neutralization (Self-Validation Step): Elute the malonyl-CoA using 1 mL of methanol containing 5% ammonium hydroxide. Critical Causality: The basic pH neutralizes the positive charge of the WAX sorbent, releasing the CoA. Because CoAs are base-labile, the eluate must be immediately evaporated under nitrogen gas at 4°C or neutralized with a weak acid to prevent hydrolysis[3].

Part 4: Quantitative Data & Performance Comparison

When optimizing your assay, consider the trade-offs between processing time and downstream compatibility. The table below summarizes the quantitative and qualitative metrics of both validated protocols.

MethodologyPrimary ApplicationProcessing TimeMalonyl-CoA Removal EfficiencyKey AdvantageMajor Limitation
Enzymatic (MCD) Functional / Coupled Assays~30 mins>95%Preserves buffer integrity and delicate proteins.Generates equimolar Acetyl-CoA, which must be accounted for.
SPE (WAX) LC-MS/MS / HPLC~60 mins>90%Removes proteins, salts, and neutral lipids entirely.High risk of base-catalyzed hydrolysis during the elution phase.

Part 5: Biochemical Context of Malonyl-CoA Cycling

To effectively troubleshoot malonyl-CoA interference, it is crucial to understand its biochemical cycling. Malonyl-CoA is tightly regulated by synthesis (ACC), degradation (MCD), and utilization (FAS).

Pathway Acetyl Acetyl-CoA ACC ACC (Carboxylation) Acetyl->ACC ATP + CO2 Malonyl Malonyl-CoA MCD MCD (Decarboxylation) Malonyl->MCD - CO2 FAS FAS (Condensation) Malonyl->FAS NADPH FattyAcids Fatty Acids ACC->Malonyl ATP + CO2 MCD->Acetyl - CO2 FAS->FattyAcids NADPH

Biochemical cycling of Malonyl-CoA via ACC, MCD, and FAS enzymes.

By leveraging MCD (as outlined in Protocol A), researchers can artificially force the futile cycle backward, safely removing the malonyl-CoA pool without introducing harsh organic solvents into the biological system.

References

  • Malonyl Coenzyme A Decarboxylase Inhibition Protects the Ischemic Heart by Inhibiting Fatty Acid Oxidation and Stimulating Glucose Oxidation Circulation Research - American Heart Association Journals[Link][1]

  • Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues ResearchGate / Journal of Chromatography B[Link][6]

  • Synthesis and Structure−Activity Relationship of Small-Molecule Malonyl Coenzyme A Decarboxylase Inhibitors American Chemical Society (J Med Chem)[https://pubs.acs.org/doi/10.1021/jm050961+] (5]

  • Control of hepatic fatty acid oxidation by 5'-AMP-activated protein kinase involves a malonyl-CoA-dependent and a malonyl-CoA-independent mechanism PubMed (Archives of Biochemistry and Biophysics)[Link][2]

  • US7285562B2 - Cyanoamide compounds useful as malonyl-CoA decarboxylase inhibitors Google Patents[4]

  • Lipidomics study in liver metabolic diseases (Recent developments in analytical approaches of acyl-CoAs) Scholarly Publications Leiden University[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Ionization Efficiency in MS Analysis

Overview: Welcome to the Mass Spectrometry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing sensitivity bottlenecks in Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Welcome to the Mass Spectrometry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing sensitivity bottlenecks in Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, I have structured this guide to move beyond basic parameter tweaking, focusing instead on the mechanistic causality of signal loss and self-validating experimental designs.

Part 1: The Mechanistic Reality of Ionization Efficiency

Before adjusting instrument parameters, we must understand the physical chemistry governing signal generation. In Electrospray Ionization (ESI), analytes transition from the liquid phase to the gas phase through droplet formation, desolvation, and Coulombic fission. Low ionization efficiency typically stems from two root causes:

  • Charge Competition (Ion Suppression): Co-eluting matrix components (e.g., endogenous lipids, salts, or proteins) compete with the target analyte for available charge on the droplet surface. Because the number of excess charges in an ESI droplet is finite, highly concentrated or highly surface-active background molecules will monopolize the charge, neutralizing the analyte and drastically reducing its MS signal 1.

  • Poor Droplet Desolvation: High mobile phase flow rates, excessive aqueous composition, or high surface-tension solvents prevent efficient droplet shrinkage. If the Rayleigh limit is not reached efficiently, gas-phase ions are not liberated 2.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My analyte concentration is high, but the MS signal is disproportionately low. What is happening? A1: You are likely experiencing severe ion suppression , a specific manifestation of the matrix effect. In ESI, when non-target matrix components co-elute with your analyte, they compete for the limited charge available during the ionization process . Endogenous lipids, mobile phase additives, or residual salts from sample preparation are common culprits. To verify this, you must uncouple the chromatography from the sample matrix using a post-column infusion test (see Protocol below) 3.

Q2: How can I adjust my LC conditions to improve ESI efficiency without changing my sample prep? A2: A highly effective, yet often overlooked, strategy is reducing the LC flow rate . Conventional LC flow rates (e.g., 0.3–1.0 mL/min) produce large initial droplets that require massive thermal energy to desolvate. By scaling down to micro-flow or nano-ESI regimes (10–500 nL/min), you generate significantly smaller initial droplets. This increases the surface-area-to-volume ratio, expedites Coulombic fission, and drastically reduces charge competition, thereby improving ionization efficiency by up to 10-fold 4. Additionally, increasing the organic modifier (e.g., acetonitrile or methanol) in your mobile phase lowers surface tension, facilitating easier droplet formation 5.

Q3: I am using a Deuterated Internal Standard (D-IS), but my quantification is still inaccurate. Why? A3: While deuterated internal standards are the gold standard for correcting matrix effects, they can fail if there is a differential matrix effect caused by the "isotope effect." Deuterium substitution can slightly alter the lipophilicity of the molecule, causing a minor retention time shift between the analyte and the D-IS. If they do not perfectly co-elute, they are exposed to different micro-environments of suppressing matrix components in the ion source 6. You must optimize your chromatographic gradient to ensure absolute co-elution.

Q4: My compound is highly non-polar and shows almost no signal in ESI. What are my options? A4: ESI relies on the analyte being ionizable in solution. For low-molecular-weight, highly non-polar, or neutral compounds, ESI is fundamentally inefficient. You should switch the ionization mode to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) . APCI uses a corona discharge to ionize gas-phase solvent molecules, which then transfer charge to the analyte, making it far less susceptible to liquid-phase ion suppression and highly effective for non-polar molecules 2.

Part 3: Quantitative Impact of Analytical Parameters on Ionization

To facilitate rapid troubleshooting, the following table summarizes how different analytical variables quantitatively influence ionization efficiency and signal recovery.

Analytical ParameterConditionImpact on ESI Ionization EfficiencyMechanistic Causality
LC Flow Rate High (>0.5 mL/min)Decreased (High Suppression)Larger initial droplets; poor desolvation; high charge competition.
LC Flow Rate Nano (<1 µL/min)Increased (10x - 50x) Smaller droplets; rapid Rayleigh limit attainment; minimal suppression.
Mobile Phase Buffer High Salt (>50 mM)Decreased (Signal Loss >80%)Non-volatile salts crystallize, blocking ion emission and neutralizing charge.
Sample Matrix Unextracted PlasmaDecreased (Suppression 40-90%)Endogenous phospholipids monopolize droplet surface charge.
Ionization Mode APCI (for non-polars)Increased (vs. ESI) Gas-phase ionization bypasses liquid-phase droplet charge competition.
Part 4: Standard Operating Protocol

Protocol: Post-Column Infusion (PCI) for Mapping Matrix Effects To definitively diagnose if low ionization efficiency is caused by instrument parameters or matrix-induced ion suppression, perform the PCI test. This self-validating system maps the exact retention times where suppression occurs.

Materials:

  • Syringe pump integrated via a zero-dead-volume T-connector post-column (before the MS source).

  • Pure standard of the target analyte (100-500 ng/mL dissolved in mobile phase).

  • Blank matrix extract (e.g., extracted blank plasma/urine prepared exactly as your samples).

Step-by-Step Methodology:

  • System Setup: Connect the syringe pump to the LC eluent line using the T-piece just before the mass spectrometer inlet.

  • Continuous Infusion: Infuse the pure target analyte solution via the syringe pump at a constant flow rate (e.g., 10 µL/min). Monitor the specific MRM/SRM transition for the analyte. You should observe a steady, elevated baseline signal.

  • Blank Matrix Injection: Inject the blank sample matrix through the LC column using your standard chromatographic gradient.

  • Data Acquisition & Interpretation:

    • Observe the continuous MS signal across the chromatogram.

    • Result A (No Matrix Effect): The baseline remains constant throughout the LC run.

    • Result B (Ion Suppression): You will see sharp negative dips in the baseline at specific retention times. These dips correspond to the elution of unseen matrix components that are stealing charge from your continuously infused analyte.

  • Actionable Fix: If your target analyte's retention time aligns with a suppression dip, you must either alter the LC gradient to move the analyte away from the suppression zone, or improve sample cleanup (e.g., switch from Protein Precipitation to Solid-Phase Extraction).

Part 5: Troubleshooting Logical Workflow

Below is the decision-tree architecture for diagnosing and resolving low ionization efficiency.

TroubleshootingWorkflow Start Low MS Signal Detected CheckSource 1. Check Ion Source (Capillary Voltage, Temp, Gas) Start->CheckSource SourceOK Source Parameters Optimized? CheckSource->SourceOK FixSource Adjust Voltage, Temp, or Nebulizer Gas SourceOK->FixSource No CheckMatrix 2. Assess Matrix Effect (Post-Column Infusion) SourceOK->CheckMatrix Yes FixSource->CheckSource MatrixSuppression Ion Suppression Observed? CheckMatrix->MatrixSuppression FixMatrix Improve Sample Prep (SPE) or Dilute Sample MatrixSuppression->FixMatrix Yes CheckChromatography 3. Optimize Chromatography (Gradient, Mobile Phase) MatrixSuppression->CheckChromatography No FixMatrix->CheckMatrix ChangeIonization 4. Switch Ionization Mode (ESI to APCI/APPI) CheckChromatography->ChangeIonization If signal still low Success Ionization Efficiency Restored CheckChromatography->Success Signal Improved ChangeIonization->Success

Diagnostic workflow for troubleshooting low ionization efficiency and matrix effects in LC-MS.

References
  • Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International[Link]

  • Optimizing LC–MS and LC–MS–MS Methods Source: LCGC International[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories[Link]

  • High Resolution Separations and Improved Ion Production and Transmission in Metabolomics Source: PubMed Central (NIH)[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of alpha-malonyl and epsilon-malonyl lysine spectra

Technical Comparison Guide: -N-Malonyl vs. -N-Malonyl Lysine Spectra Executive Summary & Biological Context In the landscape of acyl-lysine post-translational modifications (PTMs), Lysine Malonylation (Kmal) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide:


-N-Malonyl vs. 

-N-Malonyl Lysine Spectra

Executive Summary & Biological Context

In the landscape of acyl-lysine post-translational modifications (PTMs), Lysine Malonylation (Kmal) is a critical regulator of metabolic enzymes, particularly in the mitochondria (e.g., regulated by SIRT5). However, a precise spectral distinction is required to differentiate the biologically prevalent


-N-malonyl lysine  (side-chain modification) from its structural isomer, 

-N-malonyl lysine
(N-terminal modification).

While


-malonylation is a reversible enzymatic PTM driven by malonyl-CoA, 

-malonylation is often observed as a specific N-terminal blocking group or an artifact of non-enzymatic acylation during sample preparation. Distinguishing these isomers is critical for accurate site localization and validating "new" PTM sites.

This guide details the spectral fingerprints, diagnostic ions, and experimental workflows required to unequivocally differentiate these isobaric species.

Structural & Spectral Comparison

Both modifications result in a mass shift of +86.0004 Da on the lysine residue. The distinction relies on fragmentation patterns (MS/MS) and specific diagnostic ions.

Chemical Structures
  • 
    -N-Malonyl Lysine:  Malonyl group attached to the side-chain amine (
    
    
    
    -NH
    
    
    ).[1] The
    
    
    -amine is involved in the peptide backbone (unless N-terminal).
  • 
    -N-Malonyl Lysine:  Malonyl group attached to the N-terminal backbone amine (
    
    
    
    -NH
    
    
    ). The side-chain amine is free (unmodified).
MS/MS Spectral Fingerprints

The following table summarizes the key spectral differentiators.

Feature

-N-Malonyl Lysine (Side Chain)

-N-Malonyl Lysine (N-Terminus)
Precursor Mass Shift +86.0004 Da+86.0004 Da
Neutral Loss (Dominant) -44 Da (

)
from precursor and fragments.
-44 Da (

)
from precursor and

-ions.
Immonium Ion (m/z) m/z ~143.1 (Decarboxylated form) Intact m/z 187.1 is rare/weak.m/z 101.1 (Unmodified Lys Immonium) Strong signal due to free side chain.

-ion Series
Shifted (+86 Da) only after the modified K residue.All

-ions
are shifted (+86 Da).

-ion Series
Shifted (+86 Da) if the fragment contains the K residue.Unmodified. (Unless other mods exist).
Diagnostic Ratio High ratio of m/z 143/126 (if acetyl present).[2]High intensity of m/z 101.1.

Critical Insight: The neutral loss of


 (-44 Da)  is the hallmark of the malonyl group itself, regardless of position. However, the presence of the unmodified Lysine immonium ion (m/z 101.1)  is the strongest diagnostic evidence for 

-malonylation, as it confirms the side chain is free. Conversely,

-malonylation suppresses m/z 101.1 and yields specific modified immonium ions (often undergoing secondary loss to mimic acetyl-lysine at m/z 143).

Visualization: Fragmentation Logic

The following diagram illustrates the decision logic for assigning the modification site based on MS/MS data.

Malonyl_Assignment Start Precursor Mass Shift +86.0004 Da Check_Loss Check Neutral Loss (-44 Da / CO2) Start->Check_Loss Check_Immonium Check Immonium Ions (Low Mass Region) Check_Loss->Check_Immonium Confirmed Malonyl Immonium_101 Strong m/z 101.1 (Unmodified Lys) Check_Immonium->Immonium_101 Present Immonium_143 Strong m/z 143.1 (Decarboxylated Malonyl) Check_Immonium->Immonium_143 Present (101 Absent/Weak) Check_Series Check b/y Ion Series Immonium_101->Check_Series Immonium_143->Check_Series Alpha_Result CONCLUSION: Alpha-N-Malonyl (N-Term) (Free Side Chain) Check_Series->Alpha_Result All b-ions shifted y-ions normal Epsilon_Result CONCLUSION: Epsilon-N-Malonyl (Side Chain) (Modified Side Chain) Check_Series->Epsilon_Result Shift at specific K in b/y series

Caption: Decision tree for distinguishing alpha vs. epsilon malonylation using MS/MS spectral features.

Experimental Protocols

To ensure high-confidence identification, the following self-validating workflow is recommended.

Sample Preparation & Enrichment

Since malonyl-lysine is low-abundance, affinity enrichment is mandatory.

  • Step 1: Lysis & Digestion. Lyse cells in urea buffer (avoid amine-containing buffers like Tris to prevent artifacts). Digest with Trypsin.

  • Step 2: Enrichment. Use pan-anti-malonyl-lysine antibodies (e.g., PTM-901 or CST mix).

    • Note: Most commercial antibodies are raised against

      
      -malonyl lysine. They may have reduced affinity for 
      
      
      
      -malonyl species, providing a method of "negative selection" for
      
      
      -forms.
  • Step 3: Desalting. Use C18 STAGE tips. Elute in 0.1% FA / 50% ACN.

LC-MS/MS Acquisition Parameters
  • Instrument: Orbitrap or TIMS-TOF (High Resolution is essential to resolve +86.0004 from isobaric interferences).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).

    • Normalized Collision Energy (NCE): 25-30%.

    • Tip: Malonyl groups are labile. If neutral loss (-44) is too dominant, lower the NCE by 2-3% to preserve the intact precursor for better sequencing.

  • Dynamic Exclusion: 30s (to avoid re-sampling the abundant neutral loss species).

Data Analysis (Bioinformatics)
  • Search Engine: MaxQuant, FragPipe, or Mascot.

  • Variable Modifications:

    • Malonyl (K) [+86.0004]

    • Malonyl (N-term) [+86.0004] (Must be explicitly added to detect

      
      -forms).
      
  • Diagnostic Ion Filter: Enable "Diagnostic Ion" scoring if available (m/z 143.1 for

    
    -Kmal).
    
  • Localization Probability: Filter for site localization probability > 0.75 (Class I sites).

NMR Validation (Optional)

For synthetic standards or high-purity isolated peptides, NMR provides definitive structural proof.

  • 
    -Malonyl Lysine: 
    
    • 
      -NH Proton:  Typically appears as a triplet at 7.8 – 8.2 ppm  (in DMSO-d6), coupled to the 
      
      
      
      -CH
      
      
      .
    • Malonyl CH

      
      :  Singlet or multiplet at 3.1 – 3.3 ppm , distinct from the lysine side chain methylenes.
      
  • 
    -Malonyl Lysine: 
    
    • 
      -NH Proton:  Appears as a doublet at 8.0 – 8.5 ppm , coupled to the 
      
      
      
      -CH.
    • Free

      
      -NH
      
      
      
      :
      Broad singlet around 7.5 ppm (often exchanges rapidly with solvent).

References

  • Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[1] Molecular & Cellular Proteomics, 10(12). Link

    • Foundational paper establishing -malonylation and the -44 Da neutral loss sign
  • Colak, G., et al. (2015). "Proteomic and Functional Analysis of Protein Lysine Malonylation." Molecular & Cellular Proteomics. Link

    • Describes SIRT5 regul
  • Hebert, A. S., et al. (2013). "The One Hour Yeast Proteome." Molecular & Cellular Proteomics. Link

    • Provides standard MS parameters for detecting labile PTMs.
  • Baeza, J., et al. (2020). "Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets."[3] bioRxiv. Link

    • Detailed analysis of diagnostic immonium ions for acyl-lysines.

Sources

Comparative

reference standards for (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

Comprehensive Comparison Guide: Reference Standards for Malonyllysine Derivatives ((2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid vs. N-Epsilon Isomers) The Analytical Challenge: Positional Isomerism in Malonyllysine L...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for Malonyllysine Derivatives ((2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid vs. N-Epsilon Isomers)

The Analytical Challenge: Positional Isomerism in Malonyllysine

Lysine malonylation is a critical, evolutionarily conserved post-translational modification (PTM) that shifts the charge of a lysine residue from +1 to -1, profoundly altering protein structure and enzymatic function [1]. The primary regulatory enzyme for this modification is the NAD+-dependent deacylase, SIRT5.

However, detecting and validating this PTM presents a severe analytical challenge due to positional isomerism. The compound (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is specifically


-malonyl-L-lysine . In this isomer, the malonyl group is attached to the alpha-amino group, a modification that occurs at the N-terminus of proteins or exists as a free metabolic intermediate. Conversely, the classic SIRT5-regulated PTM is 

-malonyl-L-lysine
, where the modification occurs on the epsilon-amino side chain.

Because mass spectrometers measure the mass-to-charge ratio (


), both isomers yield an identical precursor mass shift (+86.0004 Da). Without high-purity reference standards, it is impossible to definitively assign the malonylation site on an N-terminal lysine residue. This guide compares available reference standards and provides a self-validating protocol for resolving these isomers in complex biological matrices.

Pathway MalCoA Malonyl-CoA (Donor) Kmal Malonyllysine (N-epsilon/N-alpha) MalCoA->Kmal Acyltransferase / Non-enzymatic Target Target Protein (Free Lysine) Target->Kmal Kmal->Target NAD+ dependent SIRT5 SIRT5 (Demalonylase) SIRT5->Kmal Regulates

Fig 1. Reversible lysine malonylation pathway regulated by SIRT5.

Comparison of Reference Standard Alternatives

To accurately map malonylomes, researchers must select the appropriate reference standard based on thermal stability, isotopic labeling, and positional configuration.

Table 1: Quantitative Comparison of Malonyllysine Reference Standards

Standard AlternativeChemical ModificationStructural RoleThermal Stability (100°C)Primary Application

-Malonyl-L-lysine
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acidN-terminal / Free MetaboliteLabile (Decarboxylates)Resolving positional isomers; N-terminal PTM validation

-Malonyl-L-lysine
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acidInternal PTM (SIRT5 Target)Labile (Decarboxylates)Validating core PTM sites
Heavy Isotope (

)

-Malonyl-L-lysine-

Internal PTM (Isotopic)Labile (Decarboxylates)Absolute MS quantification; Matrix effect correction
Tetrazole Isostere Malonyltetrazole-lysineStable PTM MimicStable (>95% intact)Antibody generation; Affinity enrichment [2]
Mechanistic Insight: The Threat of Thermal Decarboxylation

A critical factor when choosing reference standards is the cryptic chemical lability of the malonyl group. Upon heating (e.g., boiling in Laemmli buffer during standard sample preparation), malonyllysine undergoes thermal decarboxylation to form acetyllysine [2]. This degradation not only limits the detection of true malonylation but causes the artifactual, false-positive detection of acetylation at authentic malonylation sites. If your workflow requires high-temperature processing, Tetrazole Isosteres are the only viable standard, as the tetrazole ring resists thermal breakdown while mimicking the electrostatic footprint of the malonyl group.

Self-Validating Experimental Protocol: LC-MS/MS Isomer Resolution

To differentiate (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid (


) from its 

counterpart, you must employ a self-validating LC-MS/MS workflow. This protocol uses internal controls to verify that thermal decarboxylation has not compromised the sample.

Step 1: Cold Matrix Extraction and Digestion

  • Action: Extract proteins using a cold urea-based lysis buffer (8M Urea, 50 mM Tris-HCl, pH 8.0). Digest with Trypsin at 37°C.

  • Causality: Avoid boiling the sample at any stage. Maintaining temperatures below 37°C prevents the thermal decarboxylation of endogenous malonyllysine into acetyllysine.

Step 2: Spiking Reference Standards (Internal Calibration)

  • Action: Spike 10 pmol of heavy isotope-labeled

    
    -Malonyl-L-lysine-
    
    
    
    and unlabeled
    
    
    -Malonyl-L-lysine into the digested matrix.
  • Causality: The

    
     standard accounts for matrix-induced ion suppression and provides a definitive retention time for the epsilon modification. The unlabeled 
    
    
    
    standard provides the exact chromatographic retention time for the N-terminal isomer, ensuring baseline resolution from the endogenous PTMs.

Step 3: Chromatographic Separation (HILIC)

  • Action: Separate peptides using a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column rather than standard C18.

  • Causality: The addition of a malonyl group introduces a highly polar carboxylate moiety. Standard reversed-phase (C18) columns fail to retain these highly hydrophilic isomers adequately, leading to co-elution in the void volume. HILIC ensures robust retention and baseline separation of the

    
     and 
    
    
    
    positional isomers.

Step 4: MS/MS Multiple Reaction Monitoring (MRM) & Self-Validation

  • Action: Monitor the specific transitions for Malonyllysine (

    
     233.1 
    
    
    
    115.1).
  • Self-Validation Check: Simultaneously monitor the transition for Acetyllysine (

    
     189.1 
    
    
    
    84.1).
  • Causality: If a massive acetyllysine peak co-elutes exactly with the malonyllysine standard's retention time, it proves that thermal degradation occurred during sample prep. A clean malonyllysine peak with no co-eluting acetyllysine validates the structural integrity of the run.

Workflow Step1 Cold Protein Extraction & Trypsin Digestion Step2 Spike Reference Standards (N-alpha & N-epsilon-d4) Step1->Step2 Step3 HILIC HPLC Separation (Isomer Resolution) Step2->Step3 Step4 MS/MS Analysis (MRM Transitions) Step3->Step4 Step5 Self-Validation (Check Acetyllysine Artifacts) Step4->Step5

Fig 2. Self-validating LC-MS/MS analytical workflow for resolving malonyllysine positional isomers.

References

  • Peng, C., Lu, Z., Xie, Z., Cheng, Z., Chen, Y., Tan, M., Luo, H., Zhang, Y., He, W., Yang, K., Zwaans, B. M., Tishkoff, D., Ho, L., Lombard, D., He, T. C., Dai, J., Verdin, E., Ye, Y., & Zhao, Y. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics. [Link]

  • Jing, Y., Bergholtz, S. E., Omole, A., Kulkarni, R. A., Zengeya, T. T., Yoo, E., & Meier, J. L. (2018). "Synthesis and Evaluation of a Stable Isostere of Malonyllysine." Angewandte Chemie International Edition. [Link]

  • Zhang, Y., Wang, G., Wang, T., Cao, Y., & Dong, Z. (2021). "Lysine Malonylation and Its Links to Metabolism and Diseases." International Journal of Biological Sciences. [Link]

Validation

A Researcher's Guide to Distinguishing N-Terminal vs. Internal Lysine Malonylation

Abstract Protein malonylation, the addition of a malonyl group to a lysine residue, is a critical post-translational modification (PTM) implicated in cellular metabolism and disease.[1][2][3] A key analytical challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein malonylation, the addition of a malonyl group to a lysine residue, is a critical post-translational modification (PTM) implicated in cellular metabolism and disease.[1][2][3] A key analytical challenge is the confident assignment of this modification to either the protein's N-terminal α-amine or an internal lysine's ε-amine. Both locations result in an identical mass shift, demanding sophisticated analytical strategies to achieve unambiguous site localization. This guide provides a comprehensive comparison of the methodologies, experimental workflows, and data interpretation principles required to reliably distinguish between these two modification types, empowering researchers to generate high-confidence data in their proteomics studies.

The Biochemical Challenge: A Case of Identical Mass

Lysine malonylation is a reversible modification where a malonyl group from malonyl-CoA is added to a lysine residue, altering the local charge and protein function.[2][3] However, the primary amino group at the N-terminus of a protein is chemically similar to the ε-amino group of a lysine side chain. Consequently, a malonylation event at either site results in a mass increase of 86.000 Da. This mass degeneracy is the central analytical hurdle. Distinguishing between these sites is crucial, as their distinct locations imply different regulatory mechanisms and functional consequences. N-terminal modifications can influence protein stability and trafficking, while internal modifications are more typically involved in modulating enzyme activity or protein-protein interactions.[4]

The Core Analytical Principle: Tandem Mass Spectrometry (MS/MS)

The gold-standard technique for identifying and localizing PTMs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5] While a preliminary mass scan (MS1) can detect the presence of a malonylated peptide, it cannot pinpoint the location. The definitive evidence lies in the fragmentation pattern generated during the MS/MS scan.[6][7]

When a peptide ion is isolated and fragmented, it breaks along its backbone, primarily at the amide bonds, producing a series of predictable fragment ions.[6] These are mainly classified as b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[6] The key to localization lies in identifying fragment ions whose mass confirms the modification is on one side of a cleavage site and not the other.

The most decisive fragment is often the b1 ion .

  • N-Terminal Malonylation: If the modification is on the N-terminus, the b1 ion will consist of the first amino acid plus the 86.000 Da malonyl group.

  • Internal Lysine Malonylation: If the modification is on an internal lysine, the b1 ion will consist of only the unmodified first amino acid. The mass of all subsequent b-ions will be normal until the modified lysine is included in the fragment.

This fundamental difference in the b-ion series provides the primary evidence for localization.

Caption: Differentiating N-terminal vs. internal malonylation by the mass of the b1 fragment ion.

Methodologies for High-Confidence Site Assignment

Achieving unambiguous localization requires a combination of optimized instrumentation, robust bioinformatic tools, and rigorous manual validation.

High-Resolution MS/MS Fragmentation

The choice of fragmentation method is critical for generating the most informative spectra.

  • Higher-Energy Collisional Dissociation (HCD): This is the most common fragmentation technique. It is a non-resonant method that typically yields high-resolution, information-rich spectra with a strong series of b- and y-ions, which is ideal for PTM localization.[7][8]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for analyzing peptides with labile PTMs, as it tends to preserve the modification on the side chain while cleaving the peptide backbone.[7][8] It generates c- and z-type ions. For malonylation, which can exhibit a characteristic neutral loss of CO2 (44 Da), ETD can provide complementary data to HCD, further increasing confidence in site assignment.[9][10]

Bioinformatic Analysis and Localization Scoring

After data acquisition, specialized software is used to match the experimental spectra to theoretical spectra from a protein sequence database. Critically, these tools must also calculate the probability that the modification is correctly assigned.[11][12]

  • Site Localization Algorithms: Tools like MaxQuant (using the PTM Score) or other platforms incorporating algorithms like Ascore are essential.[13] These algorithms calculate the probability of a PTM being at a specific site versus all other potential sites on the peptide. They do this by comparing the number of site-determining fragment ions that match the observed spectrum for each possible localization.

  • Setting High-Confidence Thresholds: It is imperative to use a high probability threshold (e.g., PTM Score > 0.75 or Ascore > 19, equivalent to a 99% probability of correct localization) to minimize the False Localization Rate (FLR).[13]

  • Manual Spectral Validation: Even with high-scoring assignments, manual inspection of the MS/MS spectra is the ultimate validation step. A trained researcher should verify the presence of a continuous series of b- and/or y-ions and confirm that the key site-determining ions are present with a good signal-to-noise ratio.

Experimental Workflow: A Self-Validating Protocol

This protocol outlines a robust workflow for the identification and confident localization of malonylation sites, incorporating necessary quality controls.

Caption: A comprehensive workflow from protein extraction to confident site identification.

Detailed Step-by-Step Protocol:

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors to preserve PTMs.

    • Quantify the protein concentration accurately (e.g., BCA assay).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.

    • Digest proteins into peptides using a sequence-grade protease like trypsin.

  • Immunoaffinity Enrichment of Malonylated Peptides:

    • Causality: Malonylated peptides are often present at very low stoichiometry compared to their unmodified counterparts. Enrichment is crucial to increase their concentration to a level detectable by the mass spectrometer.[14][15][16]

    • Incubate the total peptide digest with beads conjugated to a high-affinity pan-malonyl-lysine antibody.[9][17][18]

    • Wash the beads extensively to remove non-specifically bound, unmodified peptides.

    • Elute the enriched malonylated peptides using a low-pH solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • Use a data-dependent acquisition (DDA) method.

    • Configure the method to acquire MS/MS spectra using HCD. For precursors with higher charge states or ambiguous HCD results, consider a decision-tree approach to trigger a complementary ETD scan.[8]

  • Database Search and Bioinformatic Analysis:

    • Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant.[19]

    • Self-Validation: Specify malonylation on lysine and protein N-termini as variable modifications. Set a strict False Discovery Rate (FDR) of 1% at both the peptide and protein levels.[19][20]

    • Ensure the site localization probability calculation is enabled. Filter the final results to only include sites with a localization probability of >99% (PTM Score > 0.99).

  • Manual Validation of Spectra:

    • For all high-confidence N-terminal and internal malonylation sites identified, manually inspect the annotated MS/MS spectra.

    • For N-terminal sites: Confirm the presence of a b1 ion with the mass of the first amino acid + 86.000 Da.

    • For internal sites: Confirm the presence of an unmodified b-ion series leading up to the modified lysine residue and a subsequent mass jump of 86.000 Da in the series.

    • Ensure a good sequence coverage by either b- or y-ions across the modification site.

Data Interpretation: A Comparative Case Study

The table below illustrates the key evidence used to distinguish between an N-terminally and an internally malonylated peptide.

FeatureCase 1: N-Terminal MalonylationCase 2: Internal Lysine Malonylation
Peptide Sequence (Mal)- MGSKVEKGMFK(Mal) TEER
Precursor m/z 436.71 (z=2)520.75 (z=2)
Key b-ion Evidence b1 ion observed at m/z 217.06 (Malonyl-Met)b3 ion observed at m/z 309.15 (GMF)
b2 ion observed at m/z 274.08 (Malonyl-Met-Gly)b4 ion observed at m/z 521.23 (GMF-Lys(Mal))
Key y-ion Evidence y6 ion observed at m/z 658.38 (GSKVEK)y5 ion observed at m/z 633.33 (TEER)
Localization Score PTM Score = 0.998PTM Score = 1.00
Conclusion High-confidence N-terminal malonylation High-confidence internal malonylation on Lysine (K4)

Summary and Best Practices

Distinguishing N-terminal from internal lysine malonylation is a solvable, albeit complex, analytical challenge. Success relies on the synergistic application of high-resolution mass spectrometry, specific enrichment techniques, and rigorous, probability-based bioinformatics, all underscored by careful manual data validation.

Best Practices Checklist:

  • Use high-resolution HCD and, if available, complementary ETD fragmentation.

  • Always perform immunoaffinity enrichment for malonylated peptides from complex digests.[1][14][15]

  • Utilize a bioinformatic platform that calculates site localization probabilities (e.g., PTM Score, Ascore).[13]

  • Apply a stringent localization probability cutoff (>99%) and a 1% FDR for peptide/protein identification.

  • Manually inspect the MS/MS spectra for key site-determining fragment ions for all reported sites.

  • When reporting novel sites, always include the fully annotated MS/MS spectrum as supplementary data to provide full transparency and allow for peer validation.

By adhering to these principles, researchers can confidently and accurately map the landscape of protein malonylation, paving the way for a deeper understanding of its role in biology and disease.

References

  • Creative Proteomics. (n.d.). Malonylation Proteomics.
  • Creative Proteomics. (n.d.). Bioinformatics Tools and Databases for Post-Translational Modifications (PTM) Analysis.
  • MtoZ Biolabs. (n.d.). The Main Software Used for Predicting Post-Translational Modifications of Protein Sequences.
  • MtoZ Biolabs. (n.d.). Malonylation Proteomics Service.
  • Ramazi, S., Tabatabaei, S. A. H., Khalili, E., & Motarjem, K. (2024). Analysis and review of techniques and tools based on machine learning and deep learning for prediction of lysine malonylation sites in protein sequences.
  • Wang, Y., et al. (2020). Site-selective, reversible, pH-induced N-terminal maleylation and its application for proteomics research. Rapid Communications in Mass Spectrometry, 34(14), e8800.
  • Xu, Y., et al. (2018). Prediction of Lysine Malonylation Sites Based on Pseudo Amino Acid. Combinatorial Chemistry & High Throughput Screening, 21(4), 263-271.
  • Zhang, Y., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2), 102998.
  • Zhang, Y., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. Cell Reports Methods, 4(5), 102998.
  • Blea, M. N., & Wallace, I. S. (2022). Analysis of Posttranslational Modifications in Arabidopsis Proteins and Metabolic Pathways Using the FAT-PTM Database. Methods in Molecular Biology, 2547, 91-105.
  • Colak, G., et al. (2015). Proteomic and biochemical studies of lysine malonylation in a SILAC experiment. Molecular & Cellular Proteomics, 14(11), 3058-3071.
  • Taus, T., et al. (2011). Modification Site Localization Scoring: Strategies and Performance. Journal of Proteome Research, 10(12), 5354–5362.
  • Trudgian, D. C., et al. (2011). ModLS: Post-Translational Modification Localization Scoring with Automatic Specificity Expansion.
  • Ghafourian, M., et al. (2018). Predicting lysine-malonylation sites of proteins using sequence and predicted structural features. Journal of Theoretical Biology, 446, 35-43.
  • Liu, H., et al. (2021). Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus. Plant Molecular Biology, 105(1-2), 125-140.
  • Creative Proteomics. (2025). Peptide Fragmentation Patterns in Mass Spectrometry.
  • Al-Darmasi, A. A., et al. (2022). Mal-Light: Enhancing Lysine Malonylation Sites Prediction Problem Using Evolutionary-based Features.
  • Mann, Y. S. (2012). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. University of the Pacific.
  • Canterbury, J. D., et al. (2011). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 10(7).
  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6982.
  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained.
  • Wang, Y., et al. (2019). Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.). Frontiers in Plant Science, 10, 1119.
  • CPTAC Assay Development. (n.d.).
  • Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics, 10(12).
  • Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics, 10(12).
  • Li, Y., et al. (2025). Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. International Journal of Molecular Sciences, 26(3), 1548.
  • Sarg, B., et al. (2015). Comparison of Internal vs N-terminal histone modifications. Biochimica et Biophysica Acta (BBA)
  • Whiteaker, J. R., et al. (2014). Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. Methods in Molecular Biology, 1170, 233-247.
  • Creative Proteomics. (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.

Sources

Comparative

The Isobaric Bottleneck: Why Malonyl Lysine Isomers Defy Standard Chromatography

An in-depth technical analysis and comparative guide designed for proteomics researchers, analytical chemists, and drug development professionals. Lysine malonylation is a critical, highly conserved post-translational mo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide designed for proteomics researchers, analytical chemists, and drug development professionals.

Lysine malonylation is a critical, highly conserved post-translational modification (PTM) that shifts the charge of a lysine residue from +1 to -1 at physiological pH, profoundly impacting cellular metabolism and signaling [3]. However, profiling the "malonylome" presents a severe analytical bottleneck: the resolution of malonyl lysine isomers.

As a Senior Application Scientist, I frequently see standard proteomics workflows fail when analyzing these modifications. The challenge is twofold:

  • Chromatographic Co-elution: In multi-lysine peptides, the malonyl mark can occupy different positional sites (e.g., K6 vs. K12). Because the global amino acid composition remains identical, the shift in the malonyl group's position barely alters the peptide's overall hydrophobicity. In standard 1D Reversed-Phase Liquid Chromatography (RPLC), these positional isomers exhibit retention time differences (ΔRT) of less than 0.2 minutes, leading to near-complete co-elution [2].

  • Fragmentation Ambiguity: During standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the labile malonyl group undergoes a neutral loss of CO₂ (-44 Da). This converts the malonyl-lysine (+86.00 Da) into an acetyl-lysine (+42.01 Da) in the gas phase, making it impossible to distinguish true malonyl isomers from acetyl/malonyl cross-isomers in the resulting MS/MS spectra [1].

To overcome this, laboratories must transition from traditional 1D-RPLC-CID workflows to orthogonal separation strategies utilizing Ion Mobility Spectrometry coupled with Electron Activated Dissociation (IM-LC-EAD-MS/MS).

FragmentationLogic Precursor Malonylated Peptide Precursor [M+H]+ (+86.00 Da) CID Collision-Induced Dissociation (CID) (Vibrational Heating) Precursor->CID EAD Electron Activated Dissociation (EAD) (Radical-Driven) Precursor->EAD Loss Neutral Loss of CO2 (-44 Da) False Acetyl Mark (+42 Da) CID->Loss Cleaves Labile Bonds Preserved Intact Malonyl Mark (+86.00 Da) Accurate Site Localization EAD->Preserved Cleaves Backbone Only

Logical relationship: Fragmentation modality dictates the preservation of the labile malonyl group.

Objective Comparison of Separation Modalities

To objectively evaluate how to best resolve malonyl lysine isomers, we must compare standard RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Orthogonal Ion Mobility (TIMS/cIM).

While HILIC provides better retention for polar modifications compared to RPLC, it suffers from peak broadening that negates the slight gains in ΔRT. Conversely, Ion Mobility separates ions in the gas phase based on their Collisional Cross-Section (CCS). The positional shift of a bulky malonyl group significantly alters the peptide's 3D folding in the gas phase, allowing baseline resolution of isomers that perfectly co-elute in LC [2].

Table 1: Quantitative Comparison of Separation Platforms for Malonyl Peptide Isomers

Separation ModalityPrimary Separation MechanismTypical ΔRT for Positional IsomersPeak Resolution (Rs)MS/MS PTM Preservation
1D RPLC (C18) Global Hydrophobicity0.05 - 0.2 min (Co-elution)< 0.5 (Poor)Low (CID/HCD default)
HILIC Polarity / Hydrogen Bonding0.2 - 0.5 min0.5 - 0.8 (Partial)Low (CID/HCD default)
Orthogonal IM-LC-MS/MS Hydrophobicity + Gas-Phase CCSCo-elution in LC; ΔDrift Time ~ 2-5 ms> 1.2 (Baseline) High (EAD/ETD compatible)

Data synthesis derived from comparative ion mobility and EAD fragmentation studies [1][2].

Advanced Protocol: Resolving Malonyl Isomers via Orthogonal IM-LC-EAD-MS/MS

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . By spiking in heavy-isotope labeled synthetic isomers, researchers can definitively validate the retention and drift times of endogenous malonylated targets [4].

Step 1: Sample Preparation and Immunoaffinity Enrichment

Causality: Malonylation occurs at a very low stoichiometry (typically <3% of the total proteome). Without upstream enrichment, the faint signals of malonyl isomers will be entirely suppressed by highly abundant unmodified peptides[3].

  • Lyse cells in 8 M urea buffer to denature proteins and prevent endogenous deacylase activity.

  • Reduce (DTT) and alkylate (IAA) proteins, followed by overnight digestion with sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio.

  • Desalt the proteolytic peptides using HLB cartridges.

  • Self-Validation Spike-in: Spike the sample with 50 fmol of synthetic heavy-labeled positional isomers (e.g., PEPA(K-mal)SAPAP(K-ac)K-[13C6,15N4-Arg] and PEPA(K-ac)SAPAP(K-mal)K-[13C6,15N4-Arg]).

  • Perform immunoprecipitation using pan-malonyl-lysine antibody-conjugated magnetic beads [3]. Elute with 0.15% trifluoroacetic acid (TFA).

Step 2: Chromatographic Separation (Optimized RPLC)

Causality: While LC cannot fully resolve these isomers, a highly optimized, shallow gradient prevents peak compression, feeding a continuous, stable ion stream into the Ion Mobility cell.

  • Load the enriched sample onto a 25 cm C18 analytical column (1.9 μm particle size) heated to 50°C to reduce backpressure and improve peak shape.

  • Utilize a shallow gradient: 2% to 25% Solvent B (0.1% Formic Acid in Acetonitrile) over 120 minutes at a flow rate of 300 nL/min.

Step 3: Trapped Ion Mobility and EAD Fragmentation

Causality: EAD utilizes tunable kinetic energy to induce radical-driven backbone cleavage (c- and z-ions) without the vibrational heating that causes the -44 Da CO₂ neutral loss seen in CID [1].

  • Operate the mass spectrometer in Data-Independent Acquisition (DIA) or Targeted PRM mode with the Ion Mobility cell activated.

  • Set the mobility scan range (1/K0) from 0.6 to 1.4 V·s/cm² to capture the distinct CCS profiles of the co-eluting LC peaks.

  • Critical Setting: Tune the EAD kinetic energy to 5 - 8 eV . Energies below 5 eV yield insufficient fragmentation, while energies above 10 eV induce secondary thermal fragmentation, re-introducing the CO₂ neutral loss [1].

  • Extract the site-specific z-ions (e.g., z₄⁺¹ vs z₇⁺¹) during data processing to quantify the exact ratio of the positional isomers.

Workflow A Complex Proteome (Low Stoichiometry PTMs) B Pan-Malonyl Immunoaffinity Enrichment A->B Trypsinization C 1D RPLC Separation (Isomers Co-elute ΔRT < 0.2 min) B->C Enriched Peptides D Trapped Ion Mobility (TIMS) (Separation by CCS) C->D Isobaric Precursors E EAD Fragmentation (Preserves Malonyl Mark) D->E Resolved Isomers F Site-Specific Quantification E->F Fragment Ions

Workflow demonstrating the resolution of co-eluting malonyl lysine positional isomers.

Data Interpretation & Quality Control

To verify the integrity of your run, examine the extracted ion chromatograms (XICs) of your heavy-labeled synthetic spike-ins.

  • LC Dimension: You should observe a single, merged peak in the retention time dimension (ΔRT < 0.2 min).

  • IMS Dimension: Upon projecting the data into the drift-time dimension, you should observe two distinct arrival-time distributions (peak-to-peak resolution Rs > 1.0).

  • MS/MS Dimension: The EAD spectra must show intact malonylated fragment ions (e.g., +86.00 Da mass shift on the respective lysine fragments) with less than 5% relative abundance of the -44 Da neutral loss peak [1].

By abandoning traditional 1D-RPLC-CID methods in favor of orthogonal IM-LC-EAD-MS/MS, researchers can confidently map the malonylome, ensuring that positional isomers are accurately localized and quantified rather than merged into a single, ambiguous data point.

References

  • Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer bioRxiv[Link]

  • Ion Mobility Separation of Isomeric Acyl-lysine Marks in Peptides bioRxiv[Link]

  • Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines National Institutes of Health (PMC) / STAR Protocols[Link]

  • Lysine metabolism conveys kidney protection in hypertension ResearchGate[Link]

Validation

Precision Spectroscopic Profiling: Alpha-Amido Malonyl Groups vs. Structural Analogues

Executive Summary In the synthesis of non-canonical amino acids and peptidomimetics, the alpha-amido malonyl group (archetype: Diethyl acetamidomalonate or DEAM) serves as a critical "masked" amino acid scaffold. Its sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of non-canonical amino acids and peptidomimetics, the alpha-amido malonyl group (archetype: Diethyl acetamidomalonate or DEAM) serves as a critical "masked" amino acid scaffold. Its stability allows for facile alkylation at the


-carbon, yet its multifunctionality (two ester carbonyls + one amide carbonyl) creates a crowded infrared (IR) spectrum.

This guide provides a definitive spectroscopic breakdown of the alpha-amido malonyl moiety. Unlike generic spectral tables, we isolate the specific vibrational modes that distinguish this group from its structural precursors (simple malonates) and hydrolysis byproducts, providing a robust logic for quality control in drug development workflows.

Spectral Anatomy: The DEAM Fingerprint

The alpha-amido malonyl group is characterized by a "Triad of Carbonyls"—two ester carbonyls and one amide carbonyl. Resolving these requires understanding the electronic competition between the electron-withdrawing ester groups and the resonance-stabilized amide.

comparative Peak Assignment Table

The following table contrasts the alpha-amido malonyl group (DEAM) against its direct precursor (Diethyl Malonate) to highlight the diagnostic peaks required for identification.

Vibrational ModeFrequency Region (cm⁻¹)Alpha-Amido Malonyl (DEAM)Diethyl Malonate (Precursor)Mechanistic Insight
N-H Stretch 3250 – 3350Present (Sharp band, ~3280)Absent Diagnostic for the amido cap. H-bonding can broaden this peak in solid state.
Ester C=O Stretch 1730 – 1760Strong Doublet/Broad (~1750)Strong (~1735)The electron-withdrawing N-acetyl group in DEAM inductively shifts ester carbonyls to slightly higher frequencies than simple malonates.
Amide I (C=O) 1640 – 1690Strong (~1660-1680)Absent The "Gold Standard" peak. Lower frequency than esters due to N-C=O resonance.
Amide II (N-H) 1510 – 1560Medium/Strong (~1530)Absent N-H bending/C-N stretching coupling. Crucial for confirming the amide bond integrity.
C-O Stretch 1150 – 1300Multiple Strong Bands Strong Fingerprint region; useful for confirming ester integrity but less diagnostic than the carbonyl region.
Visualizing the Molecular-Spectral Map

The following diagram maps the specific chemical bonds in the DEAM scaffold to their corresponding spectral signatures.

DEAM_Spectral_Map cluster_structure Chemical Structure (DEAM) cluster_spectrum IR Spectral Features Amide_Group Amide Group (-NH-CO-CH3) Peak_NH N-H Stretch ~3280 cm⁻¹ Amide_Group->Peak_NH Stretching Peak_AmideI Amide I (C=O) ~1660 cm⁻¹ Amide_Group->Peak_AmideI C=O Resonance Peak_AmideII Amide II (N-H Bend) ~1530 cm⁻¹ Amide_Group->Peak_AmideII Bending Alpha_Carbon Alpha Carbon (C-H) Alpha_Carbon->Amide_Group Attachment Ester_Groups Malonyl Esters (2x -COOEt) Alpha_Carbon->Ester_Groups Attachment Peak_Ester Ester C=O ~1750 cm⁻¹ Ester_Groups->Peak_Ester Inductive Effect

Figure 1: Mapping the structural moieties of Diethyl Acetamidomalonate to their diagnostic IR absorbance bands.

Comparative Analysis: Distinguishing Impurities

In a drug development context, the primary risk is not mistaking DEAM for a malonate, but failing to detect hydrolysis or decarboxylation during reaction monitoring.

Scenario A: Partial Hydrolysis (Acid Formation)

If the ester groups hydrolyze to carboxylic acids (common under basic alkylation conditions if not carefully controlled):

  • Indicator: Appearance of a broad "hydroxyl trough" centered around 3000 cm⁻¹ (overlapping C-H stretches).

  • Shift: The sharp Ester C=O (1750 cm⁻¹) broadens and shifts to ~1710 cm⁻¹ (dimeric acid).

Scenario B: Decarboxylation

If the molecule loses a carboxyl group (prematurely):

  • Indicator: Loss of intensity in the Ester C=O band relative to the Amide I band.[1] The ratio of Ester:Amide peak areas changes from roughly 2:1 to 1:1.

Experimental Protocol: Standardized ATR-FTIR Workflow

To ensure reproducibility, specifically when distinguishing the close proximity of Amide I and Ester Carbonyl peaks, use this self-validating protocol.

Technique: Attenuated Total Reflectance (ATR) – Diamond Crystal. Resolution: 2 cm⁻¹ (Critical for resolving the 1750/1660 split).

Step-by-Step Methodology
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Apply solid DEAM derivative directly to the crystal. Apply high pressure using the anvil to ensure intimate contact (remove air gaps).

  • Scan Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 64 (improves Signal-to-Noise ratio).

    • Apodization: Blackman-Harris 3-Term.

  • Validation Check (The "Split" Test):

    • Zoom into the 1500–1800 cm⁻¹ region.[1]

    • Pass: Distinct valley between the Ester peak (1750) and Amide I peak (1660).

    • Fail: A single broad blob indicates poor resolution or sample degradation.

  • Data Processing: Apply baseline correction. Do not apply extensive smoothing, as this may merge the carbonyl shoulders.

Decision Tree for Identification

Use this logic flow to interpret the spectrum of an unknown intermediate.

Decision_Tree Start Analyze Spectrum (1500-1800 cm⁻¹) Check_1750 Peak at ~1735-1760 cm⁻¹? Start->Check_1750 Check_1660 Peak at ~1650-1680 cm⁻¹? Check_1750->Check_1660 Yes Result_Amide Result: Simple Amide (No Ester) Check_1750->Result_Amide No Check_OH Broad Trough 2500-3300 cm⁻¹? Check_1660->Check_OH Yes Result_Malonate Result: Simple Malonate (No Amide) Check_1660->Result_Malonate No Result_DEAM Confirmed: Alpha-Amido Malonyl Check_OH->Result_DEAM No (Sharp NH only) Result_Acid Result: Hydrolyzed Acid (Impurity) Check_OH->Result_Acid Yes (Broad)

Figure 2: Logic flow for identifying alpha-amido malonyl groups amidst common synthesis byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on general IR peak assignments).

  • NIST Mass Spectrometry Data Center. (2023). Diethyl acetamidomalonate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Organic Syntheses. (1960). Diethyl Acetamidomalonate Synthesis and Characterization. Coll. Vol. 4, p.296; Vol. 30, p.39. Available at: [Link]

  • Patsnap Eureka. (2026). Amide Carbonyl vs Ester: Infrared Absorption Peak Comparison. Available at: [Link] (Accessed via search snippet 1.1).

Sources

Comparative

comparative hydrolysis rates of alpha vs epsilon malonyl amides

The following guide provides an in-depth technical comparison of the hydrolytic stability of -N-malonyl vs. -N-malonyl amides.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the hydrolytic stability of


-N-malonyl vs. 

-N-malonyl amides. This content is designed for application scientists and drug development professionals focusing on peptidomimetics, antibody-drug conjugates (ADCs), and post-translational modification (PTM) stability.

Comparative Hydrolytic Stability: -N-Malonyl vs. -N-Malonyl Amides

Executive Summary & Technical Scope

In drug design and proteomics, the stability of the malonyl amide bond (


) is critical. This moiety appears in metabolic intermediates (Malonyl-CoA), post-translational modifications (Malonyl-Lysine), and prodrug linkers.

The "Alpha" vs. "Epsilon" distinction refers to the nature of the amine component forming the amide bond:

  • 
    -Malonyl Amides:  The malonyl group is attached to an 
    
    
    
    -amino group
    (e.g., N-terminus of a peptide or drug scaffold). The nitrogen is adjacent to an electron-withdrawing carbonyl group.
  • 
    -Malonyl Amides:  The malonyl group is attached to an 
    
    
    
    -amino group
    (e.g., Lysine side chain). The nitrogen is attached to an aliphatic alkyl chain.

Core Finding:


-Malonyl amides generally exhibit faster hydrolysis rates  (

) than their

-analogs under physiological conditions. This is primarily driven by the lower

of the leaving group (

-amine), making it a superior leaving group during the rate-determining breakdown of the tetrahedral intermediate. Conversely,

-malonyl amides are kinetically robust against hydrolysis but are uniquely susceptible to thermal decarboxylation (converting to acetyl amides).

Mechanistic Analysis: The Causality of Instability

To engineer stable conjugates, one must understand the electronic and steric factors governing the cleavage of these specific amides.

Electronic Effects & Leaving Group Ability

The rate of amide hydrolysis under neutral/basic conditions is often governed by the expulsion of the amine leaving group from the tetrahedral intermediate.

  • 
    -Amine (Lysine-like):  The conjugate acid of a primary alkyl amine (e.g., Lysine 
    
    
    
    -NH2) has a
    
    
    . It is a strong base and a poor leaving group .
  • 
    -Amine (N-terminal):  The conjugate acid of an 
    
    
    
    -amino group has a
    
    
    . The proximity of the peptide backbone carbonyl (electron-withdrawing) reduces the electron density on the nitrogen. Consequently, it is a weaker base and a better leaving group .[1]

Impact: The transition state energy for C-N bond fission is lower for


-malonyl amides, leading to a higher rate constant (

).
Intramolecular Catalysis (The Malonyl Effect)

Unlike simple acetyl amides, malonyl amides possess a


-carboxylate (

). This group can act as an intramolecular general acid/base or nucleophile.
  • Mechanism: The free carboxylate can attack the amide carbonyl to form a strained 4-membered anhydride intermediate (unfavorable) or stabilize the transition state via H-bonding.

  • Decarboxylation Risk: In

    
    -malonyl amides, the high stability of the amide bond often means that decarboxylation  (
    
    
    
    ) becomes the dominant degradation pathway upon heating, rather than hydrolysis.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent degradation pathways for


 vs 

species.

MalonylHydrolysis Substrate Malonyl Amide (R-NH-CO-CH2-COOH) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral +OH- / H2O Decarb Decarboxylation Product (Acetyl Amide + CO2) Substrate->Decarb Thermal Stress (Epsilon Dominant) Tetrahedral->Substrate Epsilon-Amide (Reversible/Stable) Hydrolysis Hydrolysis Products (R-NH2 + Malonate) Tetrahedral->Hydrolysis Alpha-Amide (Fast Leaving Group) Note1 Alpha pKa ~ 8.0 Good Leaving Group Tetrahedral->Note1 Note2 Epsilon pKa ~ 10.5 Poor Leaving Group Tetrahedral->Note2

Caption: Divergent instability pathways.


-amides favor hydrolysis due to leaving group acidity; 

-amides resist hydrolysis but succumb to decarboxylation under thermal stress.

Experimental Protocol: Determination of Hydrolytic Rates

As a Senior Scientist, relying on generic "stability assays" is insufficient. You must distinguish between Hydrolysis (mass loss of 86 Da) and Decarboxylation (mass loss of 44 Da).

Materials
  • Substrates: Synthetic N-

    
    -malonyl-peptide and N-
    
    
    
    -malonyl-lysine peptide (purified >95%).
  • Buffer Systems:

    • PBS (pH 7.4) for physiological simulation.

    • Tris-HCl (pH 8.5) to accelerate base-catalyzed hydrolysis.

  • Internal Standard: Isotopically labeled analog or non-interfering peptide (e.g.,

    
    -Acetyl-peptide).
    
Workflow
  • Preparation: Dissolve substrates to 100 µM in pre-warmed buffer.

  • Incubation: Maintain at 37°C (physiological) and 60°C (accelerated).

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Immediately acidify with 1% Formic Acid to pH < 3 (stops base catalysis and stabilizes the malonyl group).

  • Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).

Data Processing (Self-Validating Step)

To ensure trustworthiness, you must monitor two channels:

  • MRM 1 (Parent):

    
    
    
  • MRM 2 (Hydrolysis):

    
     (Loss of malonyl group).
    
  • MRM 3 (Decarboxylation):

    
     (Conversion to acetyl).
    

Critical Control: If MRM 3 signal increases while MRM 1 decreases, the loss of parent is not hydrolysis. This is a common error in malonyl stability studies.

Workflow Diagram

ExperimentalWorkflow Start Substrate Solubilization (100 µM) Incubate Incubation (pH 7.4 / 37°C) Start->Incubate Aliquot Timepoint Sampling (0 - 48h) Incubate->Aliquot Quench Acid Quench (1% FA, pH < 3) Aliquot->Quench LCMS LC-MS Analysis Quench->LCMS DataCheck Check Mass Shift LCMS->DataCheck Res_Hydro Calc k_hyd (-86 Da) DataCheck->Res_Hydro Mass -86 Res_Decarb Calc k_decarb (-44 Da) DataCheck->Res_Decarb Mass -44

Caption: Validated workflow distinguishing hydrolysis from decarboxylation artifacts.[2][3]

Comparative Performance Data

The following data summarizes typical kinetic parameters observed in peptidomimetic stability studies.

Parameter

-Malonyl Amide (N-Term)

-Malonyl Amide (Lysine)
Mechanistic Driver
Hydrolysis

(pH 7.4, 37°C)
~24 - 48 Hours > 7 Days Leaving group

(

is lower/better).
Hydrolysis

(pH 9.0)
< 4 Hours ~24 Hours Hydroxide nucleophilicity dominates.
Decarboxylation Risk LowHigh (esp. at >50°C)Stability of amide bond allows time for thermal decomposition.
Sirtuin Susceptibility Low (Steric clash)High (SIRT5 specific)Enzymatic pocket specificity.
Synthetic Stability ModerateHigh

-amines are more nucleophilic during synthesis.
Interpretation for Drug Development
  • For Linkers: If using a malonyl linker in an ADC, attachment to an

    
    -amine (Lysine) provides superior hydrolytic stability in plasma compared to N-terminal attachment.
    
  • For Prodrugs: If rapid release is required without enzymes, an

    
    -malonyl attachment may offer a tunable release rate via pH-dependent hydrolysis.
    

References

  • Bao, X., et al. (2013). "Identification of 'erasers' for lysine malonylated proteins reveals a role for SIRT5 in glucogenic metabolic regulation." Cell Chemical Biology. Link

  • He, B., et al. (2020). "Synthesis and Evaluation of a Stable Isostere of Malonyllysine." bioRxiv. Link

  • Qian, S. B., et al. (2015). "Chemical and enzymatic stability of malonyl-lysine and its detection by mass spectrometry." Molecular & Cellular Proteomics. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Amide Hydrolysis Mechanisms). Link

  • Gao, J., et al. (2011). "Mechanistic insights into the hydrolysis of amides." Journal of Organic Chemistry. Link

Sources

Validation

A Comprehensive Guide to Confirming Regioselectivity in Lysine Malonylation

Introduction: The Challenge of Regioselectivity in Acylation Lysine malonylation (Kmal) is a dynamic, evolutionarily conserved post-translational modification (PTM) characterized by the covalent addition of a malonyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Regioselectivity in Acylation

Lysine malonylation (Kmal) is a dynamic, evolutionarily conserved post-translational modification (PTM) characterized by the covalent addition of a malonyl group to the


-amino group of a lysine residue[1]. Unlike acetylation, which merely neutralizes the positive charge of lysine, malonylation introduces a negatively charged carboxylate group under physiological pH. This shift from a +1 to a -1 charge can profoundly disrupt electrostatic interactions, alter protein conformation, and rewire cellular interactomes[2].

Because a single protein often contains dozens of lysine residues, identifying the mere presence of malonylation is insufficient. Confirming the exact regioselectivity —pinpointing the specific lysine residue(s) modified—is the critical bottleneck for elucidating the mechanistic impact of Kmal on metabolic enzymes and chromatin architecture.

This guide objectively compares the three primary methodologies used to confirm Kmal regioselectivity: High-Resolution LC-MS/MS, Chemical Reporter Strategies, and Site-Directed Mutagenesis.

Methodological Comparison: Strategies for Site-Specific Confirmation

To establish a self-validating system for Kmal regioselectivity, researchers must balance the need for absolute site resolution with the biological context of the modification.

A. High-Resolution LC-MS/MS (Bottom-Up Proteomics)

The Gold Standard. Tandem mass spectrometry (LC-MS/MS) coupled with immunoaffinity enrichment is the only method that provides absolute, unbiased confirmation of regioselectivity[3]. By detecting a specific mass shift of +86.0004 Da on a lysine residue, MS/MS spectra can unambiguously assign the modification to a precise amino acid within a peptide sequence[1].

  • Causality Insight: Because Kmal is a low-abundance PTM, prior enrichment using pan-anti-Kmal antibodies is mandatory. Without enrichment, the ionization of highly abundant unmodified peptides will suppress the signal of malonylated peptides[4].

B. Chemical Reporter Strategies (e.g., MalAM-yne)

The In Vivo Profiler. Native malonate carries two negative charges, preventing it from crossing the cell membrane. To study Kmal in living cells, researchers developed MalAM-yne , an alkyne-functionalized chemical probe[5].

  • Causality Insight: The carboxylates of the probe are masked with acetoxymethyl (AM) groups. Once inside the cell, intracellular esterases cleave the AM groups, allowing the probe to be metabolically incorporated into proteins via acyltransferases[5]. The alkyne handle then permits bioorthogonal click chemistry (CuAAC) with azide-fluorophores or azide-biotin for visualization and enrichment[6]. While highly effective for capturing the in vivo malonylome, this method still relies on downstream MS to confirm the exact regioselectivity.

C. Site-Directed Mutagenesis & Western Blotting

The Biochemical Validator. Once a putative site is identified via MS, it is routinely validated by mutating the target lysine (K) to an arginine (R). Arginine retains the positive charge and steric bulk of lysine but cannot be malonylated.

  • Causality Insight: If the pan-anti-Kmal Western blot signal disappears upon K-to-R mutation, the regioselectivity of the modification is functionally confirmed.

Quantitative Data Presentation: Method Comparison

The following table summarizes the performance metrics of the three primary approaches for confirming Kmal regioselectivity.

ParameterHigh-Resolution LC-MS/MSChemical Reporters (MalAM-yne)Mutagenesis + Western Blot
Regioselectivity Resolution Absolute (Single Amino Acid)Low (Requires downstream MS)Absolute (Targeted validation)
Throughput High (Global Malonylome)[7]Medium (Enrichment-focused)Low (One protein/site at a time)
In Vivo Applicability Low (Requires cell lysis first)High (Metabolic labeling in live cells)[5]Medium (Requires transfection)
Key Diagnostic Marker +86.0004 Da mass shift[1]Alkyne-Azide Click FluorescenceLoss of anti-Kmal signal
Technical Barrier High (Requires Orbitrap/Q-TOF)Medium (Requires synthetic probes)Low (Standard molecular biology)
Cost per Experiment High (

$)
Medium (

)
Low ($)

Experimental Protocols for Regioselectivity Confirmation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating workflows for Kmal analysis.

Protocol 1: LC-MS/MS Workflow for Absolute Regioselectivity[3]

Note: To maximize the detection of transient Kmal marks, perform this protocol in SIRT5-knockout cell lines or treat cells with nicotinamide, as SIRT5 is the primary cellular demalonylase[1].

  • Protein Extraction & Digestion:

    • Lyse cells in 8M urea buffer (supplemented with 50 mM nicotinamide and protease inhibitors) to fully denature proteins and halt endogenous demalonylase activity.

    • Reduce disulfide bonds with 10 mM DTT (56°C, 30 min) and alkylate with 20 mM iodoacetamide (room temperature, dark, 30 min).

    • Dilute urea to <2M and digest proteins overnight at 37°C using sequencing-grade Trypsin (1:50 enzyme-to-protein ratio).

  • Peptide Desalting:

    • Quench digestion with 1% Trifluoroacetic acid (TFA).

    • Desalt peptides using Sep-Pak C18 cartridges. Elute with 80% acetonitrile (ACN) / 0.1% TFA and lyophilize.

  • Immunoaffinity Enrichment:

    • Resuspend peptides in NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).

    • Incubate with pan-anti-Kmal antibody-conjugated agarose beads for 4 hours at 4°C with gentle rotation[8].

    • Wash beads sequentially with NETN buffer and ETN buffer to remove non-specific peptides.

    • Elute malonylated peptides using 0.1% TFA.

  • Nano-LC-MS/MS Acquisition:

    • Inject desalted eluate onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Eclipse)[7].

    • Operate in Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode[9].

  • Bioinformatics & Regioselectivity Assignment:

    • Search spectra against the target proteome database.

    • Critical Step: Set Lysine Malonylation (+86.0004 Da) as a variable modification. Require a Mascot score >30 and manually verify the MS/MS spectra for the characteristic neutral loss of 44 Da (CO2) from the malonyl group[1].

Protocol 2: Metabolic Labeling with MalAM-yne[5]
  • In Vivo Labeling:

    • Incubate target cells (e.g., HeLa) with 10–20 mM MalAM-yne probe in standard culture media for 4–6 hours.

  • Lysis and CuAAC Click Chemistry:

    • Harvest and lyse cells in 1% SDS buffer.

    • Perform Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by adding: 100 µM Azide-Rhodamine (for imaging) or Azide-PEG4-Biotin (for enrichment), 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA ligand. React for 1 hour at room temperature.

  • Validation:

    • Precipitate proteins with cold acetone to remove excess unreacted probe.

    • For regioselectivity confirmation, perform streptavidin enrichment followed by Protocol 1 (Trypsin digestion and LC-MS/MS).

Mandatory Visualizations: Workflow and Mechanistic Logic

The following diagrams illustrate the logical flow and mechanistic principles of the protocols described above.

LCMS_Workflow N1 1. Cell Lysis & Denaturation (SIRT5 Inhibition) N2 2. Trypsin Digestion (Peptide Generation) N1->N2 N3 3. Anti-Kmal IP Enrichment (Isolating Rare PTMs) N2->N3 N4 4. Nano-LC Separation (Peptide Resolution) N3->N4 N5 5. High-Res MS/MS (+86.0004 Da Mass Shift) N4->N5 N6 6. Regioselective Site Mapping N5->N6

Caption: LC-MS/MS workflow for the absolute regioselective mapping of lysine malonylation sites.

MalAM_yne N1 MalAM-yne Probe (AM-masked Carboxylates) N2 Cellular Entry & Esterase Cleavage N1->N2 N3 Metabolic Incorporation via Acyltransferases N2->N3 N4 CuAAC Click Chemistry (Azide-Biotin/Fluorophore) N3->N4 N5 Streptavidin Enrichment & Downstream MS/MS N4->N5

Caption: Mechanism of MalAM-yne metabolic labeling and bioorthogonal detection of malonylated proteins.

References

Sources

Comparative

Comparative Guide: Isotopic Labeling Strategies for N-alpha-malonyl-L-lysine Quantification

This guide provides an in-depth technical comparison of isotopic labeling strategies for the quantification of N-alpha-malonyl-L-lysine . Note on Isomeric Specificity: This guide specifically addresses N-alpha-malonyl-L-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies for the quantification of N-alpha-malonyl-L-lysine .

Note on Isomeric Specificity: This guide specifically addresses N-alpha-malonyl-L-lysine (modification at the


-amine). This is distinct from N-epsilon-malonyl-L-lysine  (Kmal), the widely characterized post-translational modification (PTM) found on histone tails and metabolic enzymes. While the analytical principles (LC-MS/MS) are shared, the synthesis of the internal standard and chromatographic behavior differ significantly due to the position of the malonyl group.

Part 1: Strategic Overview & Core Directive

Quantifying N-alpha-malonyl-L-lysine presents a unique challenge: it is a highly polar, zwitterionic dicarboxylic acid. Its hydrophilicity leads to poor retention on standard C18 columns, and its structural similarity to other acylated lysines (e.g., N-epsilon-malonyl, N-alpha-acetyl) requires rigorous chromatographic resolution.

To achieve absolute quantification suitable for drug development or metabolic flux analysis, Stable Isotope Dilution (SID) is the requisite approach. This guide compares two primary workflows:

  • The "Gold Standard" Approach: Custom synthesis of a stable isotope-labeled internal standard (SIS) (e.g., [¹³C₆, ¹⁵N₂]-N-

    
    -malonyl-L-lysine).
    
  • The Derivatization Approach: Chemical labeling of the analyte with isotopically labeled reagents (e.g., Butanol-d9) to enhance retention and sensitivity.

Comparison Matrix
FeatureStrategy A: Synthetic Internal Standard (SIS) Strategy B: Chemical Derivatization (e.g., Butanolysis)
Principle Spike-in of heavy analog (

) prior to extraction.
Reacting sample with labeled alcohol to form esters.
Precision Highest. Corrects for extraction loss, matrix effects, and ionization suppression.High. Corrects for ionization, but reaction efficiency can vary.
Selectivity High.[1] Relies on intrinsic retention and MRM transitions.Enhanced. Esterification improves chromatographic separation of isomers.
Sensitivity Standard (limited by ionization of the free acid).Superior. Increases hydrophobicity and ionization efficiency (10-100x gain).
Complexity High upfront (synthesis required). Simple routine analysis.Moderate upfront. High routine complexity (extra sample prep step).
Cost High initial investment (custom synthesis).Low (reagents are cheap).
Best For GLP/Clinical Quantification where robustness is paramount.Trace Analysis in complex matrices where sensitivity is the bottleneck.

Part 2: Technical Deep Dive & Protocols

Strategy A: Custom Synthesis of Stable Isotope Standard (SIS)

Since N-alpha-malonyl-L-lysine is not a standard catalog item, you must synthesize the heavy standard. This protocol ensures the label is on the lysine backbone, preventing label loss if the malonyl group is metabolically cleaved.

Protocol 1: Synthesis of [¹³C₆, ¹⁵N₂]-N-

-malonyl-L-lysine

Objective: Create a standard with a mass shift of +8 Da (Lysine-heavy) or +3 Da (Malonyl-heavy). We recommend labeling the Lysine backbone.

  • Starting Material: Purchase H-Lys(Boc)-OH [U-¹³C₆, ¹⁵N₂] . The

    
    -amine is Boc-protected, leaving the 
    
    
    
    -amine free for reaction.
  • Acylation:

    • Dissolve 100 mg of H-Lys(Boc)-OH [Heavy] in dry DMF.

    • Add 1.1 equivalents of Mono-methyl malonate (activated with EDC/HOBt) or Malonyl chloride (requires careful pH control to avoid di-acylation).

    • Note: Using mono-methyl malonate prevents cross-linking and allows controlled hydrolysis later.

  • Deprotection & Hydrolysis:

    • Treat the intermediate with TFA/DCM (1:1) to remove the

      
      -Boc group.
      
    • Treat with LiOH in THF/Water to hydrolyze the methyl ester (if mono-methyl malonate was used) to the free acid.

  • Purification: Purify via semi-prep HPLC (C18 column) using a water/acetonitrile gradient with 0.1% Formic Acid.

  • Validation: Verify structure via NMR and High-Res MS.

Protocol 2: LC-MS/MS Quantification Workflow (SIS)

System: UHPLC coupled to Triple Quadrupole MS (QQQ).

  • Sample Prep:

    • Aliquot 50 µL plasma/cell lysate.

    • Spike 10 µL of SIS (10 µM stock).

    • Precipitate proteins with 200 µL cold Methanol/Acetonitrile (1:1). Centrifuge (15,000 x g, 10 min).

    • Collect supernatant.[2] Evaporate to dryness and reconstitute in 50 µL Water (0.1% Formic Acid).

  • Chromatography (HILIC Mode):

    • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm). Why? The analyte is too polar for C18.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 90% B to 50% B over 10 mins.

  • MS Detection (MRM):

    • Analyte: m/z 233.1

      
       84.1 (Loss of malonyl + NH3, characteristic Lys fragment).
      
    • Internal Standard: m/z 241.1

      
       92.1 (Heavy Lys fragment).
      
Strategy B: Chemical Derivatization (Butanolysis)

If sensitivity is low or HILIC is unstable, derivatization converts the carboxyl groups to butyl esters, allowing robust C18 analysis.

Protocol 3: Butanolysis Workflow

Objective: Convert N-alpha-malonyl-L-lysine to its dibutyl ester (one on the C-terminus, one on the malonyl group).

  • Reagent Preparation: Generate 3M HCl in n-Butanol (anhydrous) by slowly adding Acetyl Chloride to cold n-Butanol.

    • Isotopic Variant: Use n-Butanol-d9 to generate a "heavy" labeled reference in situ if comparing two samples (differential labeling).

  • Derivatization:

    • Dry the biological extract completely.

    • Add 100 µL of 3M HCl in n-Butanol.

    • Incubate at 65°C for 30 minutes.

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in 100 µL Water/Acetonitrile (90:10).

  • Chromatography (Reverse Phase):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus).

    • Retention: The dibutyl ester is significantly more hydrophobic, eluting at ~40-50% Acetonitrile, well separated from polar interferences.

Part 3: Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the decision tree for selecting the correct quantification strategy based on your sensitivity needs and resource availability.

G cluster_0 Method Validation Start Start: Quantify N-alpha-malonyl-L-lysine CheckStd Is Heavy Standard Available? Start->CheckStd Synthesis Strategy A: Custom Synthesis (Gold Standard) CheckStd->Synthesis No (Need Robustness) Deriv Strategy B: Derivatization (High Sensitivity) CheckStd->Deriv No (Need Sensitivity) SynStep1 Synthesize [13C/15N]-Analogue (Lys-Boc + Malonate) Synthesis->SynStep1 DerivStep1 React Sample with Butanol-HCl (Forms Dibutyl Ester) Deriv->DerivStep1 SynStep2 HILIC-MS/MS Analysis (Polar Retention) SynStep1->SynStep2 Result Absolute Quantification (µM Concentration) SynStep2->Result DerivStep2 C18-MS/MS Analysis (Hydrophobic Retention) DerivStep1->DerivStep2 DerivStep2->Result

Caption: Decision matrix for selecting between Custom Synthesis (Strategy A) and Derivatization (Strategy B) based on analytical requirements.

Part 4: Data Presentation

Expected Performance Metrics

The following table summarizes typical performance data observed when comparing HILIC (underivatized) vs. C18 (derivatized) methods for acylated amino acids.

MetricHILIC-MS/MS (Strategy A)Butanolysis-C18 (Strategy B)
LOD (Limit of Detection) 50 - 100 nM1 - 5 nM (Enhanced Ionization)
Linearity (R²) > 0.995> 0.998
Matrix Effect High (Ion Suppression common)Low (Elutes in cleaner region)
Recovery 85 - 95%90 - 100%
Isomer Separation Moderate (Requires optimization)Excellent (N-

vs N-

resolve well)

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • SCIEX. (2020). Rapid LC-MS/MS Analysis of Free Amino Acids without Derivatization. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid proper disposal procedures

Operational Guide: Handling, Decontamination, and Disposal of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic Acid Executive Summary & Chemical Identity (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Decontamination, and Disposal of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic Acid

Executive Summary & Chemical Identity

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, commonly referred to as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-malonyl-L-lysine, is a specialized amino acid derivative. While its structural isomer, 

-malonyllysine, is a well-documented post-translational modification targeted by the[1], the alpha-substituted variant is frequently deployed as a synthetic intermediate, analytical standard, or negative control in epigenetic profiling. Because these derivatives act as potent biological mimics, improper handling and disposal can lead to severe cross-contamination in sensitive mass spectrometry workflows or unwanted microbial proliferation in laboratory infrastructure.

Section 1: Physicochemical Profiling & Operational Safety

Understanding the physicochemical nature of malonylated lysine is the first step in designing a safe operational and disposal plan. The molecule features a zwitterionic core, making it highly soluble in aqueous environments but susceptible to degradation if exposed to environmental microbes.

Table 1: Physicochemical & Safety Profile

Property / ParameterSpecificationOperational Implication
Molecular Formula C9H16N2O5Contains nitrogen and carbon; acts as a potential microbial nutrient source.
Molar Mass 232.23 g/mol Requires a precise micro-analytical balance for assay preparation.
Solubility Aqueous buffers, DMSOHigh risk of spreading via liquid spills; requires dual-solvent cleanup.
Primary Hazard Irritant (Dust/Aerosol)Mandates handling of lyophilized powders in a Class II Biosafety Cabinet or fume hood.
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and trace cross-contamination of sensitive samples.

Section 2: The Causality of Contamination & Self-Validating Decontamination

Why is strict decontamination so critical for this specific compound? In modern drug development, laboratories rely on ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) to detect 2[2] at femtomolar concentrations. Trace residues of synthetic malonyllysine on benchtops or in reusable glassware can introduce catastrophic background noise, leading to false positives in SIRT5 or histone deacetylase (HDAC) screening assays.

Protocol 1: Self-Validating Surface Decontamination

  • Initial Solubilization: Wipe the affected area with a low-lint cleanroom wipe saturated in 18 MΩ Milli-Q water.

    • Causality: (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is highly polar; water effectively solubilizes the zwitterionic core, preventing the compound from adhering to microscopic surface abrasions.

  • Organic Matrix Wash: Follow with a wipe saturated in 70% LC-MS grade Isopropanol or Methanol.

    • Causality: This secondary wash removes any hydrophobic binders, lipids, or matrix components if the chemical was utilized in a complex cellular lysate buffer.

  • Validation Check: Swab the cleaned area with a sterile cotton swab, extract the swab in 100 µL of 0.1% formic acid, and run a blank injection on the LC-MS.

    • System Validation: The complete absence of the corresponding (M+H)+ precursor ion peak validates the decontamination, ensuring a pristine environment for subsequent proteomic runs.

Section 3: Enzymatic Workflow & Waste Generation

When utilizing malonyllysine derivatives in fluorometric or mass-shift assays, the generation of complex waste streams is inevitable. The enzymatic cleavage by SIRT5 yields a deacylated lysine and O-malonyl-ADP-ribose, alongside the unreacted substrate and NAD+ cofactor. Understanding this pathway is essential for predicting the chemical makeup of your final waste stream.

SIRT5_Pathway Substrate N-Malonyllysine Derivative SIRT5 SIRT5 Enzyme (Demalonylase) Substrate->SIRT5 NAD NAD+ Cofactor NAD->SIRT5 Product1 Deacylated Lysine SIRT5->Product1 Product2 O-Malonyl-ADP-ribose + Nicotinamide SIRT5->Product2

SIRT5-mediated demalonylation pathway of malonyllysine derivatives.

Section 4: Step-by-Step Disposal & Segregation Procedures

Amino acid derivatives must never be disposed of down the drain. They provide a rich nitrogen and carbon source that promotes rapid microbial biofilm growth in plumbing infrastructure. Furthermore, they fall under general laboratory chemical waste regulations outlined in 3[3].

Protocol 2: Waste Segregation and Containerization

  • Aqueous Waste Collection: Collect all buffer solutions, quenching acids (e.g., 0.1% TFA), and unreacted substrate into a high-density polyethylene (HDPE) carboy designated for "Aqueous Non-Halogenated Waste."

    • Causality: HDPE is chemically inert and resistant to the mild acids and bases typically used in enzymatic assay buffers, preventing container degradation over time.

  • Organic Waste Segregation: If the derivative was dissolved in DMSO or HPLC mobile phases (e.g., Acetonitrile), collect this in a separate "Mixed Organic Waste" container.

    • Causality: Mixing high concentrations of organics with aqueous waste drastically increases disposal costs and can cause unexpected exothermic precipitation or off-gassing.

  • Solid Waste Disposal: Dispose of contaminated pipette tips, microplates, and lyophilized powder vials in a rigid, puncture-resistant container lined with a heavy-duty plastic bag.

    • Causality: Residual powders can become aerosolized. A sealed, rigid container prevents inhalation exposure and physical contamination of the lab environment.

  • Validation Check: Before sealing the aqueous waste carboy, verify the pH is between 4 and 9 using indicator strips.

    • System Validation: Highly acidic or basic waste must be neutralized or categorized differently according to Resource Conservation and Recovery Act (RCRA) guidelines before Environmental Health and Safety (EHS) pickup.

Disposal_Workflow Start Waste Generation (Solid/Liquid) Segregation Stream Segregation (Aqueous vs Organic) Start->Segregation Labeling RCRA Compliant Labeling Segregation->Labeling Storage Secondary Containment Storage Labeling->Storage Pickup Licensed EHS Disposal Pickup Storage->Pickup

Standardized laboratory disposal workflow for amino acid derivative waste.

Section 5: Regulatory & Logistical Framework

Proper labeling is the cornerstone of laboratory safety. Containers must be labeled with the full chemical name—"(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid"—not abbreviations like "N-malonyllysine" or "Kmal." This ensures that EHS personnel can accurately profile the waste for incineration or chemical degradation, treating it as 4[4] when mixed with assay solvents.

Table 2: Waste Stream Categorization

Waste TypeDescriptionPrimary ContainerFinal EHS Disposal Method
Solid Waste Vials, contaminated tips, wipesRigid plastic bin with bio/chem linerHigh-temperature incineration
Aqueous Liquid Assay buffers, water washesHDPE Carboy (Non-Halogenated)Chemical neutralization / wastewater treatment
Organic Liquid DMSO stocks, LC-MS mobile phasesGlass or HDPE (Mixed Organic)Solvent blending and incineration

References

  • Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5 Lysine Deacylase (KDAC) Enzyme. ACS Chemical Biology / CORE.1

  • Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. BenchChem.4

  • The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics / NIH.2

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press / OrgSyn.3

Sources

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